Colistin (sulfate)
Description
BenchChem offers high-quality Colistin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colistin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H100N16O17S |
|---|---|
Molecular Weight |
1253.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI Key |
VEXVWZFRWNZWJX-NBKAJXASSA-N |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Colistin (Sulfate) Against Gram-negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of colistin (B93849) (sulfate), a last-resort antibiotic against multidrug-resistant Gram-negative bacteria. This document details the core molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its bactericidal effects.
Core Mechanism of Action: A Multi-Step Assault
Colistin, a polycationic polypeptide antibiotic, exerts its potent bactericidal activity through a primary mechanism involving the disruption of the bacterial cell envelope.[1][2] This process can be dissected into several key stages:
-
Electrostatic Attraction and Binding to Lipopolysaccharide (LPS): The initial and most critical interaction is the electrostatic attraction between the positively charged α,γ-diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate (B84403) groups of lipid A, a core component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4][5] This binding is a hallmark of colistin's specificity for Gram-negative pathogens.[6]
-
Displacement of Divalent Cations: Colistin competitively displaces divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[4][7][8] This displacement destabilizes the outer membrane, leading to a localized disorganization of the LPS leaflet.[9]
-
Membrane Permeabilization and Disruption: The destabilization of the outer membrane allows for the insertion of colistin's hydrophobic fatty acyl tail into the membrane core.[3] This detergent-like action further disrupts the membrane's integrity, creating transient pores and increasing its permeability.[1][9] This "self-promoted uptake" allows more colistin molecules to traverse the outer membrane.[4]
-
Inner Membrane Damage and Cell Lysis: Following its passage through the outer membrane, colistin interacts with the inner cytoplasmic membrane, which also contains negatively charged phospholipids.[6][10] Recent evidence suggests that colistin also targets LPS molecules that are present in the cytoplasmic membrane.[10][11] This interaction disrupts the inner membrane's structure and function, leading to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell lysis and death.[3][12]
Secondary and Alternative Mechanisms of Action
Beyond direct membrane disruption, several other mechanisms contribute to colistin's bactericidal activity:
-
Vesicle-Vesicle Contact Pathway: Colistin can induce the formation of functional contacts between vesicles, facilitating the rapid exchange of phospholipids, which may contribute to membrane destabilization.[4]
-
Hydroxyl Radical Death Pathway: Some studies suggest that colistin can trigger the production of reactive oxygen species (ROS), such as hydroxyl radicals, which cause oxidative damage to cellular components and contribute to cell death.[13]
-
Inhibition of Respiratory Enzymes: Colistin has been shown to inhibit essential respiratory enzymes, such as the Type II NADH:quinone oxidoreductase, located in the bacterial inner membrane.[13] This inhibition disrupts the electron transport chain and cellular energy production.
Quantitative Data: In Vitro Efficacy
The in vitro activity of colistin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distribution for colistin against several clinically relevant Gram-negative bacteria.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 1.0 | 2.0 | ≤0.125 - >128 |
| Acinetobacter baumannii | 1.0 | 2.0 | ≤0.125 - >128 |
| Klebsiella pneumoniae | 1.0 | 16.0 | ≤0.25 - >128 |
| Escherichia coli | 0.25 | 16.0 | ≤0.06 - >128 |
| Enterobacter cloacae | - | - | Resistant (MIC ≥128) |
| Serratia marcescens | - | - | Intrinsically Resistant |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical region. Data compiled from multiple sources.[3][4][5][7][8][10][12][13][14][15][16][17][18][19][20]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of colistin.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the recommendations of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing.[9][21]
Materials:
-
Colistin sulfate (B86663) powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (polystyrene plates can lead to colistin adsorption; low-binding plates are recommended)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
-
Serial Dilution: Perform two-fold serial dilutions of the colistin stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubation: Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization
This assay measures the disruption of the outer membrane by quantifying the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).[6][8][11]
Materials:
-
Bacterial culture in mid-log phase
-
5 mM HEPES buffer (pH 7.2)
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)
-
Colistin solution at various concentrations
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Cell Preparation: Grow bacteria to mid-logarithmic phase. Harvest the cells by centrifugation and wash them with 5 mM HEPES buffer. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup: In a cuvette or a black-walled 96-well plate, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.
-
Colistin Addition: Add colistin to the desired final concentration and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the permeabilized outer membrane. The rate and extent of the fluorescence increase are proportional to the degree of outer membrane damage.
Calcein (B42510) Leakage Assay from Liposomes
This assay uses liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration to model the disruption of a lipid bilayer by colistin.[9][17][22]
Materials:
-
Lipids (e.g., a mixture mimicking the bacterial inner membrane)
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., HEPES-buffered saline)
-
Colistin solution
-
Fluorometer with excitation at 490 nm and emission at 520 nm
-
Triton X-100 (for 100% lysis control)
Procedure:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM). Extrude the liposome suspension through polycarbonate membranes to obtain a uniform size distribution.
-
Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
Assay Setup: Dilute the purified calcein-loaded liposomes in buffer in a cuvette or 96-well plate.
-
Colistin Addition: Add colistin to the liposome suspension at the desired concentration and monitor the increase in fluorescence over time.
-
Maximum Leakage Control: At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
Data Analysis: The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.
Conclusion
Colistin remains a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria. Its primary mechanism of action, involving the electrostatic interaction with and disruption of the bacterial membranes, is well-established. However, a deeper understanding of its secondary mechanisms and the precise molecular events leading to cell death is crucial for optimizing its clinical use and developing strategies to combat emerging resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted interactions of colistin with its bacterial targets.
References
- 1. Insights into colistin-mediated fluorescence labelling of bacterial LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Spheroplasts as a Model for Visualizing Membrane Translocation of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of Colistin and Colistin Methanesulfonate with Liposomes: Colloidal Aspects and Implications for Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Preparation of Giant Escherichia coli spheroplasts for Electrophysiological Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of Action of Antimicrobial Peptides on E. coli Spheroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reliability of the colistin disk test in identification of Serratia marcescens and Serratia liquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colistin Resistance among Enterobacteriaceae Isolated from Clinical Samples in Gaza Strip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinmedjournals.org [clinmedjournals.org]
- 19. Frontiers | Clinical characteristics, molecular epidemiology and mechanisms of colistin heteroresistance in Enterobacter cloacae complex [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. dysart.co.nz [dysart.co.nz]
- 22. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
Molecular Basis of Colistin Resistance in Acinetobacter baumannii: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, notorious for its rapid acquisition of multidrug resistance. Colistin (B93849), a polymyxin (B74138) antibiotic, has been revived as a last-resort treatment for infections caused by carbapenem-resistant A. baumannii (CRAB). However, the increasing use of colistin has inevitably led to the emergence of resistance, posing a significant threat to global health. Understanding the molecular underpinnings of colistin resistance is paramount for the development of novel therapeutic strategies to combat this resilient pathogen. This technical guide provides a comprehensive overview of the core molecular mechanisms of colistin resistance in A. baumannii, with a focus on genetic determinants, signaling pathways, and key experimental methodologies.
Core Mechanisms of Colistin Resistance
Colistin, a polycationic peptide, exerts its antimicrobial activity by binding to the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca2+ and Mg2+), disrupting the outer membrane integrity and leading to cell death. Resistance to colistin in A. baumannii primarily arises from alterations to the bacterial cell envelope that reduce the binding of colistin to its target. The two predominant mechanisms are the modification of LPS and the complete loss of LPS.
Lipopolysaccharide (LPS) Modification
The most prevalent mechanism of colistin resistance in A. baumannii involves the modification of lipid A, which reduces its net negative charge. This is primarily achieved through the addition of a phosphoethanolamine (PEtN) moiety to the lipid A, a process mediated by the PmrAB two-component system.
The PmrAB two-component system is a key regulator of this process. It consists of a sensor kinase, PmrB, and a response regulator, PmrA. In colistin-resistant strains, mutations in the pmrA and/or pmrB genes lead to the constitutive activation of this system. The activated PmrA then upregulates the expression of the pmrC gene, which is part of the pmrCAB operon. The pmrC gene encodes a phosphoethanolamine transferase that catalyzes the addition of PEtN to lipid A. This modification neutralizes the negative charge of the outer membrane, thereby reducing its affinity for the positively charged colistin.[1][2]
Another gene, eptA, also encodes a phosphoethanolamine transferase and can contribute to lipid A modification and colistin resistance.[3] Additionally, some studies have reported the addition of galactosamine (GalN) to lipid A, a modification linked to mutations in the naxD gene, which is also under the control of the PmrAB system.
Plasmid-mediated colistin resistance, conferred by the mcr genes (mobile colistin resistance), has been widely reported in Enterobacteriaceae. While less common in A. baumannii, the presence of mcr genes, which also encode phosphoethanolamine transferases, has been documented.[4]
| Gene(s) with Mutation(s) | Amino Acid Substitution(s) | Colistin MIC (µg/mL) | Reference(s) |
| pmrA | P102R | 32 | [1][5] |
| pmrA (with miaA I221V) | P102R | 128 | [1][5] |
| pmrB | T235N | 32 | [1][5] |
| pmrB | P233S | 32 | [1][5] |
| pmrB | A138T | >64 | [6] |
| pmrC | I42V, L150F (with lpxD E117K) | >64 | [6] |
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference(s) |
| pmrA | 5 to 40-fold increase | [7] |
| pmrB | Statistically significant increase | [8] |
| pmrC | 1.12 to 97.09-fold increase | [9] |
Complete Loss of Lipopolysaccharide (LPS)
A more drastic, yet highly effective, mechanism of colistin resistance is the complete loss of its target, the LPS. This occurs through mutations in the genes involved in the initial stages of lipid A biosynthesis, namely lpxA, lpxC, and lpxD.[10] These genes encode essential enzymes for the synthesis of the lipid A anchor of LPS.
Mutations in these genes can include point mutations, deletions, or insertions of mobile genetic elements such as insertion sequences (e.g., ISAba1).[10] The inactivation of any of these genes disrupts the lipid A biosynthetic pathway, leading to the absence of LPS in the outer membrane. While this confers high-level colistin resistance, it often comes at a fitness cost to the bacterium, potentially affecting its virulence and susceptibility to other antibiotics.
| Gene with Mutation | Type of Mutation | Colistin MIC (µg/mL) | Reference(s) |
| lpxA, lpxC, or lpxD | Various mutations | >128 | [10] |
| lpxD | E117K (with pmrCAB mutations) | >64 | [4][6][11] |
Other Resistance Mechanisms
While LPS modification and loss are the primary drivers of colistin resistance in A. baumannii, other mechanisms have also been implicated.
Efflux Pumps: The overexpression of certain efflux pumps, which can actively transport antibiotics out of the cell, has been associated with reduced susceptibility to colistin. The AdeABC and AdeIJK efflux pumps, belonging to the Resistance-Nodulation-Division (RND) family, have been shown to be overexpressed in some colistin-resistant isolates.[12][13]
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference(s) |
| adeB | 151.51-fold increase | [14] |
| adeJ | 13.76-fold increase | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PmrAB-Mediated Colistin Resistance
Caption: PmrAB signaling pathway leading to lipid A modification and colistin resistance.
Experimental Workflow for Colistin Resistance Analysis
Caption: Workflow for the comprehensive analysis of colistin resistance in A. baumannii.
Experimental Protocols
Determination of Colistin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the recommendations from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Colistin sulfate (B86663) powder
-
96-well microtiter plates
-
A. baumannii isolates
-
Control strains (E. coli ATCC 25922 and a colistin-resistant E. coli strain)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 1°C)
Procedure:
-
Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water.
-
Prepare Colistin Dilutions: Perform serial twofold dilutions of the colistin stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 h) culture plate, select several colonies of the A. baumannii isolate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculate Microtiter Plates: Add the appropriate volume of the diluted bacterial suspension to each well of the microtiter plate containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of colistin that completely inhibits visible growth of the bacteria.
Analysis of Gene Expression by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol provides a general framework for analyzing the expression of genes associated with colistin resistance.[18][19][20][21]
Materials:
-
A. baumannii isolates (grown to mid-log phase)
-
RNAprotect Bacteria Reagent (or similar)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific primers for target genes (e.g., pmrC, adeB, adeJ) and a validated reference gene (e.g., rpoB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest bacterial cells from a mid-log phase culture.
-
Immediately stabilize the RNA using RNAprotect Bacteria Reagent.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit and random primers or gene-specific primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Analysis of Lipid A Structure by MALDI-TOF Mass Spectrometry
This protocol outlines the general steps for the extraction and analysis of lipid A.[22][23][24][25][26]
Materials:
-
A. baumannii isolates
-
Reagents for lipid A extraction (e.g., isobutyric acid, ammonium (B1175870) hydroxide, chloroform, methanol)
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB] or 9-aminoacridine)
-
MALDI target plate
Procedure:
-
Lipid A Extraction:
-
Harvest bacterial cells from an overnight culture.
-
Perform a mild acid hydrolysis to cleave the lipid A from the LPS. A common method involves using a mixture of isobutyric acid and ammonium hydroxide.
-
After hydrolysis, perform a series of solvent extractions (e.g., with chloroform/methanol) to purify the lipid A.
-
-
Sample Preparation for MALDI-TOF MS:
-
Dissolve the extracted lipid A in an appropriate solvent.
-
Mix the lipid A solution with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
MALDI-TOF MS Analysis:
-
Analyze the sample in the MALDI-TOF mass spectrometer in the negative-ion mode.
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range to detect the lipid A species and any modifications (e.g., the addition of PEtN, which results in a mass shift of +123 Da).
-
Conclusion
Colistin resistance in Acinetobacter baumannii is a complex and evolving challenge. The primary mechanisms of resistance involve either the modification of the LPS target through the PmrAB two-component system or the complete loss of LPS due to mutations in the lpx genes. Other factors, such as efflux pumps, also contribute to reduced susceptibility. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective strategies to combat colistin-resistant A. baumannii. This includes the design of new antimicrobials, the development of resistance inhibitors, and the implementation of informed clinical practices. Continued surveillance and research into the molecular basis of colistin resistance are essential to stay ahead of this adaptable pathogen.
References
- 1. New Mutations Involved in Colistin Resistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to colistin in Acinetobacter baumannii associated with mutations in the PmrAB two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retained colistin susceptibility in clinical Acinetobacter baumannii isolates with multiple mutations in pmrCAB and lpxACD operons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Mutations Involved in Colistin Resistance in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to Colistin in Acinetobacter baumannii Associated with Mutations in the PmrAB Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of pmrCAB genes in colistin-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative genomics and molecular epidemiology of colistin-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin Resistance in Acinetobacter baumannii Is Mediated by Complete Loss of Lipopolysaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Retained colistin susceptibility in clinical Acinetobacter baumannii isolates with multiple mutations in pmrCAB and lpxACD operons [frontiersin.org]
- 12. brieflands.com [brieflands.com]
- 13. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. Susceptibility Testing of Colistin for Acinetobacter baumannii: How Far Are We from the Truth? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Selection and validation of reference genes suitable for gene expression analysis by Reverse Transcription Quantitative real-time PCR in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. primerdesign.co.uk [primerdesign.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Direct analysis by ultra-high-resolution mass spectrometry of lipid A and phospholipids from Acinetobacter baumannii cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to Intrinisic Colistin Resistance Mechanisms in Proteus mirabilis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteus mirabilis, a Gram-negative uropathogen, exhibits a high level of intrinsic resistance to colistin (B93849), a last-resort antibiotic for treating multidrug-resistant infections. This resistance is not acquired but is an inherent characteristic of the species, posing significant clinical challenges. This technical guide delineates the core molecular mechanisms underpinning this intrinsic resistance, focusing on the genetic and biochemical pathways that confer this phenotype. The primary mechanism involves the modification of the lipid A moiety of lipopolysaccharide (LPS), which reduces the outer membrane's affinity for the cationic colistin molecule. This guide provides a comprehensive overview of the key genes, regulatory pathways, and experimental methodologies used to investigate this phenomenon, intended to serve as a resource for researchers and professionals in drug development.
Core Mechanism: Lipid A Modification
The cornerstone of intrinsic colistin resistance in Proteus mirabilis is the enzymatic modification of its lipid A, the hydrophobic anchor of LPS in the outer membrane. In its unmodified state, lipid A is negatively charged due to its phosphate (B84403) groups, which facilitates the electrostatic attraction of the positively charged colistin molecule. P. mirabilis neutralizes this charge by adding cationic molecules to the lipid A, thereby repelling colistin and preventing its disruptive interaction with the bacterial membrane.
The key modifications are the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and, to a lesser extent, phosphoethanolamine (pEtN) to the phosphate groups of lipid A.[1][2] This modification is orchestrated by the products of the arn (also known as pmrF) operon.
The arn Operon
The arnBCADTEF operon is responsible for the biosynthesis and transfer of L-Ara4N to lipid A. The key transferase, ArnT, is an inner membrane protein that catalyzes the final step of this modification.[3] Disruption of genes within this operon leads to a significant increase in susceptibility to polymyxins like colistin and polymyxin (B74138) B.
Regulatory Control of Lipid A Modification
The expression of the arn operon is tightly regulated by a complex network of two-component systems (TCS), primarily the PhoP/PhoQ and PmrA/PmrB systems. These systems act as environmental sensors, modulating gene expression in response to external stimuli.
The PhoP/PhoQ and PmrA/PmrB Two-Component Systems
The PhoP/PhoQ and PmrA/PmrB TCSs are central to the regulation of colistin resistance in many Gram-negative bacteria. In response to environmental signals such as low magnesium concentrations, these systems become activated and upregulate the expression of the arn operon, leading to increased L-Ara4N modification of lipid A.[4][5] While the precise interplay of these systems in P. mirabilis is not as extensively characterized as in other Enterobacteriaceae, the fundamental mechanism is believed to be conserved.[6]
Below is a diagram illustrating the signaling pathway leading to the expression of the arn operon.
Quantitative Data on Colistin Susceptibility
The intrinsic resistance of P. mirabilis to colistin is reflected in its high Minimum Inhibitory Concentrations (MICs). Disruption of the lipid A modification pathway leads to a dramatic decrease in the MIC, rendering the bacteria susceptible.
| Strain | Relevant Genotype/Phenotype | Polymyxin B MIC (µg/mL) | Reference |
| P. mirabilis BB2000 (Wild-Type) | Wild-type, polymyxin B resistant | >6,400 | [7] |
| P. mirabilis JSG945 | Transposon mutant, defective in O-antigen synthesis | 50 | [7] |
| P. mirabilis JSG946 | Transposon mutant, defective in O-antigen synthesis | 50 | [7] |
| P. mirabilis JSG947 | Transposon mutant, sap locus homolog | 1,600 | [7] |
| P. mirabilis JSG948 | Transposon mutant, ATP synthase homolog | 3,200 | [7] |
| P. mirabilis LB-SH32 | Wild-type (intrinsic resistance), carrying mcr-1 | >4096 (Colistin) | [8] |
| E. coli JM109 (transformant) | Carries mcr-1 plasmid from P. mirabilis LB-SH32 | ≥8 (Colistin) | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the recommendations of the Clinical and Laboratory Standards Institute (CLSI) for colistin susceptibility testing.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Colistin sulfate (B86663) powder
-
96-well microtiter plates
-
Bacterial culture of P. mirabilis
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
-
Prepare Colistin Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the diluted bacterial suspension to each well containing the colistin dilutions. Include a growth control well (bacteria in CAMHB without colistin) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
Creation of a Gene Knockout Mutant via Allelic Exchange
This protocol provides a general workflow for creating a targeted, unmarked deletion mutant in P. mirabilis using a suicide vector-based homologous recombination strategy.[9][10]
Analysis of Gene Expression by qRT-PCR
This protocol outlines the steps for quantifying the expression of a target gene, such as arnT, relative to a housekeeping gene.
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target gene (e.g., arnT) and housekeeping gene (e.g., rplS)
Primer Sequences:
| Gene Target | Primer Name | Sequence (5' -> 3') | Reference |
|---|---|---|---|
| rplS | rplS-F | CGAACAAGAACAAATGAAGC | [1] |
| rplS | rplS-R | GGGGAGTGAGTTTGGAATAC |[1] |
Procedure:
-
RNA Extraction: Extract total RNA from P. mirabilis cultures grown under desired conditions using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]
Conclusion
The intrinsic colistin resistance of Proteus mirabilis is a multifaceted process primarily driven by the modification of lipid A with L-Ara4N, a pathway encoded by the arn operon and regulated by the PhoP/PhoQ and PmrA/PmrB two-component systems. Understanding these fundamental mechanisms is crucial for the development of novel therapeutic strategies to overcome this resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate these pathways and explore potential inhibitors of the resistance-conferring enzymes. Further research into the specific regulatory nuances of these pathways in P. mirabilis and the identification of quantitative changes in gene expression will be vital for a complete understanding of this important clinical challenge.
References
- 1. Decoding Proteus mirabilis biofilms: expression of selected virulence genes and association with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. primerdesign.co.uk [primerdesign.co.uk]
- 5. Proteus mirabilis pmrI, an RppA-Regulated Gene Necessary for Polymyxin B Resistance, Biofilm Formation, and Urothelial Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Proteus mirabilis Mutants with Increased Sensitivity to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Some Resistance Genes in Clinical Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allelic Exchange Mutagenesis in Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allelic Exchange Mutagenesis in Proteus mirabilis | Springer Nature Experiments [experiments.springernature.com]
Colistin (Sulfate): An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1] Its use had been previously curtailed due to concerns over nephrotoxicity and neurotoxicity. However, the escalating threat of infections caused by "superbugs" resistant to nearly all other available antibiotics has necessitated its clinical revival.[1][2] This guide provides a comprehensive overview of the in-vitro activity of colistin sulfate (B86663) against key clinical isolates, details standardized methodologies for susceptibility testing, and explores the molecular mechanisms underpinning the development of resistance.
Colistin exerts its bactericidal action by targeting the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] This interaction disrupts the integrity of the bacterial membrane, leading to cell lysis.[1] Its spectrum of activity is primarily focused on aerobic Gram-negative bacilli.[1][2]
Spectrum of Activity: Quantitative Data
The in-vitro activity of colistin can vary based on the bacterial species, geographical location, and local antibiotic prescribing practices. The following tables summarize the minimum inhibitory concentration (MIC) values and resistance rates of colistin against key clinical isolates from various studies.
Acinetobacter baumannii
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| -- | 1 | 2 | 11.8 | [3] |
| -- | -- | -- | 8.5 (MIC >4 µg/mL) | [4] |
| -- | -- | -- | 13.7 | [3] |
| -- | -- | -- | 52.9 | [3] |
| ≤0.75 - 2.0 | -- | -- | 0 (in a 5-year study) | [5] |
Pseudomonas aeruginosa
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| 0.25 - 512 | 2 | 32 | 24 | |
| -- | 1.0 | 1.5 | 2 | |
| -- | 2 | 4 | -- | [6] |
| -- | 0.5 | 0.5 | 0.8 | [7] |
| 8 - 64 | -- | -- | 1.3 | [8] |
Klebsiella pneumoniae
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| 8 to >128 | -- | -- | 3.2 | [9] |
| 0.25 to >128 | -- | -- | -- | [10] |
| ≤0.25 to >16.0 | 1 | 16 | 11.3 (16/141) | [11] |
| 4 to 64 | -- | -- | 1.6 | [8] |
| -- | -- | -- | 9.2 | [12] |
Escherichia coli
| MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |
| 0.5 to 32 | -- | -- | -- | [10] |
| 4 to 64 | -- | -- | 19.9 | [8] |
Experimental Protocols: Susceptibility Testing
Accurate determination of colistin susceptibility is crucial for clinical decision-making. However, in-vitro testing is known to be challenging due to the cationic nature of the colistin molecule.[13][14] The broth microdilution (BMD) method is considered the gold standard for colistin MIC determination.[15]
Broth Microdilution (BMD) - Reference Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Colistin sulfate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates[15]
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, and colistin-resistant E. coli NCTC 13846)[15][16]
Procedure:
-
Prepare Colistin Stock Solution: A stock solution of colistin sulfate is prepared according to the manufacturer's instructions.[15]
-
Serial Dilution: The colistin stock solution is serially diluted in CAMHB within the wells of the 96-well microplate.[15]
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate.[16] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microplate containing the serially diluted colistin.[15]
-
Controls:
-
Incubation: The microplates are incubated at 33-35°C in ambient air for 16-20 hours.[16]
-
Reading the MIC: The MIC is determined as the lowest concentration of colistin at which there is no visible bacterial growth (no turbidity) as observed with the unaided eye.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin resistance in Acinetobacter baumannii isolated from critically ill patients: clinical characteristics, antimicrobial susceptibility and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colistin Dosing Regimens against Pseudomonas aeruginosa in Critically Ill Patients: An Application of Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of colistin resistance and its bactericidal activity against uropathogenic gram negative bacteria from Hayatabad Medical Complex Peshawar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colistin Resistance Among Multiple Sequence Types of Klebsiella pneumoniae Is Associated With Diverse Resistance Mechanisms: A Report From India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmatonline.com [jmatonline.com]
- 11. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mjima.org [mjima.org]
- 16. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Colistin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of colistin (B93849) sulfate (B86663), a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. This document delves into the core mechanisms of action, details key experimental protocols for its evaluation, and presents quantitative data from various in vitro infection models.
Mechanism of Action
Colistin sulfate's bactericidal activity is primarily directed at the outer membrane of Gram-negative bacteria.[1][2][3] The initial and most critical step is an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipid A component of lipopolysaccharides (LPS) in the bacterial outer membrane.[1][2][3][4][5][6] This interaction competitively displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS structure.[1][2][3][4][5][6][7] The displacement of these cations leads to a disruption of the outer membrane's integrity, increasing its permeability and causing leakage of intracellular contents, which ultimately results in bacterial cell death.[1][2][7]
A secondary mechanism of action for colistin involves the inhibition of vital respiratory enzymes, such as NADH-quinone oxidoreductases, within the bacterial cell.[4][8] Furthermore, colistin can induce rapid cell death through the production of hydroxyl radicals.[8]
Mechanisms of Resistance
Resistance to colistin can be intrinsic in some bacterial species or acquired through chromosomal mutations or the horizontal transfer of resistance genes.[8][9] The primary mechanism of resistance involves modifications to the lipid A portion of LPS, which reduces the net negative charge of the outer membrane and, consequently, diminishes the binding affinity of colistin.[3][5][6][9]
This modification is often mediated by two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which can be activated by environmental signals or mutations.[4][5][6] Activation of these systems leads to the addition of positively charged molecules, like phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to lipid A.[4][5][6][8] In some cases, complete loss of LPS due to mutations in the lipid A biosynthesis pathway (e.g., in lpxA, lpxC, and lpxD genes) can lead to high-level colistin resistance.[4][10]
A significant concern is the emergence of plasmid-mediated colistin resistance, primarily through the mcr genes, which encode for phosphoethanolamine transferases.[9] The horizontal transfer of these genes poses a serious threat to the continued efficacy of colistin.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives [frontiersin.org]
- 7. Colistin - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
- 9. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and laboratory-induced colistin-resistance mechanisms in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
The Tipping Point: A Technical Guide to Lipid A Modification in Colistin Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Colistin (B93849), a polymyxin (B74138) antibiotic, serves as a last-resort therapeutic against multidrug-resistant Gram-negative bacterial infections. Its efficacy is rooted in its electrostatic interaction with the anionic lipid A component of the bacterial outer membrane's lipopolysaccharide (LPS). However, the rise of colistin resistance, a significant global health threat, is primarily driven by specific modifications to lipid A that neutralize its negative charge, thereby repelling the cationic antibiotic. This technical guide provides a comprehensive overview of the core mechanisms, regulatory signaling pathways, and key experimental methodologies related to lipid A modification-mediated colistin resistance. We present quantitative data on the impact of these modifications on antibiotic susceptibility, detailed experimental protocols for their characterization, and visual diagrams of the underlying molecular pathways to equip researchers and drug development professionals with the foundational knowledge required to address this critical resistance mechanism.
The Core Mechanism of Colistin Resistance: Altering the Molecular Target
The bactericidal activity of colistin is initiated by its binding to the outer membrane of Gram-negative bacteria. Colistin is a polycationic peptide that electrostatically targets the negatively charged phosphate (B84403) groups of lipid A, the hydrophobic anchor of LPS.[1][2] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and eventual cell death.[2]
The principal mechanism of colistin resistance involves the enzymatic modification of lipid A, which reduces its net negative charge and, consequently, its affinity for colistin.[1][3][4] This is predominantly achieved through the covalent addition of two main cationic moieties to the phosphate groups of the lipid A glucosamine (B1671600) disaccharide:
-
Phosphoethanolamine (pEtN): Added by pEtN transferases.[5][6]
-
4-amino-4-deoxy-L-arabinose (L-Ara4N): A cationic sugar added by specific transferases.[7][8]
By adding these positively charged groups, the bacteria effectively create an electrostatic shield on their outer surface, repelling the incoming cationic colistin molecules and preventing the initial binding step required for antimicrobial activity.[5][6]
Regulatory Pathways Governing Lipid A Modification
The expression of the enzymes responsible for lipid A modification is tightly controlled by complex regulatory networks, which can be activated through chromosomal mutations or acquired via horizontal gene transfer.
Chromosomally-Mediated Resistance
In many Gram-negative species, including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, resistance arises from mutations within two-component systems (TCS). The most critical of these are the PhoP/PhoQ and PmrA/PmrB systems.[9][10][11]
-
The PmrA/PmrB System: This is the primary direct regulator. The sensor kinase PmrB, upon sensing environmental signals such as low Mg²⁺ or the presence of sub-inhibitory antimicrobial peptides, autophosphorylates and subsequently transfers the phosphate group to the response regulator PmrA.[10][11] Phosphorylated PmrA (PmrA-P) then acts as a transcriptional activator for the genes required for lipid A modification, including the arnBCADTEF operon (responsible for L-Ara4N synthesis and transfer) and the eptA/pmrC gene (encoding a pEtN transferase).[9][12]
-
The PhoP/PhoQ System: This system often acts as an upstream regulator of the PmrA/PmrB cascade. The sensor kinase PhoQ responds to low extracellular Mg²⁺.[9][13] In some bacteria like Salmonella, activated PhoP-P induces the expression of a small connector protein, PmrD, which binds to PmrA-P and prevents its dephosphorylation, thus sustaining the activation of the PmrA/PmrB pathway.[9][13]
-
MgrB Negative Regulation: The PhoP/PhoQ system is negatively regulated by a small transmembrane protein, MgrB.[9] Inactivation or deletion of the mgrB gene is a common mechanism for colistin resistance in K. pneumoniae, as it leads to the constitutive, unchecked activation of the PhoP/PhoQ system, resulting in the overexpression of modification enzymes.[9]
Plasmid-Mediated Resistance
The global spread of colistin resistance has been accelerated by the discovery of mobilized colistin resistance (mcr) genes, most notably mcr-1.[14][15] As of 2021, ten distinct mcr gene families (mcr-1 to mcr-10) have been identified.[14] These genes are typically located on mobile genetic elements like plasmids, allowing for horizontal transfer between different bacterial species.[15]
The mcr genes encode pEtN transferases that catalyze the addition of pEtN to lipid A, a mechanism functionally identical to that of the chromosomally encoded EptA/PmrC enzymes.[5][14] The acquisition of an mcr-carrying plasmid provides the bacterium with a ready-to-use resistance mechanism, bypassing the need for mutations in chromosomal regulatory genes.[16]
Quantitative Impact of Lipid A Modifications
The modification of lipid A has a direct and measurable impact on the minimum inhibitory concentration (MIC) of colistin required to inhibit bacterial growth. Furthermore, these chemical additions result in predictable mass shifts that can be detected via mass spectrometry.
Colistin Susceptibility Data
The following tables summarize representative data from published studies, demonstrating the increase in colistin MICs associated with specific resistance mechanisms and lipid A modifications.
Table 1: Colistin MICs in Engineered E. coli Strains Expressing pEtN Transferases
| Strain / Expressed Gene | Inducer (L-arabinose) | Colistin MIC (µg/mL) | Fold Change vs. Control | Reference |
| E. coli Top10 (Empty Vector) | 0.05% | 0.25 | - | [6][17] |
| E. coli Top10 (mcr-1) | 0.05% | 4 | 16x | [6][17] |
| E. coli Top10 (mcr-3) | 0.05% | 2 | 8x | [6][17] |
| E. coli Top10 (eptA) | 0.05% | 0.25 | 1x (No change) | [6][17] |
| E. coli Top10 (mcr-9) | 0.05% | 0.25 | 1x (No change) | [6][17] |
Note: Data shows that while all are pEtN transferases, MCR-1 and MCR-3 confer significant resistance, whereas EptA and MCR-9 do not under these specific experimental conditions, highlighting functional diversity.[6]
Table 2: Colistin MICs in Clinical and Laboratory-Evolved Isolate Pairs
| Organism / Strain Pair | Resistance Mechanism / Modification | Colistin MIC (µg/mL) | Reference |
| A. baumannii ATCC 19606 (Susceptible) | Wild-Type | 1 | [18] |
| A. baumannii ATCC 19606 (Resistant Mutant) | pmrB mutation, pEtN addition | 32 | [18] |
| A. baumannii Ab15/133 (Susceptible) | Clinical Isolate | 1 | [18] |
| A. baumannii Ab15/132 (Resistant) | Clinical Isolate, pmrB mutation, pEtN addition | 32 | [18] |
| K. pneumoniae (CS-Kp) | Clinical Isolate (Susceptible) | 0.5 | [8] |
| K. pneumoniae (CR-Kp) | Clinical Isolate (Resistant), L-Ara4N addition | 32 | [8] |
Mass Spectrometry Data for Lipid A Analysis
Mass spectrometry, particularly MALDI-TOF MS, is a powerful tool for rapidly detecting lipid A modifications by measuring the mass-to-charge ratio (m/z) of the molecule. The addition of pEtN (+123 Da) or L-Ara4N (+131 Da) results in characteristic mass peaks.
Table 3: Common m/z Values for Native and Modified Lipid A
| Organism | Lipid A Species | Modification | Typical m/z Value | Reference |
| E. coli | Hexa-acylated | None (Native) | ~1796.2 | [19][20] |
| + 1 pEtN | ~1919.2 | [19][20] | ||
| + 1 L-Ara4N | ~1927.2 | [19][20] | ||
| K. pneumoniae | Hexa-acylated | None (Native) | ~1824 | [21] |
| + 1 L-Ara4N | ~1955 | [21] | ||
| + Palmitate | ~2063 | [21] | ||
| A. baumannii | Hepta-acylated | None (Native) | ~1910 | [18] |
| + 1 pEtN | ~2033 | [18] |
Key Experimental Methodologies
Accurate characterization of colistin resistance requires robust and standardized laboratory protocols for both susceptibility testing and structural analysis of lipid A.
Protocol: Colistin Susceptibility Testing (Broth Microdilution)
The broth microdilution (BMD) method is the internationally recognized gold standard for determining colistin MICs, as recommended by both CLSI and EUCAST.[22][23][24] Methods like disk diffusion are unreliable due to the poor diffusion of the large colistin molecule in agar (B569324).[22]
Objective: To determine the minimum inhibitory concentration (MIC) of colistin against a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Colistin sulfate (B86663) analytical standard.
-
Sterile 96-well microtiter plates.
-
Bacterial isolate grown on non-selective agar for 18-24 hours.
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of colistin sulfate in sterile water. Serially dilute this stock in CAMHB to prepare working solutions that will yield final concentrations typically ranging from 0.25 to 64 µg/mL in the microtiter plate.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: a. Dispense the appropriate volume of the diluted colistin solutions into the wells of the 96-well plate. b. Add an equal volume of the final bacterial inoculum to each well. c. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35 ± 2 °C in ambient air for 16-20 hours.[22]
-
Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth (i.e., the first clear well).[22]
Protocol: Lipid A Extraction and Analysis by MALDI-TOF MS
This protocol describes a common method for extracting and analyzing lipid A to identify modifications associated with resistance.
Objective: To isolate lipid A from Gram-negative bacteria and analyze its structure by MALDI-TOF mass spectrometry.
Procedure:
-
Cell Growth and Harvest: Grow a bacterial culture (e.g., 200 mL) to the late-logarithmic phase. Harvest the cells by centrifugation and wash the pellet.[3]
-
Lipid A Isolation (Mild Acid Hydrolysis): a. Resuspend the bacterial pellet in a hydrolysis buffer (e.g., 1% SDS in 10 mM sodium acetate, pH 4.5). This cleaves the acid-labile bond between the Kdo sugar and the lipid A moiety.[3][25] b. Incubate at 100°C for 1-2 hours.[18] c. After cooling, perform a two-phase Bligh-Dyer extraction using a chloroform/methanol/water solvent system to separate the lipids (including lipid A) into the organic phase.[3] d. Collect the lower organic phase and evaporate the solvent to obtain the crude lipid A extract.
-
Sample Preparation for MALDI-TOF: a. Reconstitute the dried lipid A extract in a small volume of a chloroform:methanol mixture (e.g., 4:1 v/v).[26] b. On a polished steel MALDI target plate, spot a small volume (~0.5 µL) of the lipid A solution.[27] c. Immediately overlay the sample spot with an equal volume of a suitable matrix solution (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB) prepared in an appropriate solvent).[26][27] d. Allow the spot to air dry completely, permitting co-crystallization of the matrix and analyte.
-
Mass Spectrometry Acquisition: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire spectra in the negative-ion linear mode, as lipid A is anionic and ionizes efficiently in this mode.[18][27] The typical mass range for analysis is between 1,500 and 2,500 m/z.
-
Data Analysis: Analyze the resulting spectrum to identify the m/z values of the major peaks. Compare these values to the known theoretical masses of native and modified lipid A structures (as shown in Table 3) to determine the resistance-conferring modifications present.[19][20]
Conclusion and Future Directions
Colistin resistance mediated by lipid A modification represents a classic example of evolution under antibiotic pressure, where bacteria alter the drug's primary target to evade its action. The convergence of chromosomal and plasmid-mediated mechanisms underscores the versatility and robustness of this resistance strategy. For researchers and drug developers, a thorough understanding of the underlying signaling pathways and the resulting chemical changes is paramount.
Future efforts in this field should focus on:
-
Developing Adjuvant Therapies: Designing small-molecule inhibitors that target the key enzymes in the lipid A modification pathways (e.g., PmrA, ArnT, MCR-1) could restore colistin's efficacy.
-
Improving Rapid Diagnostics: While MALDI-TOF MS is a powerful research tool, developing faster, more accessible point-of-care diagnostics to detect lipid A modifications is crucial for clinical decision-making and antibiotic stewardship.
-
Exploring Fitness Costs: Lipid A modifications can sometimes impose a biological fitness cost on the bacterium. Investigating these trade-offs may reveal novel strategies to exploit these weaknesses and combat resistant infections.
By continuing to dissect the molecular intricacies of this resistance mechanism, the scientific community can develop innovative strategies to preserve the utility of this critical last-resort antibiotic.
References
- 1. Dissemination and Mechanism for the MCR-1 Colistin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Colistin resistance in Escherichia coli confers protection of the cytoplasmic but not outer membrane from the polymyxin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin Resistance Gene mcr-1 Mediates Cell Permeability and Resistance to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective modifications by lipid A phosphoethanolamine transferases linked to colistin resistance and bacterial fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid A modification-induced colistin-resistant Klebsiella variicola from healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of PhoPQ and PmrAB two component system alternations on colistin resistance from non-mcr colistin resistant clinical E. Coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MCR-1 - Wikipedia [en.wikipedia.org]
- 15. nccid.ca [nccid.ca]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Phosphoethanolamine Modification of Lipid A in Colistin-Resistant Variants of Acinetobacter baumannii Mediated by the pmrAB Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The clue is in the lipid A: Rapid detection of colistin resistance | PLOS Pathogens [journals.plos.org]
- 20. The clue is in the lipid A: Rapid detection of colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - CA [thermofisher.com]
- 24. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Frontiers | A whole cell-based Matrix-assisted laser desorption/ionization mass spectrometry lipidomic assay for the discovery of compounds that target lipid a modifications [frontiersin.org]
Unveiling the Anti-Endotoxin Properties of Colistin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colistin (B93849) sulfate (B86663), a polymyxin (B74138) antibiotic, has garnered renewed interest not only for its bactericidal activity against multidrug-resistant Gram-negative bacteria but also for its potent anti-endotoxin properties. Endotoxins, primarily lipopolysaccharides (LPS) released from the outer membrane of these bacteria, are powerful triggers of the innate immune response and can lead to a dysregulated inflammatory cascade, septic shock, and multi-organ failure. This technical guide provides an in-depth exploration of the mechanisms by which colistin sulfate neutralizes endotoxins, detailed experimental protocols to investigate these properties, and a summary of quantitative data from relevant studies. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of colistin sulfate's anti-endotoxin activity.
Mechanism of Action: Neutralizing the Inflammatory Cascade
The primary mechanism behind the anti-endotoxin activity of colistin sulfate lies in its direct binding to the lipid A moiety of lipopolysaccharide (LPS).[1] Lipid A is the toxic component of endotoxin, responsible for initiating the inflammatory response. Colistin, being a polycationic peptide, has a high affinity for the negatively charged phosphate (B84403) groups of lipid A.[1][2] This electrostatic interaction effectively neutralizes the endotoxin, preventing it from binding to its primary receptor complex on immune cells.
The canonical signaling pathway for LPS involves its recognition by a complex of proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and myeloid differentiation protein 2 (MD-2), which then presents the LPS to Toll-like receptor 4 (TLR4).[3][4][5] The activation of TLR4 triggers a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][3][4]
By binding to and neutralizing LPS, colistin sulfate sterically hinders the interaction between LPS and the TLR4 receptor complex, thereby inhibiting the initiation of this inflammatory cascade.[1][2] This suppression of cytokine release is a critical aspect of its anti-endotoxin effect and has been demonstrated in various in vitro and in vivo models.[6][7]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Colistin Reduces LPS-Triggered Inflammation in a Human Sepsis Model In Vivo: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of colistin sulfate in endotoxic model at slow and sustained fashion may reverse shock without causing nephrotoxicity in its optimal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Analytical Differences Between Colistin A and Colistin B Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural distinctions between colistin (B93849) A and colistin B sulfate, two major components of the polymyxin (B74138) antibiotic, colistin. The document details their physicochemical properties, comparative bioactivity, and the analytical methodologies employed for their separation and characterization.
Core Structural Differences
Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a heterogeneous mixture of cyclic lipopeptides. The two primary constituents, colistin A (polymyxin E1) and colistin B (polymyxin E2), share a common cyclic heptapeptide (B1575542) core and a tripeptide side chain. The key structural variance lies in the N-terminal fatty acid moiety.[1][2][3]
-
Colistin A incorporates a 6-methyloctanoic acid fatty acid tail.[2][3]
-
Colistin B possesses a 6-methylheptanoic acid fatty acid tail, which is one methylene (B1212753) group shorter than that of colistin A.[2][3]
This seemingly minor difference in the length of the fatty acid chain influences their physicochemical properties and may impact their biological activity.
Colistin Sulfate is the salt form of colistin, where the basic amine groups of the diaminobutyric acid residues are salified with sulfuric acid. This enhances the solubility and stability of the compound for pharmaceutical formulations.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for colistin A and colistin B. While direct comparative studies on the bioactivity and toxicity of the individual components are limited, the data presented reflects their fundamental physicochemical properties and reported antimicrobial activity of the colistin mixture.
| Property | Colistin A (Polymyxin E1) | Colistin B (Polymyxin E2) | Reference(s) |
| Molecular Formula | C₅₃H₁₀₀N₁₆O₁₃ | C₅₂H₉₈N₁₆O₁₃ | [5][6] |
| Molecular Weight | 1169.5 g/mol | 1155.4 g/mol | [5][6] |
| Fatty Acid Moiety | 6-methyloctanoic acid | 6-methylheptanoic acid | [2][3] |
| Antimicrobial Activity (MIC) | Generally considered to have similar activity to colistin B as part of the colistin mixture. Specific individual MIC data is not widely reported. | Generally considered to have similar activity to colistin A as part of the colistin mixture. Specific individual MIC data is not widely reported. | [7] |
Experimental Protocols for Separation and Characterization
The differentiation and quantification of colistin A and B are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
Sample Preparation from Biological Matrices (Plasma)
A common procedure for the extraction of colistin A and B from plasma for LC-MS/MS analysis involves solid-phase extraction (SPE).
Protocol:
-
Sample Aliquoting: Take a 200 µL aliquot of the plasma sample.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., polymyxin B2) to the plasma sample.
-
Protein Precipitation (Optional but recommended): Add 600 µL of acetonitrile (B52724) to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% (v/v) formic acid in water to remove interfering substances.
-
Elution: Elute colistin A and B from the cartridge with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute colistin A and B. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for colistin A and colistin B.
-
Colistin A: m/z 585.5 → 101.2
-
Colistin B: m/z 578.5 → 101.2
-
-
Data Analysis: Quantify the concentrations of colistin A and B by comparing their peak areas to that of the internal standard.
Visualizations
Experimental Workflow for Colistin A and B Analysis
Caption: Workflow for the extraction and analysis of colistin A and B from plasma.
Mechanism of Action Signaling Pathway
The antibacterial action of colistin is primarily initiated by its electrostatic interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction is not specific to either colistin A or B but is a general mechanism for the colistin class of antibiotics.
References
- 1. New validated spectrofluorimetric protocol for colistin assay through condensation with 2,2-dihydroxyindan-1,3-dione: application to content uniformit ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04259B [pubs.rsc.org]
- 2. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the effect of in-hospital antimicrobial use on the development of colistin-resistant Acinetobacter baumannii strains: a time series analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinician.com [clinician.com]
An In-depth Technical Guide on the Chemical Stability of Colistin Sulfate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of colistin (B93849) sulfate (B86663) in aqueous solutions. Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a complex mixture of polypeptide components, primarily colistin A and B.[1][2][3] Understanding its stability is critical for ensuring potency, safety, and efficacy in both research and clinical settings. This document details the factors influencing its degradation, presents quantitative stability data, outlines key experimental protocols, and visualizes the degradation pathways and experimental workflows.
Factors Influencing the Stability of Colistin Sulfate
The stability of colistin sulfate in an aqueous environment is not absolute and is significantly influenced by several factors, including pH, temperature, and the composition of the medium.
1.1. Effect of pH The pH of the aqueous medium is a critical determinant of colistin sulfate's stability. The molecule is most stable in acidic to near-neutral conditions (pH 2 to 6).[4] As the pH becomes alkaline (above pH 6), the rate of degradation increases significantly.[4][5][6] Studies have demonstrated a first-order dependence of the degradation rate on the concentration of hydroxide (B78521) ions ([OH⁻]) in the pH range of 8 to 11.[5][6] Colistin base can precipitate from aqueous solutions at a pH above 7.5.[4][7]
1.2. Effect of Temperature Temperature plays a crucial role in the degradation kinetics of colistin sulfate. As expected, higher temperatures accelerate the degradation process. Colistin sulfate solutions are significantly more stable when stored at colder temperatures. For instance, in water at 4°C, colistin sulfate is very stable for extended periods (up to 60 days), whereas at 37°C, its stability is maintained for a shorter duration (up to 120 hours).[1][8][9] The hydrolysis of the related compound, colistimethate sodium (CMS), to colistin is also highly temperature-dependent.[10]
1.3. Influence of the Aqueous Medium The type of aqueous medium affects stability. Colistin sulfate is very stable in purified water.[1][4] However, its stability decreases in certain buffered solutions and biological media. Significant degradation has been observed in isotonic phosphate (B84403) buffer at pH 7.4 and 37°C.[1][8][9] This increased instability compared to water is likely due to the higher pH of the buffer.[1] Similarly, degradation is observed in human plasma at 37°C.[1][8] In bacteriological media, stability varies; it is reported to be stable for at least 120 hours at 35°C in Mueller-Hinton Broth (MHB), but undergoes considerable degradation in Tryptic Soy Broth (TSB) at 37°C.[4]
1.4. Photostability Forced degradation studies involving exposure to sunlight have indicated that colistin sulfate is photostable, showing no significant photodegradation when exposed to sunlight for several hours.[2][5]
1.5. Adsorption to Surfaces A practical aspect affecting the concentration of colistin in solution is its propensity to adhere to various materials, including standard polystyrene and glass labware.[4] This adsorption can lead to a significant loss of the active compound from the solution. To mitigate this, the use of low-protein-binding polypropylene (B1209903) labware is highly recommended.[4][11]
Quantitative Stability Data
The stability of colistin sulfate under various conditions has been quantified in several studies. The data below is summarized from the literature to provide a comparative overview.
Table 1: Stability of Colistin Sulfate in Various Aqueous Media
| Medium | Temperature | pH | Duration | Percent Remaining (Colistin A / B) | Reference |
| Water | 4°C | 5.63 - 5.98 | 60 days | 97.4% / 105.3% | [1][4] |
| Water | 37°C | 5.63 - 5.98 | 120 hours | No significant decrease | [1][4] |
| Isotonic Phosphate Buffer | 37°C | 7.4 | 120 hours | Significant degradation observed | [1][8] |
| Human Plasma | 37°C | 7.4 | 120 hours | Significant degradation observed | [1][12] |
| Mueller-Hinton Broth | 35°C | Not specified | 120 hours | Stable | [4] |
| Tryptic Soy Broth | 37°C | Not specified | 12 days | Considerable degradation | [4] |
Degradation Pathways
The primary degradation pathway for colistin sulfate in aqueous solutions, particularly under alkaline conditions, is hydrolysis. This involves the breakdown of the peptide bonds within its complex cyclic structure. Forced degradation studies are essential for elucidating these pathways and identifying potential degradation products.[13][14][15] These studies typically involve stressing the drug substance under conditions of hydrolysis (acidic and basic), oxidation, heat, and light to understand its intrinsic stability.[13][16]
Caption: Logical diagram of factors leading to colistin sulfate degradation.
Experimental Protocols for Stability Assessment
Reliable assessment of colistin sulfate stability requires robust analytical methods and well-defined experimental protocols.
4.1. Protocol for HPLC-Based Stability Assessment High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying colistin and its major components (A and B) in stability studies.[1][4]
Objective: To quantify the concentration of colistin A and colistin B over time in a specific aqueous medium.
Materials & Equipment:
-
Colistin sulfate reference standard
-
Reversed-phase C18 column[4]
-
HPLC-grade water, acetonitrile (B52724), and other required reagents (e.g., sodium sulfate)[17]
-
0.22 µm syringe filters[4]
-
Low-protein-binding polypropylene tubes/vials[4]
Methodology:
-
Preparation of Stock Solution: Accurately weigh colistin sulfate powder and dissolve it in HPLC-grade water to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm filter.[4]
-
Sample Incubation: Dilute the stock solution to the desired final concentration in the test medium (e.g., water, phosphate buffer, MHB). Prepare and dispense aliquots into low-protein-binding tubes for each time point.[4]
-
Storage: Incubate the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).[1][4]
-
Sample Collection: At predetermined time points (e.g., 0, 2, 4, 24, 48, 120 hours), retrieve the respective aliquots. If necessary, immediately freeze samples at -20°C or -80°C pending analysis.[1][10]
-
Sample Preparation for HPLC: If the medium contains proteins (e.g., plasma), perform a protein precipitation step (e.g., by adding an equal volume of acetonitrile). Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[4][10]
-
HPLC Analysis:
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase: An isocratic or gradient mixture, commonly of acetonitrile and an aqueous solution of a salt like sodium sulfate.[17]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[17]
-
Detection: UV detection, often around 215 nm.[17]
-
Injection: Inject the prepared samples along with a series of calibration standards.
-
-
Data Analysis: Integrate the peak areas for colistin A and colistin B. Construct a calibration curve from the standards to determine the concentration in the samples. Calculate the percentage of colistin remaining at each time point relative to the time 0 concentration.[4]
4.2. Protocol for Forced Degradation Studies Forced degradation studies are performed to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[13][14]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a solution of colistin sulfate in water, typically at a concentration of 1 mg/mL.[16]
-
Apply Stress Conditions: Expose the drug solution to the following conditions, often for varying durations, while keeping a control sample protected from the stressor.[16]
-
Acid Hydrolysis: Add 0.1 M to 1 M HCl and incubate at a specific temperature (e.g., room temperature or elevated).[5][16]
-
Base Hydrolysis: Add 0.1 M to 1 M NaOH and monitor degradation at set intervals (e.g., every 5 minutes) at a controlled temperature.[5][16]
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate.
-
Thermal Degradation: Expose the solution to dry heat at an elevated temperature.
-
Photodegradation: Expose the solution in a transparent container to a light source providing combined UV and visible light, as specified by ICH Q1B guidelines.[2][16]
-
-
Neutralization/Quenching: After exposure, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.
-
Analysis: Analyze all samples (stressed and control) using a suitable stability-indicating method, such as the HPLC method described above, to separate the parent drug from any degradation products.
Caption: Workflow for assessing the stability of colistin sulfate in a liquid medium.
Conclusion
The chemical stability of colistin sulfate in aqueous solutions is a multifaceted issue governed primarily by pH and temperature. It exhibits high stability in purified water, especially under refrigerated and acidic-to-neutral conditions.[1][4] However, stability is compromised in alkaline environments and at elevated temperatures, leading to hydrolytic degradation.[1][5] The choice of medium, such as buffered solutions or biological fluids, can also significantly impact its stability, mainly due to pH effects.[1] For researchers and drug development professionals, it is imperative to control these factors and use appropriate materials, such as low-protein-binding polypropylene, to ensure accurate and reproducible results in experimental and therapeutic settings.[4] The use of validated stability-indicating analytical methods, like HPLC, is essential for the precise quantification of colistin and the characterization of its stability profile.
References
- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Application of a validated method in the stability study of colistin sulfate and methylparaben in a veterinary suspension formulation by high-performance liquid chromatography with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Colistin Sulfate Susceptibility Testing using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring resistance development, and for the development of new antimicrobial agents. However, the unique physicochemical properties of the colistin molecule, specifically its cationic nature, present challenges for many standard antimicrobial susceptibility testing methods.[1] Methods such as disk diffusion and gradient diffusion are considered unreliable for colistin due to its poor diffusion in agar (B569324).[1][2]
The internationally recognized reference method for determining the Minimum Inhibitory Concentration (MIC) of colistin is the broth microdilution (BMD) assay, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4] Adherence to a standardized protocol is critical to ensure accurate and reproducible results. These application notes provide a detailed protocol for performing colistin sulfate (B86663) susceptibility testing using the broth microdilution method.
Key Considerations
Several factors can significantly influence the accuracy of colistin MIC values:
-
Cation Concentration: The antimicrobial activity of colistin is highly dependent on the concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the testing medium. Therefore, the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory.[1]
-
Plastic Binding: Colistin has a propensity to adhere to the polystyrene surfaces of standard microtiter plates, which can lead to a lower effective concentration of the antibiotic and falsely elevated MICs.[1][5] While the use of surfactants like polysorbate-80 has been investigated to mitigate this issue, it is not recommended by CLSI or EUCAST due to potential synergistic effects.[2][5]
-
Use of Colistin Sulfate: For in vitro susceptibility testing, it is essential to use colistin sulfate. The inactive prodrug, colistin methanesulfonate (B1217627) (CMS), which is administered clinically, undergoes variable hydrolysis in vitro, leading to inaccurate and unreliable results.[6]
Data Presentation
Table 1: CLSI and EUCAST Interpretive Breakpoints for Colistin (μg/mL)
| Organism Group | CLSI (M100-ED32) | EUCAST (v 13.0) |
| Enterobacterales | ≤2 (Intermediate), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |
| Pseudomonas aeruginosa | ≤2 (Intermediate), ≥4 (Resistant) | ≤4 (Susceptible), >4 (Resistant)[7] |
| Acinetobacter spp. | ≤2 (Intermediate), ≥4 (Resistant) | ≤2 (Susceptible), >2 (Resistant) |
Note: CLSI does not define a "Susceptible" category for colistin, reflecting its limited clinical efficacy and potential for toxicity.[7]
Table 2: Quality Control Ranges for Colistin (μg/mL) using Broth Microdilution
| Quality Control Strain | CLSI MIC Range (μg/mL) | EUCAST MIC Target/Range (μg/mL) |
| Escherichia coli ATCC® 25922™ | 0.25 - 2 | Target: 0.5 - 1, Range: 0.25 - 2[1] |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 | Target: 1 - 2, Range: 0.5 - 4[1] |
| Escherichia coli NCTC 13846 (mcr-1 positive) | Not specified by CLSI | Target: 4, Range: 2 - 8[1][4] |
Experimental Protocol
This protocol is based on the joint recommendations from CLSI and EUCAST for the reference broth microdilution method.[6][7]
Materials
-
Colistin sulfate powder (potency-verified)[1]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile, uncoated 96-well polystyrene microtiter plates[8]
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, and E. coli NCTC 13846)[3][6]
-
Sterile distilled water[8]
-
Sterile 0.85% saline[8]
-
0.5 McFarland turbidity standard[8]
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)[8]
-
Micropipettes and sterile tips
Procedure
1. Preparation of Colistin Stock Solution:
-
Accurately weigh the colistin sulfate powder.
-
Prepare a stock solution of 1280 µg/mL in sterile distilled water.[6][8]
-
Aseptically sterilize the stock solution by filtration through a 0.22 µm filter.[8]
-
Dispense the stock solution into small aliquots and store at -70°C or below for up to six months.[6][8] Avoid repeated freeze-thaw cycles.[8]
2. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate wells. The typical range is 0.06 to 64 µg/mL.[6]
-
Dispense 50 µL of each colistin dilution into the appropriate wells of a 96-well plate.[1][8]
-
Include a growth control well containing 100 µL of CAMHB without colistin and a sterility control well containing 100 µL of uninoculated CAMHB for each isolate tested.[8]
3. Inoculum Preparation:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.[1][8]
-
Suspend the colonies in sterile saline.[8]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
4. Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well, except for the sterility control well.[1][8] This will result in a final volume of 100 µL per well.[8]
5. Incubation:
6. Reading and Interpreting Results:
-
Following incubation, examine the microtiter plates for bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1][6]
-
The growth control well should show distinct turbidity, while the sterility control well should remain clear.
-
Compare the obtained MIC values for the test isolates to the CLSI and EUCAST clinical breakpoints to determine the susceptibility category (see Table 1).
-
The MICs for the QC strains must fall within their acceptable ranges for the test results to be considered valid (see Table 2).[6]
Workflow Diagram
Caption: Workflow for colistin sulfate susceptibility testing via broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. slh.wisc.edu [slh.wisc.edu]
- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 4. szu.gov.cz [szu.gov.cz]
- 5. researchgate.net [researchgate.net]
- 6. FDA Rationale for Polymyxin Breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. | FDA [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colistin MIC Determination using the Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849) is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for effective patient management and for monitoring the emergence of resistance. While broth microdilution (BMD) is often considered the reference method, the agar (B569324) dilution method offers a reliable and reproducible alternative for determining colistin MIC values.[1] Some studies have found agar dilution to be superior in terms of reproducibility and robustness compared to broth-based methods.[1][2]
These application notes provide a detailed protocol for performing the agar dilution test to determine colistin MICs, based on established guidelines and scientific literature.
Principle of the Method
The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Materials and Reagents
-
Colistin sulfate (B86663) powder (analytical grade)
-
Sterile distilled water or other appropriate solvent for colistin
-
Sterile petri dishes (90 or 100 mm)[1]
-
Sterile tubes or flasks for media and antibiotic dilution
-
Micropipettes and sterile tips
-
Inoculating loops (1 µL or 10 µL) or a multipoint inoculator[1][4]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Vortex mixer
-
Incubator (35 ± 2°C)[1]
-
Quality control (QC) strains:
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the colistin agar dilution method.
Table 1: Colistin Concentration Ranges for MIC Testing
| Concentration Range (µg/mL) | Purpose | Reference(s) |
| 0.125 - 256 | Comprehensive MIC determination for a wide range of susceptibilities. | [1] |
| 0.25 - 16 | Typical range for routine clinical testing. | [6] |
| 1.0, 2.0, 4.0 | Simplified Colistin Agar Test (CAT) for resistance screening. | [2] |
| 3.0 | Single concentration for screening colistin resistance. | [9] |
Table 2: Inoculum Preparation and Inoculation Parameters
| Parameter | Value | Reference(s) |
| Initial Suspension | 0.5 McFarland turbidity standard | [1][5] |
| Working Inoculum Dilution | 1:10 dilution of the 0.5 McFarland | [1][2] |
| Inoculum Volume per Spot | 1 µL or 10 µL | [4] |
| Final Inoculum Density | Approximately 1 x 10⁴ CFU/spot | [1] |
Table 3: Incubation and Quality Control Parameters
| Parameter | Condition | Reference(s) |
| Incubation Temperature | 35 ± 2°C | [1] |
| Incubation Atmosphere | Ambient air | [1] |
| Incubation Time | 16 - 20 hours for Enterobacterales and P. aeruginosa | [4] |
| 20 - 24 hours for Acinetobacter spp. | [4] | |
| Quality Control Strain | Acceptable MIC Range (µg/mL) | |
| E. coli ATCC 25922 | 0.25 - 2 | [1][8] |
| P. aeruginosa ATCC 27853 | 0.5 - 4 | [1][8] |
Experimental Protocol
Preparation of Colistin Stock Solution
-
Prepare a stock solution of colistin sulfate in a sterile, appropriate solvent (e.g., sterile distilled water). The concentration of the stock solution should be at least 10 times the highest desired final concentration in the agar.
-
Store the stock solution in sterile glass or polypropylene (B1209903) tubes at -20°C or below. Avoid repeated freeze-thaw cycles.
Preparation of Colistin-Containing Agar Plates
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
Sterilize the MHA by autoclaving and allow it to cool in a water bath to 45-50°C.
-
Prepare a series of two-fold dilutions of the colistin stock solution in sterile tubes.
-
Add the appropriate volume of each colistin dilution to a pre-measured volume of molten MHA to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL). Ensure thorough mixing by gentle inversion to avoid air bubbles.
-
Also, prepare a growth control plate containing MHA without any colistin.
-
Aseptically pour a consistent volume (e.g., 20-25 mL for a 100 mm plate) of the colistin-containing and control agar into sterile petri dishes.
-
Allow the agar to solidify at room temperature on a level surface.
-
Once solidified, the plates can be used immediately or stored at 2-8°C for a limited time. It is recommended to use freshly prepared plates.[3]
Preparation of Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Prepare a 1:10 dilution of the 0.5 McFarland suspension in sterile saline to obtain the working inoculum.
Inoculation of Agar Plates
-
Label the bottom of each agar plate with the colistin concentration and the identity of the test organisms.
-
Using a calibrated loop (1 µL or 10 µL) or a multipoint inoculator, spot the working inoculum onto the surface of each colistin-containing agar plate and the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation
-
Incubate the inverted plates at 35 ± 2°C in ambient air for 16-20 hours.[4] For Acinetobacter species, an incubation period of 20-24 hours may be necessary.[4]
Interpretation of Results
-
After incubation, examine all plates for bacterial growth. The growth control plate should show confluent growth.
-
The MIC is the lowest concentration of colistin that completely inhibits any visible growth, including hazes, single colonies, or pinpoints of growth.
-
Interpret the MIC values according to the current CLSI or EUCAST breakpoints.[2][10]
Quality Control
It is essential to perform quality control with each batch of tests. Inoculate the QC strains onto the same set of colistin-containing plates as the test isolates. The resulting MIC values for the QC strains must fall within the acceptable ranges listed in Table 3 for the test results to be considered valid.[1][8]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the colistin agar dilution MIC method.
Caption: Workflow for colistin MIC determination by the agar dilution method.
References
- 1. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pagepressjournals.org [pagepressjournals.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mjima.org [mjima.org]
- 6. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colistin resistance screening by 3 μg/ml colistin agar in Carbapenemase‐producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Colistin Sulfate Stock Solutions for Laboratory Experiments
Introduction
Colistin (B93849), a polypeptide antibiotic of the polymyxin (B74138) class, has re-emerged as a crucial last-resort therapeutic agent against infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2][3] Accurate and consistent preparation of colistin sulfate (B86663) stock solutions is fundamental for obtaining reliable and reproducible results in various laboratory applications, from antimicrobial susceptibility testing to mechanism-of-action studies. These notes provide detailed protocols for the preparation, storage, and handling of colistin sulfate solutions for research purposes.
Mechanism of Action
Colistin sulfate exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria.[4] As a polycationic peptide, it engages in an electrostatic interaction with the negatively charged lipopolysaccharides (LPS), specifically the lipid A component.[1][2] This binding competitively displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer.[1][2][4] The displacement disrupts the integrity of the outer membrane, increasing its permeability and causing a detergent-like solubilization of the membrane.[5][6] This ultimately leads to the leakage of intracellular contents and bacterial cell death.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for colistin sulfate to aid in the preparation and handling of stock solutions.
Table 1: Physical and Chemical Properties of Colistin Sulfate
| Parameter | Value | References |
| Solubility in Water | Freely soluble; 50 mg/mL to 560 mg/mL | [1][7][8] |
| Solubility in Other Solvents | Slightly soluble in ethanol; Practically insoluble in acetone, DMSO, ether | [1][7][8][9] |
| pH of 1% Solution (10 mg/mL) | 4.0 - 7.0 | [1][9] |
| Stable pH Range (Aqueous) | 2.0 - 6.0 | [1][10] |
| Potency | ≥19,000 IU/mg or ≥19,366 IU/mg | [1][11] |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | References |
| Powder (Dry) | 2-8°C or Room Temperature | Indefinite if kept dry | [1][8] |
| Aqueous Stock Solution | 2-8°C | Up to 60 days | [1][7] |
| Aqueous Stock Solution | -20°C | Up to 1 month | [1][7][12] |
| Aqueous Stock Solution | -80°C | Up to 6 months | [1][7] |
| Note: Avoid repeated freeze-thaw cycles for stock solutions.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Colistin Sulfate Stock Solution
This protocol describes the standard procedure for preparing a 10 mg/mL stock solution in sterile water, suitable for most in vitro applications, including antimicrobial susceptibility testing.
Materials:
-
Colistin sulfate powder
-
Sterile, nuclease-free or deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Pre-dissolution Steps: Allow the colistin sulfate powder container to equilibrate to room temperature before opening to prevent condensation.[1]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of colistin sulfate powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of powder.[1]
-
Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add the required volume of sterile water (e.g., 10 mL).[1][7]
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of particulates.[1][7]
-
Sterilization: For applications requiring sterility, such as cell culture or susceptibility testing, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1][7]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid contamination and repeated freeze-thaw cycles.[7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), preparation date, and preparer's initials. Store aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[1][7]
Protocol 2: Preparing Working Solutions for Broth Microdilution (BMD)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of colistin.[13][14] This protocol outlines the preparation of working solutions from a stock solution.
Materials:
-
10 mg/mL (10,000 µg/mL) Colistin Sulfate Stock Solution (from Protocol 1)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile microcentrifuge tubes
-
Sterile 96-well microtiter plates
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL colistin sulfate stock solution on ice.
-
Prepare Intermediate Solution: Prepare an intermediate working solution from the main stock. For example, to prepare a 128 µg/mL working solution, dilute the 10,000 µg/mL stock solution 1:78.125 in CAMHB.[7] This intermediate solution will be used for serial dilutions.
-
Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the intermediate solution using CAMHB to achieve the desired final concentration range for the assay (e.g., 0.12 to 16 µg/mL).[13]
-
Inoculation: The prepared plate is now ready for inoculation with the standardized bacterial suspension as per CLSI/EUCAST guidelines.[13][14]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution | References |
| Precipitation in Solution | pH of the final solution is above 7.5. | Ensure the pH of the final solution or buffer is within the stable range (4.0 - 7.0). Prepare stock solutions in water when possible. | [7][9] |
| Exceeded solubility limit in the chosen solvent/buffer. | Reduce the concentration of the colistin sulfate solution. | [7] | |
| Inconsistent Assay Results | Degradation of colistin sulfate in the working solution. | Prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted solutions. | [7] |
| Inaccurate initial concentration of the stock solution. | Ensure powder is weighed accurately and the correct volume of solvent is used. If necessary, account for the potency of the specific lot. | [7] |
Important Note: Colistin sulfate and colistimethate sodium (CMS) are not interchangeable. CMS is a less potent prodrug of colistin and requires different preparation and handling procedures. Always verify the correct form of colistin is being used as specified in the experimental protocol.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpicorp.com [rpicorp.com]
- 4. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 5. Colistin - Wikipedia [en.wikipedia.org]
- 6. Drug review on Colistin sulphate.pptx [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. Colistin sulfate | 1264-72-8 [chemicalbook.com]
- 11. Colistin Sulfate - LKT Labs [lktlabs.com]
- 12. abmole.com [abmole.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Synergy Testing of Colistin Sulfate with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has revitalized interest in colistin (B93849), a polymyxin (B74138) antibiotic, as a last-resort therapeutic option. However, the emergence of colistin resistance and concerns about its nephrotoxicity necessitate strategies to optimize its efficacy and safety. Combination therapy, pairing colistin sulfate (B86663) with other antimicrobial agents, has emerged as a promising approach to enhance antibacterial activity, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity.
These application notes provide detailed protocols for the in vitro assessment of synergistic interactions between colistin sulfate and other antibiotics. The primary methods covered are the checkerboard assay, time-kill curve analysis, and the Epsilometer test (E-test). Understanding the synergistic potential of antibiotic combinations is crucial for guiding clinical decisions and for the development of novel therapeutic strategies against challenging MDR pathogens.
Mechanisms of Synergy
The primary mechanism underlying the synergistic activity of colistin with many other antibiotics is its effect on the outer membrane of Gram-negative bacteria. Colistin, a cationic polypeptide, interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) layer. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to permeabilization of the outer membrane. This disruption allows other antibiotics, which may otherwise be unable to penetrate the bacterial cell wall, to reach their intracellular targets.[1][2] For instance, high rates of synergy are observed when colistin is combined with antibiotics that are typically ineffective against Gram-negative bacteria due to their inability to cross the outer membrane, such as linezolid, fusidic acid, and clindamycin.[1]
Mechanism of Colistin Synergy.
Data on Synergistic Combinations
Numerous studies have evaluated the in vitro synergy of colistin with a wide range of antibiotics against various Gram-negative pathogens. The following tables summarize findings from selected studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where an FICI of ≤ 0.5 typically indicates a synergistic interaction.
Table 1: Synergy of Colistin Combinations Determined by Checkerboard Method
| Pathogen | Combination Antibiotic | Synergy Rate (%) | Reference |
| Acinetobacter baumannii | Meropenem | 100% | [3] |
| Acinetobacter baumannii | Fosfomycin | 52.3% | [3] |
| Acinetobacter baumannii | Vancomycin | 100% | [4][5] |
| Acinetobacter baumannii | Rifampin | 80% | [4][5] |
| Acinetobacter baumannii | Ceftazidime | 100% (Synergy or Partial Synergy) | [4][5] |
| Klebsiella pneumoniae | Meropenem | - | [6] |
| Klebsiella pneumoniae | Tigecycline | - | [6] |
| Colistin-Resistant Enterobacteriaceae | Linezolid | ≥90% | [1][7] |
| Colistin-Resistant Enterobacteriaceae | Rifampin | ≥90% | [1][7] |
| Colistin-Resistant Enterobacteriaceae | Azithromycin | ≥90% | [7] |
| Colistin-Resistant Enterobacteriaceae | Fusidic Acid | ≥90% | [1][7] |
Table 2: Synergy of Colistin Combinations Determined by Time-Kill Assay
| Pathogen | Combination Antibiotic | Synergy Interpretation | Reference |
| Acinetobacter baumannii | Meropenem | Synergistic | [8] |
| Acinetobacter baumannii | Amikacin | Variable Synergy | [8] |
| Pseudomonas aeruginosa | Meropenem | 43% Synergy | [8] |
| Colistin-Resistant Enterobacteriaceae | 16 of 18 tested combinations | 88.9% showed synergy | [1][7] |
| Carbapenem-Resistant A. baumannii | Ceftolozane/tazobactam | Synergistic and bactericidal | [9] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.
Checkerboard Assay Workflow.
Materials:
-
Colistin sulfate powder
-
Second antibiotic powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate
-
Sterile diluents (e.g., water, DMSO, depending on antibiotic solubility)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of colistin sulfate and the second antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of the 96-well plate.
-
Create serial two-fold dilutions of colistin sulfate along the x-axis (horizontally) and the second antibiotic along the y-axis (vertically). This creates a matrix of varying antibiotic concentrations.
-
Include control wells: growth control (no antibiotics), sterility control (no bacteria), and wells to determine the MIC of each antibiotic individually.
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Data Analysis:
-
Visually determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.[10]
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Colistin + FIC of Antibiotic B Where: FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone) FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[10]
-
Time-Kill Curve Analysis
Time-kill assays assess the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Time-Kill Assay Workflow.
Materials:
-
Colistin sulfate and second antibiotic
-
CAMHB
-
Bacterial isolate
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Agar plates
-
Micropipettes, sterile tips, and spreaders
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the checkerboard assay, adjusting the final concentration to approximately 10⁵ to 10⁶ CFU/mL in CAMHB.
-
Assay Setup: Prepare culture tubes with the following conditions, typically at concentrations of 0.25x or 0.5x the MIC of each agent:[11]
-
Growth control (no antibiotic)
-
Colistin sulfate alone
-
Second antibiotic alone
-
Colistin sulfate in combination with the second antibiotic
-
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11][12]
-
Colony Counting: Perform serial dilutions of the collected samples in sterile saline or broth. Plate a known volume of each dilution onto agar plates. Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the logarithm of CFU/mL against time for each experimental condition.
-
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (usually 24 hours).[10]
-
Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.[10]
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.[10]
-
Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
Epsilometer Test (E-test) Synergy
The E-test provides a simple, gradient-based method for synergy testing.
E-test Synergy Workflow.
Materials:
-
Colistin sulfate and second antibiotic E-test strips
-
Mueller-Hinton agar (MHA) plates
-
Bacterial isolate
-
Sterile swabs
-
Incubator (35-37°C)
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.
-
E-test Strip Application: Place the colistin E-test strip and the second antibiotic's E-test strip on the agar surface. The strips can be placed at a 90-degree angle to each other, or a fixed concentration of one drug can be incorporated into the agar before applying the strip of the second drug.[13]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Data Analysis:
-
Read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic alone and in the area of intersection for the combination.
-
Calculate the FICI as described for the checkerboard assay.
-
-
Interpretation: The same FICI interpretation criteria as the checkerboard assay are applied. Synergy is indicated by a reduction in the MIC of both drugs in the area where the inhibition zones overlap.
Conclusion
The in vitro synergy testing of colistin sulfate with other antibiotics is a critical step in developing effective treatment strategies for infections caused by MDR Gram-negative pathogens. The checkerboard assay, time-kill curve analysis, and E-test are valuable methods for quantifying these interactions. The protocols and data presented in these application notes provide a framework for researchers and clinicians to evaluate novel antibiotic combinations and to make informed decisions for patient care. It is important to note that while in vitro synergy is a promising indicator, further in vivo and clinical studies are necessary to validate the therapeutic efficacy of these combinations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro evaluation of different antimicrobial combinations with and without colistin against carbapenem-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for Colistin Sulfate in Selective Decontamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849) sulfate (B86663) is a polymyxin (B74138) antibiotic with potent bactericidal activity primarily against Gram-negative bacteria.[1] Its unique mechanism of action, targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, makes it an invaluable tool for the selective elimination of these microorganisms from mixed cultures in various research applications.[2][3] These application notes provide detailed protocols and data for the effective use of colistin sulfate in microbiology studies, including cell culture and other experimental systems where the presence of Gram-negative bacteria is undesirable.
Mechanism of Action
Colistin sulfate's primary mechanism of action involves a multi-step process initiated by an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria.[1][2][3][4] This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruption of the outer membrane.[1][2][3][4] This initial disruption allows for the "self-promoted uptake" of more colistin molecules across the outer membrane.[1]
Subsequently, colistin interacts with the inner cytoplasmic membrane, leading to a detergent-like effect that disrupts membrane integrity and results in the leakage of intracellular contents and ultimately, cell death.[1][4] Beyond direct membrane damage, colistin's bactericidal activity is also attributed to other mechanisms, including the production of reactive oxygen species (ROS) through the hydroxyl radical death pathway and the inhibition of essential respiratory enzymes like NADH-quinone oxidoreductase.[2][3][5]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Colistin Sulfate against Various Bacterial Species
The following table summarizes the MIC values of colistin sulfate against a range of clinically relevant Gram-negative and Gram-positive bacteria. These values are essential for determining the appropriate concentration for selective decontamination.
| Bacterial Species | Strain Example | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | ATCC 19606 | 1.0 | 2.0 |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 | 4.0 |
| Klebsiella pneumoniae | ATCC 13883 | 0.5 | 2.0 |
| Escherichia coli | ATCC 25922 | 0.25 | 1.0 |
| Enterobacter cloacae | ATCC 13047 | 1.0 | 8.0 |
| Salmonella enterica | serovar Typhimurium | 0.5 | 1.0 |
| Staphylococcus aureus | ATCC 29213 | >64 | >64 |
| Enterococcus faecalis | ATCC 29212 | >128 | >128 |
| Streptococcus pneumoniae | ATCC 49619 | >128 | >128 |
Note: MIC values can vary between different strains and testing conditions. It is highly recommended to determine the MIC for the specific contaminant strain in your experimental setup.
Table 2: Cytotoxicity of Colistin Sulfate against Eukaryotic Cell Lines
This table provides an overview of the cytotoxic effects of colistin sulfate on various commonly used eukaryotic cell lines, presented as the half-maximal inhibitory concentration (IC₅₀). This data is critical for applications involving the decontamination of cell cultures.
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | ~50 - 200 |
| HeLa | Human Cervical Cancer | ~100 - 400 |
| A549 | Human Lung Carcinoma | >100 |
| HepG2 | Human Liver Cancer | >100 |
| MCF-7 | Human Breast Cancer | >100 |
Note: IC₅₀ values can be influenced by cell density, exposure time, and the specific assay used. It is advisable to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the reference method for determining the MIC of colistin sulfate against a specific bacterial strain.
Materials:
-
Colistin sulfate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of Colistin Sulfate Stock Solution: Prepare a stock solution of colistin sulfate (e.g., 1280 µg/mL) in sterile deionized water. Ensure complete dissolution.
-
Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilution of Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Colistin Sulfate: Perform two-fold serial dilutions of the colistin sulfate stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the diluted bacterial inoculum to each well containing the colistin sulfate dilutions and to a growth control well (containing only CAMHB and inoculum).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of colistin sulfate that completely inhibits visible bacterial growth.
Protocol 2: Selective Decontamination of a Eukaryotic Cell Culture
This protocol provides a general workflow for eliminating Gram-negative bacterial contamination from a eukaryotic cell culture.
Materials:
-
Contaminated cell culture
-
Complete cell culture medium
-
Colistin sulfate stock solution (sterile-filtered)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Incubator (appropriate for the cell line)
-
Microbiological culture plates (e.g., Nutrient Agar, MacConkey Agar)
Procedure:
-
Determine the MIC of Colistin Sulfate: If the contaminating bacterium is isolated, determine its MIC using Protocol 1.
-
Determine the Cytotoxicity of Colistin Sulfate: Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the IC₅₀ of colistin sulfate on the specific eukaryotic cell line.
-
Select Working Concentration: Choose a working concentration of colistin sulfate that is at least 2-4 times the MIC of the contaminating bacteria but well below the IC₅₀ for the eukaryotic cells. A typical starting concentration is 10-50 µg/mL.
-
Treatment of Cell Culture:
-
For adherent cells, wash the cell monolayer twice with sterile PBS.
-
Add fresh complete cell culture medium containing the selected working concentration of colistin sulfate.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh complete medium with colistin sulfate.
-
-
Incubation: Incubate the treated cell culture under its optimal conditions for 24-72 hours.
-
Monitoring:
-
Daily, monitor the cell culture for any signs of cytotoxicity (e.g., changes in morphology, detachment, reduced viability).
-
After the treatment period, take an aliquot of the culture supernatant and plate it on appropriate microbiological media to check for the presence of bacteria. Incubate the plates for 24-48 hours.
-
-
Subsequent Passages: If bacterial growth is absent, passage the cells in a medium containing a reduced concentration of colistin sulfate for one to two passages to ensure complete eradication. Subsequently, culture the cells in an antibiotic-free medium.
-
Mycoplasma Testing: As colistin sulfate is not effective against Mycoplasma, it is crucial to test the decontaminated culture for the presence of Mycoplasma contamination.
Mandatory Visualizations
Caption: Mechanism of action of colistin sulfate against Gram-negative bacteria.
Caption: Experimental workflow for selective decontamination of eukaryotic cell cultures.
References
- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections [mdpi.com]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Colistin Resistance: An Antibiotic of Last Resort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colistin Sulfate in Animal Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for the use of colistin (B93849) sulfate (B86663) in preclinical animal models of bacterial infection. This document covers essential data on therapeutic dosages, pharmacokinetic/pharmacodynamic (PK/PD) parameters, toxicity, and detailed experimental protocols.
Mechanism of Action
Colistin sulfate is a polycationic polypeptide antibiotic belonging to the polymyxin (B74138) class. Its primary mechanism of action involves a direct interaction with the outer membrane of Gram-negative bacteria. The cationic diaminobutyric acid residues of colistin electrostatically bind to the anionic phosphate (B84403) groups of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This binding competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[1][2][3] This destabilization increases membrane permeability, causing leakage of essential intracellular contents and ultimately leading to bacterial cell death.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for colistin sulfate from various animal studies. Dosages are often expressed in international units (IU) or milligrams (mg) of colistin base.
Table 1: Recommended Therapeutic Dosages
| Animal Model | Route of Administration | Dosage | Indication | Reference(s) |
|---|---|---|---|---|
| Mice (Neutropenic) | Subcutaneous (s.c.) | 5 to 160 mg/kg/day (fractionated) | Pseudomonas aeruginosa thigh & lung infection | [5] |
| Piglets | Intramuscular (i.m.) | 2.5 mg/kg twice daily | General Infection | [6] |
| Piglets | Oral | 100,000 IU/kg/day | Porcine Colibacillosis | [6] |
| Poultry | Oral (in water) | 75,000 IU/kg/day (~3.75 mg/kg) | Enteric E. coli infection | [7][8] |
| Calves, Rabbits, Pigs | Oral | 100,000 IU/kg/day (~5 mg/kg) | General Infection | [7] |
| Mice | Intraperitoneal (i.p.) | 8 mg/kg (in combination w/ econazole) | Acinetobacter baumannii thigh infection |[9] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets The ratio of the area under the free colistin concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the PK/PD index that best correlates with efficacy.[5][10][11]
| Pathogen | Animal Model | Efficacy Target | fAUC/MIC Value | Reference(s) |
| Pseudomonas aeruginosa | Murine Thigh Infection | 1-log₁₀ kill | 15.6 - 22.8 | [5] |
| Pseudomonas aeruginosa | Murine Thigh Infection | 2-log₁₀ kill | 27.6 - 36.1 | [5] |
| Pseudomonas aeruginosa | Murine Lung Infection | 1-log₁₀ kill | 12.2 - 16.7 | [5] |
| Pseudomonas aeruginosa | Murine Lung Infection | 2-log₁₀ kill | 36.9 - 45.9 | [5] |
| Acinetobacter baumannii | Murine Thigh Infection | 1-log₁₀ kill | 3.5 - 13.9 | [10] |
| Klebsiella pneumoniae | Murine Infection Models | 1-log₁₀ kill | ≥17.4 | [12] |
Table 3: Acute Toxicity (LD₅₀)
| Animal Model | Route of Administration | LD₅₀ | Reference(s) |
|---|---|---|---|
| CD-1 Mice | Intramuscular (i.m.) | 38.72 mg/kg | [6] |
| CD-1 Mice | Oral | 431.95 mg/kg | [6] |
| Mice | Intravenous (i.v.) | 5.5 mg/kg | [6] |
| Mice | Intraperitoneal (i.p.) | 126 mg/kg | [6] |
| Rats | Intraperitoneal (i.p.) | 10.6 mg/kg | [6] |
| Rats | Oral | 121 mg/kg |[6] |
Experimental Protocols
Objective: To prepare a sterile colistin sulfate solution for parenteral administration.
Materials:
-
Colistin sulfate powder (potency-verified)[6]
-
Sterile water for injection or sterile 0.9% saline[6]
-
Sterile vials
-
Sterile filters (0.22 µm)[6]
-
Laminar flow hood
Procedure:
-
Determine the required concentration based on the highest dose and a practical injection volume (e.g., 0.1-0.5 mL for mice).[6]
-
In a laminar flow hood, accurately weigh the required amount of colistin sulfate powder.[6]
-
Dissolve the powder in a sterile vial containing the appropriate volume of sterile diluent.[6]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[6]
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.[6]
-
Store the solution appropriately. It is recommended to prepare fresh solutions for each experiment.[13]
Objective: To evaluate the in vivo efficacy of colistin sulfate against a bacterial thigh infection in mice. This protocol is adapted from established studies.[5][13]
Animal Model:
Procedure:
-
Induce Neutropenia (Optional but common): To create an immunocompromised model, administer cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection).[6][13]
-
Infection:
-
Treatment:
-
Endpoint:
-
At 24 hours post-treatment initiation, humanely euthanize the mice.[5][6]
-
Aseptically remove the entire infected thigh muscle.[6]
-
Homogenize the tissue in a known volume of sterile saline.[6][13]
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[6]
-
-
Data Analysis: Compare the bacterial counts (log₁₀ CFU/thigh) between treated and control (vehicle-treated) groups to determine efficacy.[5][6]
References
- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 3. Colistin - Wikipedia [en.wikipedia.org]
- 4. Understanding of Colistin Usage in Food Animals and Available Detection Techniques: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Pharmacokinetics of Colistin in the Gastrointestinal Tract of Poultry Following Dosing via Drinking Water and Its Bactericidal Impact on Enteric Escherichia coli [frontiersin.org]
- 9. Synergistic Antimicrobial Effect of Colistin in Combination with Econazole against Multidrug-Resistant Acinetobacter baumannii and Its Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Population Pharmacokinetics of Colistin Sulfate in Critically Ill Patients: Exposure and Clinical Efficacy [frontiersin.org]
- 11. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Colistin Sulfate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, is a last-resort therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria. It is administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). Accurate quantification of colistin and CMS in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and therapeutic drug monitoring to ensure efficacy while minimizing toxicity. This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantification of colistin sulfate (B86663) in biological samples.
Colistin sulfate is a multicomponent antibiotic, primarily consisting of colistin A and colistin B.[1] These components differ by a single fatty acid moiety.[2] Analytical methods must be able to resolve and quantify these major components. The instability of CMS, which can hydrolyze to colistin in aqueous solutions, presents a significant challenge in accurately measuring both the prodrug and the active drug.[3][4][5] Therefore, proper sample handling and storage are critical.[6]
Methods Overview
Two primary HPLC-based methods are employed for colistin quantification:
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method often requires post-column derivatization to enhance the detection of colistin, which lacks a strong chromophore.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and ability to directly measure colistin and its components without derivatization.[1][9][10]
This document will detail protocols for both LC-MS/MS and a representative HPLC method with post-column derivatization.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various published HPLC methods for colistin sulfate quantification in biological samples.
Table 1: LC-MS/MS Methods for Colistin Quantification in Human Plasma
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Citation |
| Colistin A | 0.024 - 6.144 | 0.024 | <15% | <15% | [1][11] |
| Colistin B | 0.015 - 3.856 | 0.015 | <15% | <15% | [1][11] |
| Colistin A | 0.028 - 1.78 | 0.028 | Within 10% | Within 10% | [10] |
| Colistin B | 0.016 - 1.01 | 0.016 | Within 10% | Within 10% | [10] |
| Colistin A | 0.02831 - 3.39751 | 0.02831 | <15% | <15% | [9] |
| Colistin B | 0.050 - 6.000 | 0.050 | <15% | <15% | [9] |
| Colistin Sulfate | 0.1 - 10 | 0.1 | <15% | <15% | [12] |
Table 2: HPLC-UV/Fluorescence Methods for Colistin Quantification
| Method | Matrix | Linearity Range | LLOQ | Accuracy (% Recovery) | Precision (%RSD) | Citation |
| HPLC-Fluorescence (Post-column derivatization) | Human Urine | 350–3500 nmol/L | 100 nmol/L | 86.7% to 114.1% | < 3.2% | [7] |
| HPLC-UV | Medicated Premix | 25-400 µg/mL | 13.93 µg/mL | 94.50% to 109.90% | < 7.9% | [2] |
| HPLC-UV | Animal Feed | 25-400 µg/mL | 13.93 µg/mL | 90.92% to 93.77% | < 7.1% | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Colistin in Human Plasma
This protocol is based on a common methodology involving solid-phase extraction (SPE) for sample clean-up.[1][11]
1. Materials and Reagents
-
Colistin sulfate reference standard
-
Polymyxin B as an internal standard (IS)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid (98-100%)
-
Ultrapure water
-
Drug-free human plasma
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of colistin sulfate in ultrapure water.
-
Prepare a 1 mg/mL stock solution of polymyxin B (IS) in ultrapure water.
-
Serially dilute the colistin stock solution with drug-free human plasma to prepare calibration standards and quality control (QC) samples.
3. Sample Preparation
-
To 250 µL of plasma sample (or standard/QC), add 25 µL of the IS working solution.
-
Add ultrapure water to a final volume of 1 mL and vortex.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the 1 mL sample mixture onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute colistin and the IS with 1 mL of methanol containing 0.1% formic acid.
-
-
The eluate is ready for injection into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: Waters Alliance 2695 or equivalent
-
Column: XBridge C18 (5.0 µm, 150 x 2.1 mm) or equivalent[1]
-
Mobile Phase: Isocratic elution with 20:80 (v/v) acetonitrile with 0.1% formic acid and water with 0.1% formic acid.[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C[9]
-
Autosampler Temperature: 4 °C[1]
-
MS System: Waters Micromass Quattro micro-API triple-quadrupole tandem mass spectrometer or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions:
Protocol 2: HPLC with Post-Column Derivatization for Colistin in Human Urine
This protocol is based on a method using o-phthalaldehyde (B127526) (OPA) for post-column derivatization and fluorescence detection.[7][8]
1. Materials and Reagents
-
Colistin sulfate reference standard
-
HPLC-grade acetonitrile
-
Borate (B1201080) buffer (10 mM, pH 11)
-
o-phthalaldehyde (OPA)
-
N-acetyl cysteine (NAC)
-
Drug-free human urine
2. Preparation of Solutions
-
Prepare a stock standard solution of colistin sulfate (e.g., 865 µmol/L) in ultrapure water.[7]
-
Prepare working solutions by serial dilution of the stock solution.
-
Prepare the OPA derivatization reagent.
-
Prepare the NAC solution.
3. Sample Preparation
-
Dilute urine samples 10-fold with ultrapure water.
-
Spike with colistin standard solutions to prepare calibrators and QCs.
-
Filter the samples through a 0.45 µm filter before injection.
4. HPLC Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Kinetex EVO C18 core-shell (100 × 4.6 mm, 2.6 µm)[7]
-
Mobile Phase: Isocratic elution with 65:35 (v/v) 10 mM borate buffer (pH 11) and acetonitrile.[7]
-
Flow Rate: 0.5 mL/min[7]
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 460 nm.[7][8]
5. Post-Column Derivatization System
-
A post-column reaction coil is required where the column effluent is mixed with the OPA/NAC reagent before entering the fluorescence detector.
Stability Considerations
-
Colistin: Stable in plasma for up to 6-8 months at -80°C.[6] Stability is significantly reduced at -20°C.[6] It is stable in water at 4°C for up to 60 days.[3][4]
-
CMS: Unstable in plasma and can hydrolyze to colistin.[3][4] For accurate CMS measurement, samples should be stored at -80°C and processed promptly.[6] Acidic conditions during sample preparation can cause significant CMS hydrolysis.[11]
Visualizations
Caption: LC-MS/MS sample preparation workflow.
Caption: HPLC with post-column derivatization workflow.
References
- 1. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Colistin in Human Urine Using Alkaline Mobile Phase Combined with Post-Column Derivatization: Validation Using Accuracy Profiles | MDPI [mdpi.com]
- 8. HPLC Determination of Colistin in Human Urine Using Alkaline Mobile Phase Combined with Post-Column Derivatization: Validation Using Accuracy Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrofluorimetric Measurement of Colistin Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colistin (B93849) is a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. Accurate measurement of its concentration in pharmaceutical formulations and biological fluids is crucial for ensuring therapeutic efficacy and minimizing toxicity. Spectrofluorimetry offers a sensitive, cost-effective, and accessible alternative to chromatography-based methods for colistin quantification. This document provides detailed protocols for established and potential spectrofluorimetric assays for colistin.
The methods described herein are based on the derivatization of the primary amine groups present in the colistin molecule to yield highly fluorescent products. Two primary validated methods are presented: the Ninhydrin-Phenylacetaldehyde Condensation Assay and the Hantzsch Dihydropyridine (B1217469) Synthesis Assay. Additionally, protocols utilizing fluorescamine (B152294) and o-phthalaldehyde (B127526)/N-acetyl-L-cysteine (OPA/NAC) are proposed as potential methods, given their reactivity with primary amines.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different spectrofluorimetric methods for colistin determination.
Table 1: Quantitative Parameters of Validated Spectrofluorimetric Assays for Colistin
| Parameter | Ninhydrin-Phenylacetaldehyde Assay | Hantzsch Reaction Assay |
| Excitation Wavelength (λex) | 390 nm[1][2] | 402 nm[3] |
| Emission Wavelength (λem) | 474 nm[1][2] | 460 nm[3] |
| Linearity Range | 0.4 - 2.4 µg/mL[1][2] | 200 - 4000 ng/mL[3] |
| Limit of Detection (LOD) | 0.051 µg/mL[1][2] | 40.91 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.154 µg/mL[1][2] | 123.99 ng/mL[3] |
| Optimal pH | 6.0[1][2] | 2.8[3] |
Table 2: Proposed Quantitative Parameters for Fluorescamine and OPA/NAC Assays for Colistin
| Parameter | Fluorescamine Assay (Proposed) | OPA/NAC Assay (Proposed) |
| Excitation Wavelength (λex) | ~390 nm[4] | ~345 nm[5] |
| Emission Wavelength (λem) | ~475 nm[4] | ~450 nm[5] |
| Linearity Range | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Optimal pH | ~9.0 | ~9.5 |
Experimental Protocols
Ninhydrin-Phenylacetaldehyde Condensation Assay
This method is based on the condensation reaction of the primary amine groups of colistin with ninhydrin (B49086) and phenylacetaldehyde (B1677652) in a buffered medium to form a highly fluorescent product.[1][2][6]
Materials:
-
Colistin sulfate (B86663) standard
-
Ninhydrin solution (0.1% w/v in ethanol)
-
Phenylacetaldehyde solution (0.02% v/v in ethanol)
-
Teorell and Stenhagen buffer (pH 6.0)
-
Ethanol
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Test tubes
-
Water bath
-
Ice bath
-
Spectrofluorometer
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of colistin sulfate in distilled water. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.4 to 2.4 µg/mL.
-
Reaction Mixture: In a set of test tubes, pipette 1 mL of each working standard solution (or sample solution). To each tube, add 1 mL of Teorell and Stenhagen buffer (pH 6.0), 1 mL of 0.1% ninhydrin solution, and 1 mL of 0.02% phenylacetaldehyde solution.[6]
-
Incubation: Mix the contents of the tubes thoroughly and heat them in a water bath at 80°C for 15 minutes.[6]
-
Cooling: Immediately cool the test tubes in an ice bath to stop the reaction.[6]
-
Dilution: Transfer the contents of each tube to a 10 mL volumetric flask and bring to volume with ethanol.[6]
-
Measurement: Measure the relative fluorescence intensity (RFI) of each solution at an emission wavelength of 474 nm after excitation at 390 nm.[1][2] Use a blank solution, prepared in the same manner but without colistin, to zero the instrument.
-
Calibration Curve: Plot the RFI values against the corresponding colistin concentrations to generate a standard calibration curve.
-
Sample Analysis: Determine the concentration of colistin in unknown samples by interpolating their RFI values on the calibration curve.
Hantzsch Dihydropyridine Synthesis Assay
This assay involves the Hantzsch reaction, where the primary amino groups of colistin condense with acetylacetone (B45752) and formaldehyde (B43269) to form a fluorescent dihydropyridine derivative.[3]
Materials:
-
Colistin sulfate standard
-
Acetylacetone solution (1.5% v/v)
-
Formaldehyde solution (7% v/v)
-
Teorell and Stenhagen buffer (pH 2.8)
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Test tubes
-
Boiling water bath
-
Ice bath
-
Spectrofluorometer
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of colistin sulfate in distilled water. From this, prepare working standard solutions in the range of 200-4000 ng/mL.
-
Reaction Mixture: In a series of test tubes, add 1 mL of each standard or sample solution. To each tube, add 1 mL of Teorell and Stenhagen buffer (pH 2.8), 1.5 mL of 1.5% acetylacetone solution, and 0.7 mL of 7% formaldehyde solution.
-
Incubation: Mix the solutions well and heat the tubes in a boiling water bath for 35 minutes.
-
Cooling: After heating, cool the tubes in an ice bath.
-
Dilution: Transfer the contents to 10 mL volumetric flasks and dilute to the mark with distilled water.
-
Measurement: Measure the relative fluorescence intensity at an emission wavelength of 460 nm with excitation at 402 nm.[3] A blank prepared in the same way without colistin should be used to set the baseline.
-
Calibration and Analysis: Construct a calibration curve by plotting RFI versus concentration and determine the concentration of unknown samples.
Fluorescamine Assay (Proposed Protocol)
This proposed method utilizes fluorescamine, which reacts rapidly with primary amines to form a fluorescent pyrrolinone moiety.[4][7][8] This protocol is a general procedure for primary amine quantification and would require optimization and validation for colistin.
Materials:
-
Colistin sulfate standard
-
Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO)[4]
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Test tubes or microplate
-
Spectrofluorometer or microplate reader
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of colistin in distilled water and serially dilute with borate buffer to obtain standards in the desired concentration range.
-
Reaction: In a test tube or a well of a black microplate, add a defined volume of the colistin standard or sample.
-
Reagent Addition: While vortexing, rapidly add a small volume of the fluorescamine solution. The reaction is almost instantaneous.
-
Measurement: Immediately measure the fluorescence at an emission wavelength of approximately 475 nm after excitation at around 390 nm.[4]
-
Calibration and Analysis: Prepare a calibration curve and determine the concentration of the unknown samples.
o-Phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) Assay (Proposed Protocol)
This proposed assay is based on the reaction of o-phthalaldehyde and a thiol (N-acetyl-L-cysteine) with the primary amines of colistin to form a fluorescent isoindole derivative.[5] This is a general method for primary amine detection and requires optimization and validation for colistin.
Materials:
-
Colistin sulfate standard
-
o-Phthalaldehyde (OPA) solution (e.g., 0.05 M in ethanol)[5]
-
N-acetyl-L-cysteine (NAC) solution (e.g., 0.05 M in water)[5]
-
Boric acid buffer (pH ~9.5)
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Test tubes or microplate
-
Spectrofluorometer or microplate reader
Procedure:
-
Preparation of OPA/NAC Reagent: Prepare the OPA/NAC reagent daily by mixing the OPA solution, NAC solution, and boric acid buffer in a specific ratio (e.g., 1:1:8 by volume).[5]
-
Preparation of Standard Solutions: Prepare a stock solution of colistin and dilute with the boric acid buffer to create a series of standards.
-
Reaction: In a test tube or microplate well, mix a volume of the colistin standard or sample with the OPA/NAC reagent.
-
Incubation: Allow the reaction to proceed for a few minutes at room temperature in the dark.
-
Measurement: Measure the fluorescence intensity at an emission wavelength of approximately 450 nm with excitation at around 345 nm.[5]
-
Calibration and Analysis: Generate a standard curve and calculate the concentration of colistin in the unknown samples.
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the spectrofluorimetric assay of colistin using ninhydrin.
Caption: Hantzsch reaction for the spectrofluorimetric determination of colistin.
Caption: Proposed reaction of colistin with fluorescamine for fluorimetric analysis.
Caption: Proposed OPA/NAC reaction for the spectrofluorimetric assay of colistin.
Caption: General experimental workflow for spectrofluorimetric colistin assays.
References
- 1. researchgate.net [researchgate.net]
- 2. New validated spectrofluorimetric protocol for colistin assay through condensation with 2,2-dihydroxyindan-1,3-dione: application to content uniformity testing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The first spectrofluorimetric approach for quantification of colistin sulfate and its prodrug colistimethate sodium in pharmaceutical dosage form and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New validated spectrofluorimetric protocol for colistin assay through condensation with 2,2-dihydroxyindan-1,3-dione: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colistin Sulfate for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, poses a significant threat to global public health.[1] As therapeutic options become increasingly limited, older antibiotics, such as colistin (B93849), have been reintroduced as a last-resort treatment.[1][2] Colistin, a polymyxin (B74138) antibiotic, exhibits potent bactericidal activity against many MDR Gram-negative bacilli.[2][3] These application notes provide detailed protocols and quantitative data to guide researchers and drug development professionals in the evaluation of colistin sulfate (B86663) for treating MDR P. aeruginosa infections.
Mechanism of Action
Colistin sulfate's primary mechanism of action involves a detergent-like effect on the bacterial cell membrane.[4] As a polycationic peptide, colistin interacts with the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[4][5][6] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[5][7] Consequently, the membrane permeability increases, causing leakage of intracellular contents and ultimately leading to bacterial cell death.[5][7]
Mechanisms of Resistance in Pseudomonas aeruginosa
Resistance to colistin in P. aeruginosa is primarily mediated by modifications of the LPS, which reduces the binding affinity of colistin.[8] This is often due to the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to the lipid A moiety of LPS, which decreases the net negative charge of the outer membrane.[9][10] These modifications are typically regulated by two-component systems such as PmrA/PmrB and PhoP/PhoQ.[8] In some cases, complete loss of LPS has also been reported as a mechanism of high-level colistin resistance.[10] While plasmid-mediated resistance (via mcr genes) is a concern in Enterobacteriaceae, it is less common in P. aeruginosa.[11]
References
- 1. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 2. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. Comparison of Broth Disk Elution and Broth Microdilution Methods for Colistin Susceptibility Testing in Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rat models of colistin nephrotoxicity: previous experimental researches and future perspectives | springermedizin.de [springermedizin.de]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Application of Colistin Sulfate in Veterinary Medicine for Enteric Infections: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin (B93849), a polymyxin (B74138) antibiotic, is a crucial therapeutic agent in veterinary medicine for the management of enteric infections caused by Gram-negative bacteria, particularly Escherichia coli and Salmonella species, in livestock such as pigs and poultry.[1][2] Its use is primarily indicated for the treatment and metaphylaxis of gastrointestinal infections caused by non-invasive, colistin-susceptible E. coli.[3][4] Due to its poor absorption from the gastrointestinal tract, orally administered colistin sulfate (B86663) exerts its bactericidal effect locally in the gut, which is the target site for enteric pathogens.[5][6] However, the emergence of resistance, including plasmid-mediated resistance (mcr genes), necessitates its prudent and responsible use.[5][7][8]
This document provides detailed application notes and protocols for researchers and professionals involved in the development and study of colistin sulfate for veterinary applications.
Mechanism of Action
Colistin sulfate is a cationic polypeptide that interacts with the outer membrane of Gram-negative bacteria.[9][10] Its primary target is the lipid A component of lipopolysaccharides (LPS), which are major constituents of the outer membrane.[5] The positively charged colistin binds to the negatively charged phosphate (B84403) groups of lipid A, competitively displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[5][9] This displacement disrupts the integrity of the outer membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6][9]
Data Presentation: Quantitative Data Summary
Table 1: Recommended Therapeutic Dosages of Colistin Sulfate
| Animal Species | Route of Administration | Dosage | Indication | Reference(s) |
| Piglets | Oral (in drinking water) | 100,000 IU/kg body weight/day for 3-5 days | Enteric infections caused by non-invasive E. coli | [3][6][11] |
| Piglets | Oral (in feed) | 180,000 IU/kg body weight/day for 7 days | Enteric infections caused by non-invasive E. coli | [12] |
| Sows | Oral (in drinking water) | 100,000 IU/kg body weight/day for 3-5 days | Enteric infections caused by non-invasive E. coli | [3] |
| Calves | Oral (in drinking water) | 2.5-4 mg/kg body weight/day for 3 days | Gastrointestinal infections caused by non-invasive E. coli | [4] |
| Broiler Chickens | Oral (in drinking water) | 75,000 IU/kg body weight/day for 3-5 days | Gastrointestinal infections caused by non-invasive E. coli | [3][13] |
| Lambs | Oral (in drinking water) | 100,000 IU/kg body weight/day for 3-5 days | Enteric infections caused by non-invasive E. coli | [3] |
Table 2: Pharmacokinetic Parameters of Colistin Sulfate in Pigs and Chickens
| Animal Species | Route of Administration | Dose | Cmax | Tmax | t1/2β | Reference(s) |
| Pigs | Oral | 25 mg/kg | 1.0 µg/mL (serum) | 1 hour | - | [9][14] |
| Pigs | Oral | 50 mg/kg | 8.3 µg/mL (serum) | 1 hour | - | [9][14] |
| Pigs | Intramuscular | 2.5 mg/kg | 3.73 ± 0.28 µg/mL | 32 ± 1.5 min | 256 ± 14 min | [15] |
| Pigs | Intramuscular | 5.0 mg/kg | 6.40 ± 0.18 µg/mL | 34 ± 1.8 min | 264 ± 29 min | [15] |
| Chickens | Oral | 50 mg/kg | 10.2 µg/mL (serum) | ~2 hours | - | [9][14] |
Table 3: In Vitro Susceptibility of E. coli to Colistin
| Isolate Source | Method | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Swine E. coli | Agar (B569324) dilution | 0.25 | 0.5 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for Colistin Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of colistin.[16] Disk diffusion methods are not reliable for colistin due to its poor diffusion in agar.[16][17]
Materials:
-
Colistin sulfate powder (potency verified)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (polystyrene)
-
Bacterial isolates and quality control (QC) strains (e.g., E. coli ATCC 25922)
-
Sterile saline or broth
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Colistin Stock Solution:
-
Prepare a stock solution of colistin sulfate in sterile deionized water. The concentration should be adjusted based on the potency of the powder.
-
Further dilute the stock solution in CAMHB to prepare a series of twofold dilutions ranging from, for example, 0.25 to 16 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of each colistin dilution into the wells of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (CAMHB and inoculum) and a sterility control well (CAMHB only).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[16]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Interpret the MIC values according to established clinical breakpoints (e.g., EUCAST or CLSI guidelines). For Enterobacterales, the EUCAST breakpoint for resistance is >2 mg/L.
-
Protocol 2: In Vivo Efficacy Study in a Weaned Piglet Enteric Infection Model
This protocol outlines a general framework for evaluating the therapeutic efficacy of colistin sulfate in an experimental model of enterotoxigenic E. coli (ETEC) infection in weaned piglets.[18]
Materials:
-
Weaned piglets (e.g., 3-4 weeks old)
-
Enterotoxigenic E. coli (ETEC) strain (e.g., F4-positive)
-
Colistin sulfate for oral administration
-
Appropriate housing and husbandry facilities
-
Fecal swabs or collection containers
-
Selective agar for ETEC enumeration
-
Clinical scoring system for diarrhea
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize weaned piglets to the experimental conditions for a minimum of 5-7 days.
-
Randomly allocate piglets to different treatment groups (e.g., non-challenged control, challenged-untreated control, challenged-colistin treated).
-
-
Experimental Challenge:
-
Challenge the designated groups of piglets orally with a known concentration of the ETEC strain.
-
-
Treatment Administration:
-
At a predetermined time post-challenge (e.g., upon onset of clinical signs), begin oral administration of colistin sulfate to the treatment group at the desired dosage (e.g., 100,000 IU/kg body weight) for a specified duration (e.g., 5 days).[18]
-
-
Data Collection:
-
Clinical Observations: Monitor and score fecal consistency and clinical signs of diarrhea daily.
-
Fecal Shedding: Collect fecal samples at regular intervals (e.g., daily) to quantify the shedding of the ETEC strain and total E. coli using selective agar plates.
-
Body Weight: Measure body weight at the beginning and end of the study to assess the impact on growth performance.
-
-
Data Analysis:
-
Compare the clinical scores, fecal bacterial counts, and weight gain between the different groups to evaluate the efficacy of the colistin sulfate treatment. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine significant differences.
-
Logical Relationships in Colistin Therapy
The successful application of colistin sulfate in treating enteric infections depends on the interplay between the dosage regimen, the resulting concentration in the gastrointestinal tract, and the susceptibility of the target pathogen.
Conclusion
Colistin sulfate remains a valuable tool for the treatment of enteric infections in veterinary medicine, particularly in swine and poultry.[5][19] Its efficacy is dependent on appropriate dosing to achieve sufficient concentrations in the gastrointestinal tract to inhibit or kill the target pathogens. The provided protocols for susceptibility testing and in vivo efficacy studies offer a framework for the continued research and development of colistin sulfate. Given the concerns over antimicrobial resistance, it is imperative that its use is guided by susceptibility testing and sound veterinary judgment to preserve its efficacy for as long as possible.[12][19]
References
- 1. Colistin Resistance in Escherichia coli and Salmonella enterica Strains Isolated from Swine in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. storeofanimals.com [storeofanimals.com]
- 4. Veterinary products | Bioveta, a. s. - Bioveta a.s. International [bioveta.eu]
- 5. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin resistance mechanisms in Gram-negative bacteria: a Focus on Escherichia coli - EspaceINRS [espace.inrs.ca]
- 8. Colistin resistance mechanisms in Gram-negative bacteria: a Focus on Escherichia coli: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Understanding of Colistin Usage in Food Animals and Available Detection Techniques: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Colistin in Pig Production: Chemistry, Mechanism of Antibacterial Action, Microbial Resistance Emergence, and One Health Perspectives [frontiersin.org]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. Frontiers | Pharmacokinetics of Colistin in the Gastrointestinal Tract of Poultry Following Dosing via Drinking Water and Its Bactericidal Impact on Enteric Escherichia coli [frontiersin.org]
- 14. fao.org [fao.org]
- 15. Toxicity, bioavailability and pharmacokinetics of a newly formulated colistin sulfate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cuvetamr.vet.chula.ac.th [cuvetamr.vet.chula.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. Colistin Use in European Livestock: Veterinary Field Data on Trends and Perspectives for Further Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Nebulized Colistin Sulfate for Ventilator-Associated Pneumonia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the research and application of nebulized colistin (B93849) sulfate (B86663) for the treatment of ventilator-associated pneumonia (VAP), a critical concern in intensive care settings, particularly with the rise of multidrug-resistant (MDR) Gram-negative bacteria.
Introduction
Ventilator-associated pneumonia is a significant cause of morbidity and mortality in critically ill patients.[1] The emergence of MDR pathogens, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, has renewed interest in older antibiotics like colistin.[2][3] Administered as its inactive prodrug, colistimethate sodium (CMS), colistin is a polymyxin (B74138) antibiotic with concentration-dependent bactericidal activity against many Gram-negative bacteria.[4][5]
Intravenous administration of CMS has limitations, including poor penetration into the lung tissue and a significant risk of nephrotoxicity and neurotoxicity.[6][7] Nebulization offers a promising alternative by delivering high concentrations of the antibiotic directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic side effects.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various clinical studies on nebulized colistin for VAP.
Table 1: Dosing Regimens for Nebulized Colistin
| Dosage Form | Dose Range | Frequency | Reference |
| Colistimethate Sodium (CMS) | 500,000 - 5 million IU | Every 8-12 hours | [1][4][9] |
| Colistin Base | 75 mg - 150 mg | Every 8-12 hours | [2][3][10] |
| High-Dose CMS | 9 - 15 million IU/day | Divided in 2-3 doses | [4][11] |
| Prophylactic CMS | 500,000 IU | Thrice daily | [1][4] |
Note: 1 million IU of CMS is approximately equivalent to 80 mg of CMS or 33.3 mg of colistin base activity (CBA).[4][10]
Table 2: Clinical and Microbiological Outcomes
| Outcome | Nebulized Colistin Group | Comparator Group (IV Colistin or other IV antibiotics) | p-value | Reference |
| Clinical Cure Rate | 51.0% - 70% | 53.1% - 72% | Not always significant | [2][7][8][11] |
| Microbiological Eradication Rate | 60.4% - 94.3% | Generally lower than nebulized group | Often significant | [2][7][12][13] |
| 28-Day Mortality | 23.7% - 50.7% | 27.4% | Not always significant | [8][12] |
Table 3: Adverse Events
| Adverse Event | Nebulized Colistin Group | Comparator Group (IV Colistin) | p-value | Reference |
| Nephrotoxicity | 17.8% - 25.5% | 22.4% - 39.4% | Often significant | [2][8][11] |
| Bronchospasm | 2.7% - 7.8% | 2.0% | Not always significant | [2][8][13] |
Table 4: Pharmacokinetic Parameters
| Parameter | Value | Compartment | Reference |
| Median ELF Concentration (1h post-nebulization) | 6.9 - 121.7 µg/mL | Epithelial Lining Fluid | [12][14] |
| Median Plasma Concentration (peak) | 1.56 µg/mL | Plasma | [14] |
| Estimated Half-life | 3.4 hours | Serum | [14] |
Experimental Protocols
Protocol for a Comparative Clinical Trial of Nebulized vs. Intravenous Colistin for VAP
This protocol is a synthesized example based on methodologies from multiple studies.[6][8]
1. Study Objective: To compare the efficacy and safety of nebulized colistin versus intravenous colistin for the treatment of VAP caused by MDR Gram-negative bacteria.
2. Patient Selection Criteria:
- Inclusion: Adult patients (>18 years) on mechanical ventilation for >48 hours with a clinical and microbiological diagnosis of VAP caused by Gram-negative bacteria susceptible only to colistin.
- Exclusion: Pre-existing severe renal impairment, known allergy to polymyxins, pregnancy, or septic shock requiring high-dose vasopressors.
3. Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either nebulized colistin with intravenous placebo or intravenous colistin with nebulized placebo. The study should be double-blinded where feasible.
4. Intervention:
- Nebulized Colistin Group: 2 million IU of CMS reconstituted in 4 mL of sterile saline, administered via a vibrating mesh nebulizer every 8 hours.[9]
- Intravenous Colistin Group: A loading dose of 9 million IU of CMS, followed by a maintenance dose adjusted for renal function.
5. Data Collection and Endpoints:
- Primary Endpoint: Clinical cure at the end of treatment (typically 10-14 days), defined as resolution of signs and symptoms of VAP.
- Secondary Endpoints: Microbiological eradication, 28-day mortality, duration of mechanical ventilation, ICU length of stay, and incidence of adverse events (nephrotoxicity, bronchospasm).[6][13]
- Sample Collection: Bronchoalveolar lavage (BAL) or endotracheal aspirates for microbiological analysis at baseline and end of treatment. Serum creatinine (B1669602) daily for renal function monitoring.
6. Statistical Analysis: An intention-to-treat analysis should be performed. The primary endpoint can be analyzed using a Chi-squared test, and secondary continuous variables using a t-test or Mann-Whitney U test.
Protocol for Pharmacokinetic Analysis of Nebulized Colistin
This protocol is based on established pharmacokinetic study designs.[14][15]
1. Study Objective: To determine the pharmacokinetic profile of colistin in the epithelial lining fluid (ELF) and plasma after nebulization of CMS in patients with VAP.
2. Patient Population: Patients with VAP receiving nebulized CMS.
3. Drug Administration: A single dose of 1-2 million IU of CMS is administered via a vibrating-mesh nebulizer.[14]
4. Sample Collection:
- Plasma: Blood samples are collected at pre-dose, and at 0.25, 0.5, 1, 2, 4, and 8 hours post-nebulization.[14]
- ELF: Mini-bronchoalveolar lavage (mini-BAL) is performed at pre-dose, and at 1, 4, and 8 hours post-nebulization to obtain ELF samples.[14]
5. Sample Analysis: Colistin concentrations in plasma and ELF are determined using a validated high-performance liquid chromatography (HPLC) method.
6. Pharmacokinetic Modeling: A population pharmacokinetic model is developed using a nonlinear mixed-effects modeling approach to estimate parameters such as volume of distribution, clearance, and half-life.[15]
Visualizations
Mechanism of Action and Delivery Pathway
Caption: Mechanism of nebulized colistin delivery and action.
Experimental Workflow for a Clinical Trial
Caption: Workflow of a randomized controlled trial.
VAP Diagnosis and Treatment Logicdot
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. Nebulized Colistin in Ventilator-Associated Pneumonia and Tracheobronchitis: Historical Background, Pharmacokinetics and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nebulized Colistin in Ventilator-Associated Pneumonia and Tracheobronchitis: Historical Background, Pharmacokinetics and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effectiveness and Safety of Nebulized Colistin in Ventilator Associated Pneumonia | Semantic Scholar [semanticscholar.org]
- 8. Efficacy and toxicity of aerosolised colistin in ventilator-associated pneumonia: a prospective, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Nebulized colistin as the adjunctive treatment for ventilator-associated pneumonia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of inhaled colistin in critically ill patients with ventilator-associated tracheobronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming colistin binding to polystyrene microplates in MIC assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with colistin (B93849) binding to polystyrene microplates during Minimum Inhibitory Concentration (MIC) assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my colistin MIC values unexpectedly high or variable in broth microdilution assays?
A1: High and variable colistin MIC values in standard polystyrene microplates are a well-documented issue.[1] Colistin, a polycationic peptide, readily binds to the negatively charged surfaces of polystyrene, reducing the effective concentration of the antibiotic in the broth.[1][2] This loss of active colistin can lead to falsely elevated MICs, potentially misclassifying a susceptible isolate as resistant.[1] The extent of this binding can vary significantly between different brands of polystyrene microplates.[3][4]
Q2: How significant is the loss of colistin due to binding to polystyrene?
A2: The loss of colistin can be substantial. Studies have shown that after a 24-hour incubation period, the remaining concentration of colistin in a polystyrene microplate can be as low as 2% of the initial concentration, depending on the manufacturer.[1][3] This significant reduction in the available drug concentration is a major source of error in susceptibility testing.[2]
Q3: Are there any additives that can prevent colistin from binding to plastic?
A3: Yes, the addition of surfactants, most notably Polysorbate 80 (P-80), to the broth medium has been shown to mitigate the binding of colistin to polystyrene.[5][6] P-80 is thought to competitively bind to the plastic surface, thereby reducing the sites available for colistin adsorption.[3] However, the use of P-80 is a complex issue, as it may also have a synergistic effect with colistin, and it is not currently recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for reference broth microdilution methods.[7][8]
Q4: What are the official recommendations for performing colistin MIC assays?
A4: The joint CLSI-EUCAST Polymyxin (B74138) Breakpoints Working Group recommends using the broth microdilution (BMD) method with untreated, plain polystyrene microplates and cation-adjusted Mueller-Hinton broth (CA-MHB) without any additives like Polysorbate 80.[8][9] This standardized approach is intended to improve inter-laboratory reproducibility, although the issue of binding to polystyrene remains a variable.[10]
Q5: Are there alternative materials to polystyrene for colistin MIC microplates?
A5: Yes, using microplates made from materials with lower binding affinity for colistin is a key strategy. Low-protein-binding polypropylene (B1209903) is a recommended alternative to polystyrene, as it demonstrates significantly less colistin adsorption. Glass has also been shown to be a suitable alternative for reducing colistin binding.[11]
Troubleshooting Guides
Issue: Inconsistent or Falsely Elevated Colistin MICs
This guide will help you troubleshoot and resolve issues related to inaccurate colistin MIC results obtained from broth microdilution assays.
Step 1: Evaluate Your Current Labware
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Problem: Standard polystyrene microplates are the primary cause of colistin loss.
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Solution:
Step 2: Consider the Use of Surfactants (with caution)
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Problem: Even with appropriate labware, you may want to further reduce colistin binding.
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Solution:
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The addition of Polysorbate 80 (P-80) to a final concentration of 0.002% in the broth has been shown to reduce colistin MICs by preventing binding.[5][13]
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Caution: Be aware that P-80 may have a synergistic effect with colistin and its use is not endorsed by CLSI and EUCAST for reference methods.[7] This approach may be suitable for research purposes but not for clinical diagnostics where standardized methods are required.
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Step 3: Review and Optimize Your Experimental Protocol
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Problem: Procedural steps can contribute to the variability of colistin concentrations.
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Solution:
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Minimize the number of dilution steps when preparing colistin solutions to reduce cumulative loss from binding to pipette tips and tubes.[2]
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Prepare fresh working solutions of colistin for each experiment to avoid degradation and adsorption during storage.[1]
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Ensure you are using the recommended cation-adjusted Mueller-Hinton broth (CA-MHB).[8]
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Data Presentation
Table 1: Impact of Polysorbate 80 (P-80) on Colistin MICs
| Organism Group | Modal MIC Decrease with 0.002% P-80 | Reference |
| Enterobacteriaceae | 3-fold | [13] |
| Pseudomonas aeruginosa | 2-fold | [13] |
| General (isolates with low MICs) | 4 to 8-fold | [5][6] |
Table 2: Colistin Recovery in Different Labware After 24 Hours
| Labware Material | Manufacturer | Expected Colistin Concentration (µg/mL) | Remaining Colistin Concentration (%) | Reference |
| Polystyrene | Greiner Bio-One | 8 | 2% | [3][4] |
| Polystyrene | Nunc | 8 | 70% | [3][4] |
| Low-protein-binding polypropylene | - | 0.125 - 8 | 59-90% | [2][4] |
| Polypropylene | - | 0.125 - 8 | 23-90% | [4] |
| Glass | - | 0.125 - 8 | 25-80% | [4] |
Experimental Protocols
Protocol 1: Standard Broth Microdilution (BMD) for Colistin MIC Testing (CLSI/EUCAST Reference Method)
This protocol is based on the recommendations from the joint CLSI-EUCAST Polymyxin Breakpoints Working Group.[8]
Materials:
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Colistin sulfate (B86663) powder
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Cation-adjusted Mueller-Hinton Broth (CA-MHB)
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Untreated, plain 96-well polystyrene microplates
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Bacterial inoculum standardized to 0.5 McFarland
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Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[14]
Procedure:
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Prepare Colistin Stock Solution: Prepare a concentrated stock solution of colistin sulfate in sterile water.
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Prepare Colistin Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CA-MHB directly in the polystyrene microplate to achieve the desired final concentration range.
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Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
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Inoculate Plate: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
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Incubation: Incubate the microplate at 35-37°C for 16-20 hours in ambient air.
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Determine MIC: Following incubation, visually inspect the wells for bacterial growth. The MIC is the lowest concentration of colistin that completely inhibits visible growth.[14]
Protocol 2: Quantification of Colistin Binding to Labware
This protocol provides a method to determine the extent of colistin binding to different types of labware.[1]
Materials:
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Colistin sulfate
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Sterile broth medium (e.g., CA-MHB)
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Labware to be tested (e.g., polystyrene microplates, polypropylene tubes)
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Low-binding polypropylene tubes for sample collection
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LC-MS/MS system for colistin quantification
Procedure:
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Prepare Colistin Working Solution: Prepare a working solution of colistin in the desired broth medium at a clinically relevant concentration.
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Initial Concentration Measurement (T=0): Immediately after preparation, take an aliquot of the working solution and determine the initial colistin concentration (C₀) using LC-MS/MS.
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Incubation: Dispense the colistin working solution into the different types of labware being tested. Incubate under the same conditions as your MIC assay (e.g., 37°C for 24 hours).
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Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each piece of labware and determine the final colistin concentration (C₂₄) using LC-MS/MS.
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Calculate Colistin Loss: Calculate the percentage of colistin loss due to binding for each labware type using the formula: ((C₀ - C₂₄) / C₀) * 100.
Visualizations
Caption: Standard workflow for determining colistin MIC using the broth microdilution method.
Caption: A logical troubleshooting guide for addressing inaccurate colistin MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frcpathprep.com [frcpathprep.com]
- 9. Comparative evaluation of the UMIC Colistine kit to assess MIC of colistin of gram-negative rods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjima.org [mjima.org]
Impact of cation concentration on colistin sulfate MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colistin (B93849) sulfate (B86663) Minimum Inhibitory Concentration (MIC) testing, specifically focusing on the impact of cation concentration.
Frequently Asked Questions (FAQs)
Q1: Why are my colistin MIC results for quality control strains out of range?
A1: One of the most common reasons for out-of-range colistin MIC results is the incorrect concentration of divalent cations (Ca²⁺ and Mg²⁺) in the testing medium. Colistin's activity is highly dependent on these cations. Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by both CLSI and EUCAST.[1][2][3] Using standard Mueller-Hinton Broth without cation adjustment will lead to inaccurate and unreliable results.
Q2: We are observing higher colistin MIC values than expected for some clinical isolates. What could be the cause?
A2: Elevated colistin MIC values can be due to several factors. Firstly, verify that your testing medium has the correct cation concentration. Excess calcium and magnesium can antagonize colistin's activity, leading to falsely elevated MICs.[4] This effect is particularly pronounced in isolates carrying the mcr-1 gene.[4][5][6] Secondly, ensure that you are not using methods prone to error for colistin testing, such as disk diffusion or gradient diffusion tests, which are considered unreliable.[1][7] The reference method is broth microdilution (BMD).[1][2][8]
Q3: Can the type of microtiter plate used affect colistin MIC results?
A3: Yes, the material of the microtiter plate can significantly impact results. Colistin, being a cationic molecule, can adhere to the surface of polystyrene plates, reducing the effective drug concentration in the well and leading to falsely high MIC values.[1][2] It is recommended to use plain, untreated polystyrene microdilution trays.[2] While the use of surfactants like polysorbate-80 has been explored to mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects.[1][7]
Q4: Are there alternatives to the broth microdilution method for colistin MIC testing?
A4: While broth microdilution is the gold standard, agar (B569324) dilution is considered a reliable alternative.[1] However, methods like disk diffusion and gradient diffusion (e.g., Etest) are not recommended for colistin susceptibility testing due to the poor diffusion of the large colistin molecule in agar, which can lead to inaccurate results and a high rate of errors.[1][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent MIC results between runs | Variation in media preparation, specifically cation concentration. | 1. Ensure consistent use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reliable commercial source or prepare it strictly according to CLSI guidelines. 2. Verify the final concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). |
| Falsely resistant results | - High cation concentration in the medium.- Binding of colistin to plasticware. | 1. Check the cation concentration of your Mueller-Hinton broth.[4] 2. Use untreated polystyrene microtiter plates.[2] 3. Adhere strictly to the reference broth microdilution (BMD) method.[8] |
| Falsely susceptible results | - Use of unreliable testing methods (e.g., disk or gradient diffusion).- Low cation concentration in the medium. | 1. Switch to the recommended broth microdilution or agar dilution method.[1][8] 2. Confirm that you are using properly prepared Cation-Adjusted Mueller-Hinton Broth. |
| Growth observed in all wells (including high colistin concentrations) | - Intrinsic high-level resistance of the isolate.- Bacterial contamination. | 1. Verify the purity of your bacterial culture. 2. Confirm the identity of the isolate, as some species (e.g., Proteus spp., Serratia spp.) are intrinsically resistant to colistin.[5] |
Data on Cation Concentration Impact
The concentration of divalent cations in the testing medium directly influences the MIC of colistin. Higher concentrations of Ca²⁺ and Mg²⁺ can lead to an increase in the observed MIC.
Table 1: Effect of Ca²⁺ and Mg²⁺ Supplementation on Colistin MIC for mcr-1-positive E. coli
| Medium | Ca²⁺ (mM) | Mg²⁺ (mM) | Fold Increase in Median MIC |
| CAMHB | 0.5 | 0.4 | Baseline |
| CAMHB + 3 mM Ca²⁺/Mg²⁺ | 3.5 | 3.4 | 8-fold |
| Data derived from a study on mcr-1-positive E. coli strains.[4] |
Table 2: Colistin MICs in Cation-Adjusted vs. Calcium-Enhanced Mueller-Hinton Broth for mcr-1-positive Isolates
| Medium | Ca²⁺ Concentration | Colistin MIC Range (mg/L) |
| Cation-Adjusted MH Broth | Standard | 4 - 8 |
| Calcium-Enhanced MH Broth | 5 mM (200 mg/L) | 16 - 32 |
| This demonstrates a significant upward shift in MIC values with elevated calcium.[6] |
Experimental Protocols
Reference Broth Microdilution (BMD) Method for Colistin MIC Testing
This protocol is based on CLSI and EUCAST recommendations.[2][3][10]
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Media and Reagents Preparation:
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Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
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Prepare a stock solution of colistin sulfate in sterile distilled water.
-
-
Microtiter Plate Preparation:
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Perform serial two-fold dilutions of the colistin stock solution in CAMHB in a 96-well untreated polystyrene microtiter plate to achieve the desired final concentration range.
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Include a growth control well (CAMHB + inoculum, no colistin) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
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From a fresh (18-24 hours) culture on a non-selective agar plate, suspend 3-5 colonies in sterile saline.
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Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
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Add the diluted bacterial inoculum to each well (except the sterility control).
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Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
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The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
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Visual Guides
Caption: Workflow for Colistin Sulfate MIC Testing via Broth Microdilution.
Caption: Impact of Cation Concentration on Colistin MIC Result Accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. frcpathprep.com [frcpathprep.com]
- 3. scribd.com [scribd.com]
- 4. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Medium for Colistin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjima.org [mjima.org]
- 9. EUCAST: Colistin susceptibility testing [eucast.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in colistin susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colistin (B93849) susceptibility testing. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Troubleshooting Guide: Inconsistent Colistin MIC Results
Use this guide to diagnose and resolve common problems leading to variable or unexpected Minimum Inhibitory Concentration (MIC) values in your colistin susceptibility testing experiments.
Question: Why are my colistin MIC values higher than expected or showing false resistance?
Possible Causes and Solutions:
-
Adsorption of Colistin to Plastics: Colistin is a cationic polypeptide that readily binds to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration in the wells and leading to artificially inflated MICs.[1][2][3][4]
-
Solution: Use untreated, plain polystyrene microtiter plates for your experiments. Avoid plates that have been treated or coated, as these can exacerbate drug binding.[1]
-
-
Use of Surfactants: The addition of surfactants like Polysorbate-80 (P-80) to prevent binding is not recommended by CLSI or EUCAST.[2] P-80 can have its own antibacterial activity and may act synergistically with colistin, confounding the results.[2]
-
Solution: Perform the broth microdilution (BMD) assay using only cation-adjusted Mueller-Hinton broth (CA-MHB) without any additives.[1]
-
Question: Why are my colistin MIC values lower than expected or showing false susceptibility?
Possible Causes and Solutions:
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Inappropriate Testing Method: Methods relying on agar (B569324) diffusion, such as disk diffusion (DD) and gradient diffusion (e-test), are unreliable for colistin.[5][6][7] The large size of the colistin molecule leads to poor diffusion in agar, resulting in smaller zones of inhibition and falsely susceptible results.[2][4]
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Use of Colistin Methanesulfonate (B1217627) (CMS): CMS is an inactive prodrug that is administered to patients and converts to the active colistin form in-vivo. In vitro, the conversion is variable and incomplete, leading to underestimation of the true MIC.[2][4]
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Solution: Always use colistin sulfate (B86663) or polymyxin (B74138) B sulfate for preparing your stock solutions and dilutions for in vitro susceptibility testing.[1]
-
-
"Skipped Wells" Phenomenon: In some automated or semi-automated systems, you may observe growth in wells with higher colistin concentrations while lower concentration wells show no growth. This can lead to misinterpretation of the MIC.[8][9]
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the recommended gold standard method for colistin susceptibility testing?
The recommended and only validated reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is the broth microdilution (BMD) method, following the ISO 20776-1 standard.[1][11]
Q2: Why are disk diffusion and gradient tests not recommended for colistin?
These methods are unreliable for colistin due to several factors:
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Poor Agar Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly through agar.[2][7]
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High Error Rates: This poor diffusion leads to unacceptably high rates of errors, particularly "very major errors" (VMEs), where a resistant isolate is falsely reported as susceptible.[5][6] EUCAST has issued specific warnings against the use of gradient tests for this reason.[12]
Q3: What are the correct quality control (QC) strains to use for colistin susceptibility testing?
Proper quality control is critical. You should include both a colistin-susceptible and a colistin-resistant strain in your QC panel.
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Escherichia coli ATCC® 25922™ (Susceptible control)
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Pseudomonas aeruginosa ATCC® 27853™ (Susceptible control)
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Escherichia coli NCTC 13846 (mcr-1 positive, Resistant control)[11]
The inclusion of a resistant strain is crucial for verifying that the test can reliably detect resistance.[11]
Experimental Protocol & Materials
Q4: What specific materials should I use for the broth microdilution (BMD) assay?
Adherence to the correct materials is crucial for accurate results:
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Microdilution Trays: Use only untreated, plain polystyrene 96-well plates.[1]
-
Media: Use cation-adjusted Mueller-Hinton broth (CA-MHB). Do not use any broths containing surfactants like Polysorbate-80.[1][2]
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Colistin Salt: Use colistin sulfate for all testing. Do not use colistin methanesulfonate (CMS).[1][2]
Q5: What is heteroresistance and how can it affect my results?
Heteroresistance is a phenomenon where a small subpopulation of resistant cells exists within a larger, susceptible bacterial population.[2][9] This can lead to inconsistent results, where an isolate may appear susceptible in some tests but show resistance upon repeat testing or under antibiotic pressure. This has been described in organisms like Acinetobacter baumannii and Pseudomonas aeruginosa.[9] If you suspect heteroresistance, consider population analysis profiles or repeat testing.
Data & Method Performance
The choice of testing method significantly impacts the accuracy of results. Broth microdilution (BMD) remains the most reliable method.
Table 1: Comparison of Colistin Susceptibility Testing Methods
| Method | Advantages | Disadvantages | Recommendation |
| Broth Microdilution (BMD) | Gold Standard ; High accuracy and reproducibility.[11] | Labor-intensive; Prone to errors if protocol is not strictly followed (e.g., plastic type).[2][13] | Recommended by CLSI & EUCAST .[1] |
| Disk Diffusion (DD) | Simple, low-cost.[4] | Unreliable due to poor agar diffusion; High rates of very major errors.[4][5][6] | Not Recommended .[2][4] |
| Gradient Diffusion (E-test) | Provides an MIC value; Easier than BMD. | Underestimates MICs; Fails to detect resistance accurately.[7][12][14] | Not Recommended .[2][12] |
| Automated Systems (e.g., VITEK® 2) | High throughput; Automated reading. | Can be unreliable; High rates of very major errors reported for some organisms.[11][15] | Use with caution; verify results with BMD, especially for resistant isolates.[11] |
| Colistin Broth Disk Elution (CBDE) | More practical and less laborious than BMD.[15] | Can have very major errors, particularly for isolates with MICs near the breakpoint.[6] | An alternative where BMD is not feasible, but with known limitations. |
Table 2: Quality Control (QC) Ranges for Reference Strains (BMD Method)
| QC Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | Colistin | 0.25 - 2[2] |
| P. aeruginosa ATCC® 27853™ | Colistin | 0.5 - 4[2] |
| E. coli NCTC 13846 (mcr-1 positive) | Colistin | Target: 4 (Occasional 2 or 8)[16] |
Experimental Protocols & Visualizations
Reference Broth Microdilution (BMD) Workflow
The following diagram outlines the critical steps for performing the reference BMD method for colistin susceptibility testing.
Caption: Workflow for colistin susceptibility testing via broth microdilution.
Troubleshooting Logic for Inconsistent MICs
This decision tree helps diagnose the root cause of unreliable colistin susceptibility results.
Caption: Decision tree for troubleshooting inconsistent colistin MIC results.
References
- 1. frcpathprep.com [frcpathprep.com]
- 2. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of three standardized disc susceptibility testing methods for colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 8. pagepressjournals.org [pagepressjournals.org]
- 9. nzmn.org.nz [nzmn.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. mjima.org [mjima.org]
- 12. EUCAST: Colistin susceptibility testing [eucast.org]
- 13. jcdr.net [jcdr.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. liofilchem.net [liofilchem.net]
Technical Support Center: Minimizing Colistin Sulfate-Induced Nephrotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the nephrotoxic effects of colistin (B93849) sulfate (B86663) in animal studies. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of colistin-induced nephrotoxicity?
A1: Colistin-induced nephrotoxicity is primarily characterized by acute tubular necrosis.[1][2] The underlying mechanisms are multifactorial and include:
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Oxidative Stress: Colistin administration leads to an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA within renal cells.[3][4][5] This is a key pathway in the development of kidney injury.[6]
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Apoptosis: Colistin can trigger programmed cell death (apoptosis) in renal tubular cells.[3][7] This process involves mitochondrial, death receptor, and endoplasmic reticulum pathways.[7][8]
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Mitochondrial Dysfunction: Direct damage to mitochondria has been suggested as a primary site of colistin-induced injury, leading to a rapid permeability transition of the mitochondrial membrane.[8][9][10]
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Inflammation: The inflammatory response, mediated by cytokines like TNF-α, IL-6, and IL-1β, contributes to renal tissue damage.[11]
Q2: What are the early signs of colistin nephrotoxicity in animal models?
A2: Early detection is crucial. While traditional markers like serum creatinine (B1669602) (pCr) may not show significant changes in the initial stages, more sensitive biomarkers can indicate early kidney injury.[1][12] These include:
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Urinary Neutrophil Gelatinase-Associated Lipocalin (uNGAL): This is considered one of the most sensitive early biomarkers of colistin-induced nephrotoxicity, showing a dose-dependent increase.[1][12]
-
Plasma Cystatin C (pCysC): pCysC appears to be more reliable than pCr for detecting early renal dysfunction.[1][12][13]
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Kidney Injury Molecule-1 (KIM-1): This marker is overexpressed upon acute tubular injury and can be a reliable indicator.[10][11][13]
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Urinary Enzymes: Increased levels of urinary enzymes such as gamma-glutamyl transferase (GGT) can also signify tubular damage.[1][14]
Q3: Are there established dosing regimens to minimize nephrotoxicity while maintaining efficacy?
A3: Dosing is a critical factor. While specific doses depend on the animal model and the pathogen being targeted, some general principles apply:
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Dose-Dependency: Nephrotoxicity is dose-dependent.[1][7] Using the lowest effective dose is a primary strategy to reduce renal damage.[15]
-
Loading Doses: The use of a loading dose followed by a maintenance dose is a strategy being explored to optimize efficacy, though its impact on nephrotoxicity is still under investigation in animal models.[16][17]
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Chronopharmacology: The timing of administration can influence toxicity. One study in rats suggested that administering colistin during the active (dark) phase resulted in lower nephrotoxicity.[18]
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Ideal Body Weight Dosing: In clinical settings, dosing based on ideal body weight has been suggested to be less nephrotoxic, a principle that could be considered in animal studies.[2][16]
Troubleshooting Guide
Issue 1: High incidence of acute tubular necrosis observed in histopathology.
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Possible Cause: The colistin sulfate dose is too high.
-
Troubleshooting Steps:
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Review Dosing: Re-evaluate the dosage based on the most recent literature for your specific animal model. Consider a dose-response study to determine the optimal therapeutic window.
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Co-administration of Protective Agents: Consider co-administering an antioxidant or nephroprotective agent. Numerous studies have shown the benefits of agents like Vitamin C, Vitamin E, Luteolin, Lycopene (B16060), and N-acetylcysteine.[3][4][11][14]
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Hydration: Ensure animals are adequately hydrated, as dehydration can worsen kidney damage.[15]
-
Issue 2: Inconsistent or non-significant changes in serum creatinine despite suspected nephrotoxicity.
-
Possible Cause: Serum creatinine is not a sensitive enough marker for early-stage colistin-induced kidney injury.
-
Troubleshooting Steps:
-
Utilize Early Biomarkers: Incorporate the measurement of more sensitive biomarkers such as urinary NGAL, plasma Cystatin C, and KIM-1 into your experimental protocol.[1][10][12][13]
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Histopathology: Rely on histopathological examination as the gold standard for confirming and scoring the degree of tubular damage.[1][12] A semi-quantitative scoring system can be used for this purpose.[1][7]
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Issue 3: Animals show signs of distress or neurotoxicity.
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Possible Cause: Colistin can also induce neurotoxicity, which can sometimes be confused with or occur alongside nephrotoxicity.
-
Troubleshooting Steps:
-
Clinical Observation: Carefully monitor animals for signs of neurotoxicity such as ataxia or lethargy.[15]
-
Dose Reduction: If neurotoxic signs are observed, consider reducing the colistin dose.
-
Route of Administration: For gastrointestinal infections, oral administration can minimize systemic absorption and associated toxicities.[15]
-
Data Summary Tables
Table 1: Protective Agents Against Colistin-Induced Nephrotoxicity in Animal Models
| Protective Agent | Animal Model | Colistin Dose | Protective Agent Dose | Key Findings |
| Luteolin | Rat | Not specified, administered for 7 days | 10 mg/kg | Reduced histopathological damage and apoptosis.[3] |
| Hesperidin | Rat | 73 mg/kg (cumulative) over 7 days | 200 and 300 mg/kg/day | Reduced inflammatory markers (TNF-α, IL-6, IL-1β) and oxidative stress; increased antioxidant enzymes.[11] |
| Chrysin | Rat | 73 mg/kg (cumulative) over 7 days | 25 and 50 mg/kg/day | Alleviated renal inflammation and oxidative stress.[11] |
| Grape Seed Proanthocyanidin Extract (GSPE) | Rat | 300,000 IU/kg/day for 7 days | 100 mg/kg/day | Decreased BUN and Cr levels, reduced histopathological scores, and lowered markers of apoptosis and oxidative stress.[11] |
| Alpha-Lipoic Acid (ALA) | Rat | 450,000 IU/kg colistimethate sodium for 10 days | 100 mg/kg | Reduced oxidative stress and renal tubular apoptosis.[11] |
| Lycopene | Mouse | 15 mg/kg/day for 7 days | 20 mg/kg/day | Decreased BUN and serum creatinine; activated the Nrf2/HO-1 pathway.[4] |
| Vitamins E and C | Rat | Not specified, administered for 7 days | Not specified | Restored biochemical markers of oxidative stress and improved histopathological damage.[14] |
| Thymoquinone (B1682898) | Rat | Not specified | 10 and 20 mg/kg/day | Reduced oxidative stress and increased antioxidant activity.[19] |
| Dapagliflozin | Rat | 20 mg/kg (single dose) | 10 mg/kg/day for 10 days | Decreased oxidative stress and improved histopathological and biochemical markers.[5] |
| L-carnitine | Mouse | Not specified | Not specified | Prevented colistin-induced mitochondrial permeability transition and reduced kidney injury.[9] |
Table 2: Colistin Dosing Regimens Used in Animal Nephrotoxicity Studies
| Animal Model | Colistin Dose | Duration | Key Observations |
| Rat | 150,000, 300,000, and 450,000 IU/kg/day | 7 days | Dose-dependent nephrotoxicity observed, with acute tubular necrosis at the highest dose.[1][12] |
| Rat | 600,000 IU/kg/day (colistimethate sodium) | Not specified | Induced significant nephrotoxicity.[18] |
| Mouse | 15 mg/kg/day | 7 days | Induced significant increases in BUN and serum creatinine.[4] |
| Mouse | 16 mg/kg/day | 15 days | Elevated BUN and creatinine, with evidence of acute tubular necrosis and apoptosis.[20] |
| Mouse | 7.5 and 15 mg/kg/day | 7 days | Dose-dependent kidney injury with tubular degeneration and necrosis.[7] |
Experimental Protocols
Protocol 1: Induction and Evaluation of Colistin Nephrotoxicity in Rats (Adapted from Ghlissi et al., 2013)[1][12]
-
Animal Model: Male Wistar rats.
-
Groups:
-
Control: Intramuscular (i.m.) injection of normal saline.
-
Group 1: Colistin at 150,000 IU/kg/day, i.m., divided into two daily doses.
-
Group 2: Colistin at 300,000 IU/kg/day, i.m., divided into two daily doses.
-
Group 3: Colistin at 450,000 IU/kg/day, i.m., divided into two daily doses.
-
-
Duration: 7 days.
-
Sample Collection:
-
After the final injection, place animals in metabolic cages for 12-hour urine collection.
-
Euthanize animals and collect blood samples via cardiac puncture.
-
Harvest kidneys for histological assessment.
-
-
Analysis:
-
Biochemical: Measure plasma creatinine, plasma Cystatin C, and urinary NGAL, GGT, LDH, ALP, AST, and ALT.
-
Histopathological: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin-eosin. Evaluate for acute tubular necrosis and other changes using a semi-quantitative scoring system.
-
Protocol 2: Co-administration of a Protective Agent (Lycopene) in Mice (Adapted from Dai et al., 2018)[4]
-
Animal Model: Male mice.
-
Groups (n=10 per group):
-
Control: Saline solution.
-
Lycopene: 20 mg/kg/day lycopene, orally.
-
Colistin: 15 mg/kg/day colistin, intravenously (i.v.).
-
Colistin + Lycopene 5: 15 mg/kg/day colistin (i.v.) and 5 mg/kg/day lycopene (orally).
-
Colistin + Lycopene 20: 15 mg/kg/day colistin (i.v.) and 20 mg/kg/day lycopene (orally).
-
-
Administration: Administer lycopene 2 hours before colistin.
-
Duration: 7 days.
-
Sample Collection: 12 hours after the last dose, collect blood and kidneys.
-
Analysis:
-
Biochemical: Measure serum BUN and creatinine.
-
Oxidative Stress Markers: Measure malondialdehyde (MDA), nitric oxide (NO), inducible nitric oxide synthase (iNOS), glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD) in kidney tissue.
-
Gene Expression: Analyze mRNA expression of NF-κB, Nrf2, and HO-1 in kidney tissue.
-
Histopathology: Perform H&E staining and evaluate renal injury.
-
Visualizations
Caption: Signaling pathways in colistin-induced nephrotoxicity.
Caption: General experimental workflow for animal studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Colistin-Induced Acute Kidney Injury and the Effect on Survival in Patients with Multidrug-Resistant Gram-Negative Infections: Significance of Drug Doses Adjusted to Ideal Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lycopene Attenuates Colistin-Induced Nephrotoxicity in Mice via Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oss.signavitae.com [oss.signavitae.com]
- 6. Role of Oxidative Stress in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-carnitine co-administration prevents colistin-induced mitochondrial permeability transition and reduces the risk of acute kidney injury in mice [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological agents for the prevention of colistin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of colistin nephrotoxicity administered at different doses in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Colistin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined use of Vitamins E and C improve nephrotoxicity induced by colistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Dose Optimization of Colistin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjima.org [mjima.org]
- 18. Investigation of treatment-time differences in colistin-induced nephrotoxicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Colistin-induced renal injury: Amelioration by thymoquinone in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 20. journals.physiology.org [journals.physiology.org]
How to prevent degradation of colistin sulfate in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of colistin (B93849) sulfate (B86663) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing colistin sulfate stock solutions?
A1: For most experimental applications, sterile distilled or deionized water is the recommended solvent for dissolving colistin sulfate.[1][2] Colistin sulfate is freely soluble in water, with some sources reporting solubility as high as 560 mg/mL.[1][2] It is practically insoluble in organic solvents such as acetone, ether, and DMSO.[1][2]
Q2: What is the optimal pH for colistin sulfate solution stability?
A2: Colistin sulfate is most stable in acidic conditions, specifically at a pH range of 2 to 6.[3][4] As the pH rises above 6.0, the rate of inactivation increases.[3][4] A 1% aqueous solution of colistin sulfate typically has a pH between 4.0 and 7.0.[5][6] It is important to note that colistin base can precipitate from aqueous solutions at a pH above 7.5.[1][5][6]
Q3: How should I store my colistin sulfate stock solutions?
A3: For short-term storage, aqueous stock solutions of colistin sulfate should be stored at 2-8°C, where they have been reported to be stable for at least 60 days.[1] For longer-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for up to six months.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: Does light affect the stability of colistin sulfate solutions?
A4: While some general recommendations suggest protecting colistin sulfate from light, one study on photodegradation found that a colistin solution exposed to sunlight for about 6 hours remained stable.[5][7] However, as a general precautionary measure, it is good laboratory practice to store stock solutions in light-protected containers.[5][8]
Q5: Can colistin sulfate bind to laboratory plastics?
A5: Yes, colistin is known to adhere to various materials, including standard polystyrene and glass labware.[6][9] This adsorption can lead to a significant loss of the active compound from the solution. To minimize this, it is highly recommended to use low-protein-binding polypropylene (B1209903) tubes and plates for the preparation and storage of colistin solutions.[6][9]
Troubleshooting Guide
Issue 1: Precipitation is observed in my colistin sulfate solution.
| Possible Cause | Troubleshooting Action | References |
| High pH | The pH of the solution may be above 7.5, causing the colistin base to precipitate. Ensure the final pH of your solution is within the stable range of 4.0 to 7.0. | [1][5][6] |
| Buffer Composition | The use of isotonic phosphate (B84403) buffers can increase the rate of decomposition, potentially leading to precipitation. Whenever possible, prepare stock solutions in sterile water. | [1][10] |
| Exceeded Solubility Limit | The concentration of colistin sulfate in your solution may have surpassed its solubility limit in the chosen solvent or buffer. Try reducing the concentration of the solution. | [1] |
| Low Temperature Storage of High Concentrations | While refrigeration is recommended, highly concentrated solutions may precipitate at lower temperatures. If this occurs, gently warm the solution to redissolve the precipitate before use. | [1] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Action | References |
| Degradation of Stock Solution | The colistin sulfate in your stock or working solution may have degraded over time. It is recommended to prepare fresh solutions for each experiment and avoid prolonged storage of diluted working solutions. | [1][11] |
| Adsorption to Labware | A significant amount of colistin may have adsorbed to the surface of your storage tubes or experimental plates, leading to a lower effective concentration. Use low-protein-binding polypropylene labware to minimize this effect. | [6][9] |
| Inaccurate Initial Concentration | Ensure that the colistin sulfate powder is weighed accurately and the correct volume of solvent is used. If applicable, account for the potency of the specific lot of colistin sulfate. | [1] |
Data on Colistin Sulfate Stability
Table 1: Stability of Colistin Sulfate in Aqueous Solutions
| Solvent | Temperature | Duration | Remaining Concentration | Reference |
| Water | 4°C | 60 days | 97.4% (Colistin A), 105.3% (Colistin B) | [6][10] |
| Water | 37°C | 120 hours | No significant degradation | [6][10] |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | - | Significant degradation observed | [6][10] |
Table 2: Recommended Storage Conditions for Colistin Sulfate Stock Solutions
| Storage Temperature | Duration | Recommendation | Reference |
| 2-8°C | Up to 60 days | Recommended for short-term storage. | [1] |
| -20°C | Up to 1 month | Suitable for intermediate-term storage. | [2] |
| -80°C | Up to 6 months | Recommended for long-term storage; aliquot to avoid freeze-thaw cycles. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Colistin Sulfate Stock Solution in Water
This protocol describes the preparation of a standard 10 mg/mL stock solution of colistin sulfate in sterile water, which is suitable for most in vitro applications.[2]
Materials:
-
Colistin sulfate powder
-
Sterile, deionized or nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting (low-protein-binding recommended)
Procedure:
-
Pre-dissolution Steps: Before opening, allow the colistin sulfate powder container to come to room temperature to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of colistin sulfate powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg of the powder.
-
Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add the required volume of sterile water (10 mL for this example).
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The resulting solution should be clear and free of any particulates.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is particularly critical for cell culture applications.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, preparation date, and your initials. Store the aliquots at the appropriate temperature as outlined in Table 2.
Visual Guides
Caption: Workflow for Preparing Colistin Sulfate Stock Solution.
Caption: Troubleshooting Precipitation in Colistin Sulfate Solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Colistin Sulfate BioChemica [itwreagents.com]
- 4. Colistin sulfate | 1264-72-8 [amp.chemicalbook.com]
- 5. drugfuture.com [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Colistin Sulfate Dosage in Preclinical Infection Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and safe use of colistin (B93849) sulfate (B86663) in preclinical infection models. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of colistin sulfate for different preclinical models?
A1: The optimal dosage of colistin sulfate is highly dependent on the animal model, the pathogen being studied, the site of infection, and the route of administration. It is crucial to consult literature specific to your experimental setup. However, the table below provides some general starting points derived from various preclinical studies.
Q2: How should I prepare and store colistin sulfate solutions for my experiments?
A2: To ensure consistency and efficacy, proper preparation and storage are critical.[1]
-
Preparation:
-
Determine the required concentration based on the highest dose and a practical injection volume (e.g., 0.1-0.5 mL for mice).[1]
-
In a laminar flow hood, dissolve the weighed colistin sulfate powder in sterile water for injection or sterile 0.9% saline.[1]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.[1]
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.[1]
-
-
Storage: Store the stock solution at 2-8°C. For longer-term storage, aliquots can be stored at -20°C or -80°C, but consult the manufacturer's recommendations and relevant literature for stability data.
Q3: What are the primary mechanisms of colistin sulfate toxicity and how can I minimize them?
A3: The primary dose-dependent toxicities associated with colistin sulfate are nephrotoxicity (kidney damage) and neurotoxicity (nerve damage).[2] These effects are more pronounced with parenteral administration due to higher systemic exposure.[2]
-
Minimization Strategies:
-
Use the Lowest Effective Dose: Determine the Minimum Inhibitory Concentration (MIC) for your pathogen and aim for therapeutic concentrations below the toxic threshold.
-
Appropriate Route of Administration: For gastrointestinal infections, oral administration is preferred to minimize systemic absorption and toxicity.[3]
-
Monitor Animals Closely: Regularly observe animals for clinical signs of toxicity, such as changes in urination, lethargy, or ataxia.[3]
-
Ensure Hydration: Dehydration can exacerbate kidney damage, so ensure animals are well-hydrated.[3]
-
Q4: What is the difference between colistin sulfate and colistimethate sodium (CMS)?
A4: Colistin sulfate is the active form of the antibiotic. Colistimethate sodium (CMS) is an inactive prodrug that is converted to the active colistin form in vivo.[4][5] CMS is considered less toxic than colistin.[3] It is important to note that their potencies differ, and dosages are not directly interchangeable.[3] When conducting in vitro susceptibility testing (e.g., MIC assays), colistin sulfate should be used.[6]
Q5: Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts colistin efficacy?
A5: For Pseudomonas aeruginosa, the ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (ƒAUC/MIC) has been shown to be the PK/PD index that best correlates with the antibacterial effect.[4][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse effects in animals. | • Incorrect dosage (overdosing).• High susceptibility of the animal strain.• Dehydration exacerbating toxicity. | • Double-check all dosage calculations, including unit conversions (mg vs. International Units).• Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.• Ensure animals have free access to water and are well-hydrated.[3] |
| Inconsistent or unexpected experimental results. | • Inconsistent drug preparation or administration.• Genetic variability within the animal cohort.• Adsorption of colistin to labware. | • Standardize drug preparation protocols.[3] Ensure precise and consistent injection techniques.[2]• Use a genetically homogenous strain of animals from a reputable supplier.[2]• Use low-protein-binding polypropylene (B1209903) labware, as colistin can adhere to polystyrene and glass, reducing the effective concentration.[9][10] |
| Precipitation of colistin sulfate in solution. | • Incorrect solvent or pH.• Low solubility in the chosen vehicle. | • Use appropriate solvents like sterile water or saline.[3]• Check and adjust the pH of the final solution to ensure it is within a range that maintains solubility.[3] |
| Lack of efficacy at previously reported "effective" doses. | • High bacterial inoculum.• Development of resistance.• Suboptimal dosing frequency. | • Be aware of the inoculum effect; higher bacterial loads may require higher colistin concentrations.[5][6]• Despite initial killing, regrowth is a common feature; consider combination therapy or optimized dosing schedules.[5][6]• Conduct dose-fractionation studies to determine the optimal dosing interval for your model.[7] |
Data Presentation: Quantitative Data Summary
Table 1: Acute Toxicity (LD50) of Colistin Sulfate in Rodents
| Animal Model | Route of Administration | LD50 |
| CD-1 Mice | Intramuscular (i.m.) | 38.72 mg/kg |
| CD-1 Mice | Oral | 431.95 mg/kg |
| Mice | Intravenous (i.v.) | 5.5 mg/kg[1] |
| Rats | Intraperitoneal | 10.6 mg/kg[1] |
| Rats | Oral | 121 mg/kg[1] |
Table 2: Selected Therapeutic Dosages and Pharmacokinetic Parameters
| Animal Model | Route | Dosage | Cmax | Tmax | Indication/Model |
| Piglets | i.m. | 2.5 mg/kg | 3.73 ± 0.28 µg/mL | 32 ± 1.5 min | General Infection[11] |
| Piglets | i.m. | 5.0 mg/kg | 6.40 ± 0.18 µg/mL | 34 ± 1.8 min | General Infection[11] |
| Mice (Neutropenic) | s.c. | 5 to 160 mg/kg/day (dose range) | N/A | N/A | P. aeruginosa Thigh/Lung Infection[7] |
| Broilers | Oral | 2 to 16 mg/kg (dose range) | 13.74 to 151.15 mg/L | N/A | Salmonella Intestinal Infection[12] |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration). N/A indicates data not specified in the cited source for the entire dose range.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Testing
This protocol is adapted from studies evaluating the efficacy of colistin against Pseudomonas aeruginosa in a neutropenic mouse model.[1][7]
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Animal Model: Use specific-pathogen-free mice (e.g., ICR or C57BL/6), typically 6-8 weeks old.
-
Induce Neutropenia: Administer cyclophosphamide (B585) via intraperitoneal (i.p.) injection to induce a neutropenic state, typically 4 days and 1 day before infection.
-
Infection: Anesthetize the mice. Inject a bacterial suspension (e.g., 10^6 CFU/mL of P. aeruginosa) into the thigh muscle of one hind limb.[1]
-
Treatment: Initiate treatment with colistin sulfate at a predetermined time post-infection (e.g., 2 hours).[7] Administer the drug via the desired route (e.g., subcutaneous or intraperitoneal). Doses can be fractionated over a 24-hour period (e.g., every 3, 6, 8, 12, or 24 hours).[7]
-
Endpoint: Euthanize mice 24 hours after the initiation of treatment.[1][7]
-
Bacterial Load Determination: Aseptically harvest the infected thigh muscle and homogenize it in sterile saline.[1] Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[1]
-
Data Analysis: Compare the bacterial counts in the treated groups to an untreated control group to determine the reduction in bacterial load.[1]
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a general procedure for determining the PK profile of colistin sulfate.[7]
-
Animal Model: Use neutropenic, infected mice as described in Protocol 1 to ensure the PK data is relevant to the efficacy model.
-
Drug Administration: Administer a single subcutaneous dose of colistin sulfate (e.g., 5, 10, 20, or 40 mg/kg).[7]
-
Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10 hours), collect blood samples from a cohort of mice (n=4 per time point) via a central vein into heparinized tubes.[7]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 10,000 x g for 10 min) to separate the plasma.[7]
-
Storage: Store the plasma samples at -80°C until analysis.[7]
-
Analysis: Quantify the concentration of colistin in the plasma samples using a validated method, such as high-performance liquid chromatography (HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosing of colistin – back to basic PK/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity, bioavailability and pharmacokinetics of a newly formulated colistin sulfate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model [frontiersin.org]
Dealing with skip wells in colistin broth microdilution assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "skip well" phenomenon in colistin (B93849) broth microdilution (BMD) assays.
Frequently Asked Questions (FAQs)
Q1: What is the "skip well" phenomenon in colistin broth microdilution?
A1: The "skip well" phenomenon refers to a situation in a broth microdilution assay where bacterial growth is observed in wells with higher concentrations of an antibiotic, while no growth is seen in one or more preceding wells with lower concentrations. This can complicate the determination of the Minimum Inhibitory Concentration (MIC). This phenomenon is particularly noted in colistin susceptibility testing.[1][2]
Q2: What is the primary cause of skip wells in colistin BMD assays?
A2: The leading cause of skip wells in colistin BMD is heteroresistance .[3][4] This means that within a bacterial population that appears susceptible to colistin, there is a small subpopulation of resistant cells.[3] These resistant subpopulations can grow at higher colistin concentrations, leading to the observed skip well pattern.
Q3: Are skip wells common?
A3: The frequency of skip wells can vary depending on the bacterial species. It is a well-documented issue, particularly with Klebsiella pneumoniae. One study on 141 K. pneumoniae clinical isolates found that 7.8% of isolates were deemed undetermined due to the presence of multiple skip wells, and an additional 9.2% had both discordant replicates and multiple skip wells.[2]
Q4: How do CLSI and EUCAST guidelines address the interpretation of skip wells?
A4: According to CLSI guidelines, the presence of a single skip well does not invalidate the test result. However, if multiple skip wells are observed, the result is considered uninterpretable, and the test should be repeated. If the issue persists upon retesting, it may be indicative of specific resistance mechanisms like heteroresistance. Both CLSI and EUCAST recommend broth microdilution as the reference method for colistin susceptibility testing.[5]
Troubleshooting Guide for Skip Wells
If you observe skip wells in your colistin broth microdilution assay, follow this step-by-step guide to troubleshoot the issue.
Step 1: Verify Experimental Technique and Setup
Before investigating complex biological causes, it's crucial to rule out technical errors.
-
Inoculum Preparation: Ensure the bacterial inoculum is homogeneous and standardized to a 0.5 McFarland standard. Clumps in the inoculum can lead to uneven distribution of bacteria in the wells.
-
Pipetting Accuracy: Verify the accuracy of your pipettes. Inaccurate dispensing of the bacterial suspension or the colistin dilutions can lead to inconsistent results.
-
Plate Contamination: Check for any signs of contamination in your growth control and sterility control wells.
-
Incubation Conditions: Confirm that the incubation temperature and duration are as per the recommended protocol (typically 35°C ± 1°C for 16-20 hours).[6]
Step 2: Repeat the Broth Microdilution Assay
A single occurrence of skip wells may be an anomaly.
-
Repeat the BMD assay, paying close attention to the technical aspects mentioned in Step 1.
-
If the skip well phenomenon is reproducible, it is more likely to have a biological basis.
Step 3: Suspect Heteroresistance and Consider Further Investigation
If skip wells persist upon retesting, heteroresistance is the most likely cause.
-
Visual Examination: Carefully re-examine the microtiter plate. Sometimes, very faint growth or pinpoint colonies in the "skipped" wells can be missed.
-
Subculture from Wells: To confirm the presence of a resistant subpopulation, subculture the contents of the well preceding the MIC and the growth-positive well(s) at higher concentrations onto antibiotic-free agar (B569324). If growth occurs from the higher concentration wells, it supports the presence of resistant bacteria.
Step 4: Perform a Population Analysis Profile (PAP) - The Gold Standard
To definitively confirm and quantify colistin heteroresistance, a Population Analysis Profile (PAP) is the recommended method.[7][8]
-
PAP involves plating serial dilutions of a standardized bacterial inoculum onto agar plates containing increasing concentrations of colistin.
-
The number of colonies that grow at each concentration is counted, allowing for the quantification of the resistant subpopulation.
-
A significant subpopulation growing at colistin concentrations above the susceptible breakpoint is indicative of heteroresistance.
Quantitative Data Summary
The occurrence of skip wells has been documented in various studies, with a notable prevalence in certain bacterial species.
| Bacterial Species | Frequency of Skip Wells/Undetermined Results | Reference |
| Klebsiella pneumoniae | 18.4% of isolates had undetermined MICs due to discordance between replicates or multiple skip wells. | [2] |
| Acinetobacter baumannii | 5.88% of isolates showed discrepancy between MIC Test Strips and broth microdilution, which can be related to heteroresistance. | [9] |
| Pseudomonas aeruginosa | While specific data on skip well frequency is less common, heteroresistance to colistin has been reported. | [10] |
Experimental Protocols
Population Analysis Profile (PAP) for Colistin Heteroresistance
This protocol is a generalized procedure and may need optimization based on the specific bacterial species and laboratory conditions.
1. Materials:
-
Cation-adjusted Mueller-Hinton agar (CAMHA) plates
-
Colistin sulfate (B86663) stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial isolate grown overnight on non-selective agar
-
Spectrophotometer
-
Sterile spreaders and dilution tubes
2. Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline from a fresh (18-24 hour) culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Perform serial 10-fold dilutions of the initial suspension in sterile saline to achieve a range of concentrations (e.g., 10⁻¹ to 10⁻⁷).
3. Plating:
-
Prepare CAMHA plates containing two-fold serial dilutions of colistin sulfate, typically ranging from 0.25 µg/mL to 32 µg/mL, plus a colistin-free control plate.
-
From the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, and 10⁻⁷ for the control plate, and lower dilutions for colistin-containing plates), plate 100 µL of the bacterial suspension onto the surface of each agar plate.
-
Spread the inoculum evenly using a sterile spreader.
4. Incubation:
-
Incubate the plates at 35°C ± 1°C for 24 to 48 hours. The extended incubation time may be necessary to detect slower-growing resistant subpopulations.
5. Interpretation of Results:
-
Count the number of colonies on each plate.
-
Calculate the colony-forming units per milliliter (CFU/mL) for each colistin concentration.
-
Plot the CFU/mL against the colistin concentration on a logarithmic scale.
-
Heteroresistance is indicated by a subpopulation of bacteria growing at a frequency of ≥1 in 10⁷ at a colistin concentration that is at least four-fold higher than the MIC of the susceptible population.[8]
Visualizations
Signaling Pathway for Colistin Heteroresistance
Caption: Signaling pathway of colistin heteroresistance involving the PhoPQ and PmrAB two-component systems.
Experimental Workflow for Broth Microdilution
Caption: Standard workflow for a colistin broth microdilution (BMD) assay.
Troubleshooting Logic for Skip Wells
Caption: A logical workflow for troubleshooting the occurrence of skip wells in colistin BMD assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroresistance to Colistin in Klebsiella pneumoniae Associated with Alterations in the PhoPQ Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecdc.europa.eu [ecdc.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility Testing of Colistin for Acinetobacter baumannii: How Far Are We from the Truth? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
Avoiding contamination in colistin sulfate agar dilution plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during colistin (B93849) sulfate (B86663) agar (B569324) dilution experiments.
Troubleshooting Guide: Contamination in Colistin Sulfate Agar Dilution Plates
Contamination is a critical issue that can compromise the validity of your experimental results. This guide provides a systematic approach to identifying and resolving common sources of contamination.
| Observation | Potential Cause | Recommended Action |
| Growth in negative control plates (no inoculum) | Media or diluent contamination | - Review media preparation and sterilization procedures. - Ensure autoclave is functioning correctly. - Use fresh, sterile distilled water for all solutions.[1][2] |
| Environmental contamination during pouring | - Pour plates in a sterile environment (e.g., laminar flow hood or biological safety cabinet).[1] - Minimize air exposure by partially lifting the petri dish lid.[3] | |
| Unidentified colonies mixed with the test organism | Cross-contamination from other samples | - Use sterile, disposable inoculation loops or sterilize reusable loops effectively between each use.[4] - Handle one bacterial isolate at a time. |
| Contaminated inoculum | - Streak the inoculum on a separate agar plate to check for purity before starting the dilution series. | |
| Mold or fungal growth on plates | Airborne spores | - Keep the laboratory clean and free of dust.[5][6] - Ensure HEPA filters in safety cabinets are certified and functioning.[1] - Seal plates with parafilm after inoculation and before incubation.[4] |
| Contaminated incubator | - Regularly clean and disinfect the incubator. | |
| "Swarming" or spreading growth across the agar surface | Inappropriate inoculum volume or technique | - Ensure the inoculum spots are small and dry completely before inverting the plates.[7] |
| Condensation on the agar surface | - Allow agar plates to dry completely before use. - Incubate plates in an inverted position.[8] | |
| Inconsistent growth patterns across replicate plates | Uneven distribution of colistin in the agar | - Thoroughly mix the molten agar after adding the colistin stock solution before pouring plates.[9] |
| Inaccurate pipetting | - Calibrate pipettes regularly. - Use proper pipetting techniques to ensure accurate volumes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a microbiology lab?
A1: The most common sources of contamination include airborne particles (dust, aerosols), non-sterile equipment and reagents, and human error due to improper aseptic technique.[1][5] Talking over open plates, improper glove use, and a cluttered workspace can significantly increase the risk of contamination.[1][10]
Q2: How can I ensure my workspace is sterile?
A2: Work in a biological safety cabinet or next to a Bunsen burner to create an upward flow of air that prevents airborne contaminants from settling.[11] Before starting, wipe down all surfaces, including your hands (with gloves on), with a suitable disinfectant like 70% ethanol.[4]
Q3: What is the correct procedure for pouring agar plates to minimize contamination?
A3: After autoclaving, allow the molten agar to cool to 45-50°C before adding the colistin sulfate.[7] When pouring, lift the lid of the petri dish minimally and at an angle to shield the surface from airborne contaminants.[3] Pour the agar carefully to avoid splashing and allow the plates to solidify on a level surface undisturbed.[12]
Q4: How should I prepare and store my colistin sulfate stock solution?
A4: Prepare the stock solution using sterile distilled water.[13] It is recommended to prepare the stock solution on the day of the test.[14] If storage is necessary, dispense the stock solution into small, sterile aliquots and store at -70°C or below to maintain stability.[13]
Q5: My negative control plates are showing growth. What should I do?
A5: If your negative control plates (containing agar and colistin but no bacteria) show growth, it indicates a breach in sterility during the plate preparation process. Discard the entire batch of plates and review your aseptic technique, media sterilization, and environmental controls.[15][16]
Q6: I see multiple different colony types on my test plates. How do I interpret these results?
A6: The presence of more than two distinct colony types on a plate is generally considered a sign of contamination.[16] Such results are unreliable and should not be used for diagnosis or MIC determination. The experiment should be repeated with a focus on improving aseptic technique to prevent cross-contamination.
Experimental Protocols
Preparation of Colistin Sulfate Agar Plates
-
Prepare Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool Agar: Place the molten MHA in a 45-50°C water bath to cool.[7] Holding the agar at this temperature prevents it from solidifying while minimizing the degradation of the heat-labile colistin.
-
Prepare Colistin Stock Solution: On the day of the experiment, prepare a stock solution of colistin sulfate in sterile distilled water.[14] The concentration should be calculated to achieve the desired final concentrations in the agar plates.
-
Add Colistin to Agar: In a sterile environment, add the appropriate volume of the colistin stock solution to the molten MHA to achieve the target concentrations for your dilution series. Swirl the flask gently but thoroughly to ensure even distribution.[9]
-
Pour Plates: Dispense the colistin-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate). Allow the plates to solidify at room temperature on a level surface.
-
Dry and Store: Once solidified, the plates can be stored in a refrigerator (2-8°C) until use. It is recommended to use them fresh to avoid potential contamination issues.[17]
Agar Dilution Inoculation Procedure
-
Prepare Inoculum: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[14]
-
Dilute Inoculum: Further dilute the standardized suspension as required by your specific protocol to achieve the desired final inoculum concentration (e.g., 1 x 10^4 CFU/spot).[18]
-
Inoculate Plates: Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of the colistin-containing agar plates and a growth control plate (no colistin).
-
Dry and Incubate: Allow the inoculum spots to dry completely before inverting the plates.[7] Incubate the plates at 35°C ± 2°C for 16-24 hours.[7]
-
Read Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible growth, disregarding a single colony or a faint haze.[7]
Visual Guides
Caption: A logical workflow for troubleshooting contamination events.
Caption: Key steps for maintaining aseptic technique during experiments.
References
- 1. msesupplies.com [msesupplies.com]
- 2. arcjournals.org [arcjournals.org]
- 3. Aseptic Laboratory Techniques: Plating Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. jrasb.com [jrasb.com]
- 6. microbiojournal.com [microbiojournal.com]
- 7. benchchem.com [benchchem.com]
- 8. ASEPTIC TECHNIQUE – Hands On Microbiology [open.maricopa.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Detection of Bacterial Contamination Using Tryptic Soy Broth Agar Plates - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pagepressjournals.org [pagepressjournals.org]
- 18. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Colistin Synergy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of colistin (B93849) synergy testing results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for colistin synergy testing?
A1: The most frequently used methods for in vitro colistin synergy testing are the checkerboard assay and the time-kill assay.[1][2][3][4][5] The checkerboard assay is a microdilution method that assesses the minimum inhibitory concentration (MIC) of colistin in combination with another antimicrobial agent.[3][6] The time-kill assay measures the rate of bacterial killing over time when exposed to colistin and a second agent, both alone and in combination.[4][6][7] Other methods include E-test-based techniques and two-dimensional gradient tests.[2][8]
Q2: How is synergy defined and interpreted in these assays?
A2: In the checkerboard assay, synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated by summing the Fractional Inhibitory Concentration (FIC) of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[6] A common interpretation is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Partial Synergy: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
In time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point, usually 24 hours.[6]
Q3: Why are my colistin synergy testing results not reproducible?
A3: Lack of reproducibility in colistin synergy testing is a known challenge and can stem from several factors.[8][11] These include variations in experimental protocols between laboratories, such as differences in inoculum preparation, growth media, incubation time, and the specific endpoints measured.[1] The methods themselves can be labor-intensive and prone to error.[5][11] Furthermore, the interpretation of results, especially for the checkerboard assay, can be subjective.[11] For some techniques like the E-test, poor diffusion of colistin in agar (B569324) can also lead to unreliable results.[12]
Troubleshooting Guides
Checkerboard Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC values for colistin alone. | Inconsistent inoculum density. | Ensure a standardized inoculum is prepared, typically to a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6][13] |
| Use of inappropriate broth. | Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing.[6][13] | |
| Inconsistent FICI values across replicates. | Pipetting errors during serial dilutions. | Use calibrated pipettes and consider using automated liquid handlers for improved precision.[5] |
| Subjective visual reading of growth. | Use a spectrophotometer to measure optical density for a more objective determination of growth inhibition.[6] | |
| No clear synergistic effect observed where one is expected. | Incorrect concentration range tested. | Ensure the concentration ranges for both drugs extend from well below to well above their individual MICs.[9][10] |
| Bacterial strain characteristics. | Synergy can be strain-dependent; what works for one isolate may not for another.[14] |
Time-Kill Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in CFU counts at time zero. | Inaccurate initial inoculum concentration. | Verify the starting inoculum concentration by plating a sample immediately after inoculation. The target is typically around 5 x 10^5 CFU/mL.[6] |
| Rapid regrowth of bacteria after initial killing. | Sub-optimal drug concentrations. | The concentrations used should be informed by MIC values (e.g., 0.5 x MIC) obtained from methods like the checkerboard assay.[6] |
| Drug degradation over the 24-hour period. | Ensure proper storage of drug stock solutions and consider the stability of the compounds in the chosen medium at 37°C. | |
| No significant difference between the combination and single agents. | Insufficient statistical power. | Perform experiments in replicate to ensure the observed differences are statistically significant.[7] |
| The chosen time points are not optimal for observing synergy. | Include multiple time points for sampling (e.g., 0, 2, 4, 8, and 24 hours) to capture the dynamics of the interaction.[6] |
Quantitative Data Summary
The following table summarizes results from a study investigating the synergy of MAC13772 and colistin against various Gram-negative pathogens using the checkerboard assay.[6]
| Bacterial Strain | MAC13772 FIC | Colistin FIC | FICI | Interpretation |
| E. coli (MCR-1-expressing) | 0.125 | 0.25 | 0.375 | Synergy |
| E. coli (Wild-type) | 0.5 | 1 | 1.5 | Indifference |
| K. pneumoniae (MCR-1-expressing) | 0.063 | 0.5 | 0.563 | Additive |
| E. cloacae | 0.25 | 0.5 | 0.75 | Additive |
| S. typhimurium | 0.125 | 0.25 | 0.375 | Synergy |
Experimental Protocols
Checkerboard Assay Protocol
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.[6][9]
-
Drug Dilution : Prepare serial dilutions of each antimicrobial agent. In the microtiter plate, dilute one agent horizontally and the other vertically.[6] Include wells with each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).[6]
-
Inoculation : Add the prepared bacterial inoculum to each well, except for the sterility control.[6]
-
Incubation : Incubate the plates at 37°C for 18-24 hours.[6]
-
Data Analysis : Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring optical density. Calculate the FIC for each drug and the FICI for the combination.[6]
Time-Kill Assay Protocol
-
Inoculum Preparation : Prepare a bacterial suspension as described for the checkerboard assay, with a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.[6]
-
Experimental Setup : Prepare culture tubes with the following conditions: growth control (no drug), each drug alone (at sub-inhibitory concentrations, e.g., 0.5 x MIC), and the combination of drugs at the same concentrations.[6]
-
Time-Course Sampling : Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6]
-
Colony Counting : Perform serial tenfold dilutions of the aliquots and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).[6]
-
Data Analysis : Plot the log10 CFU/mL against time for each condition. Synergy is determined by comparing the reduction in CFU/mL in the combination tube to the single-agent tubes.[6]
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Caption: Logic for interpreting FICI values.
References
- 1. Problems in determination of antibiotic synergism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy testing of colistin combinations with the checkerboard method. [bio-protocol.org]
- 10. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In-vitro evaluation of different antimicrobial combinations with and without colistin against carbapenem-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical Isolates of Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Colistin Sulfate vs. Colistimethate Sodium
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro activities of colistin (B93849) sulfate (B86663) and its prodrug, colistimethate sodium, supported by experimental data.
In the fight against multidrug-resistant Gram-negative bacteria, the polymyxin (B74138) antibiotic colistin has re-emerged as a last-resort therapy. Colistin is available in two primary forms: colistin sulfate and colistimethate sodium (CMS). While both are used clinically, their chemical properties and, consequently, their in vitro activities, are fundamentally different. Colistin sulfate is the stable, directly active form of the antibiotic.[1][2] In contrast, colistimethate sodium is an inactive prodrug that must undergo hydrolysis in an aqueous environment to convert into active colistin.[1][3] This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to clarify their distinct roles in research and susceptibility testing.
Executive Summary: The Active Form vs. The Prodrug
The core difference determining the in vitro efficacy of these two compounds is their state of activity. Colistin sulfate is the active moiety that interacts with the bacterial outer membrane, leading to cell death.[4] Standard antimicrobial susceptibility testing (AST) methods, therefore, exclusively use colistin sulfate to determine the Minimum Inhibitory Concentration (MIC) for an organism.[2]
Colistimethate sodium, being a prodrug, exhibits significantly lower direct antibacterial activity in vitro because it must first convert to colistin.[5] This conversion is often slow and incomplete under the typical conditions and timeframe of standard susceptibility tests.[6] Consequently, when tested side-by-side, the MIC values for CMS are consistently higher than those for colistin sulfate against the same bacterial strains.[5]
Quantitative Data Comparison
The following tables summarize the quantitative differences in in vitro activity between colistin sulfate and colistimethate sodium against Pseudomonas aeruginosa, a key pathogen for which colistin is often employed.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The data below, derived from a study on P. aeruginosa isolates from cystic fibrosis patients, clearly illustrates the superior in vitro potency of colistin sulfate.
| Compound | Geometric Mean MIC (mg/L) | MIC Range (mg/L) |
| Colistin Sulfate | 3.1 | 1 - 4 |
| Colistimethate Sodium | 7.1 | 4 - 16 |
| Data sourced from Li et al., Antimicrobial Agents and Chemotherapy.[5] |
As the data indicates, colistin sulfate was found to be approximately threefold more active than colistimethate sodium based on the geometric mean MIC.[5]
Table 2: Time-Kill Kinetics Comparison
Time-kill assays demonstrate the rate and extent of bactericidal activity. Studies show that colistin sulfate exerts a much more rapid and potent killing effect compared to CMS at equivalent concentrations relative to their MICs.
| Compound | Concentration | Time to Achieve 99.9% Kill (Bactericidal Activity) |
| Colistin Sulfate | ≥4x MIC | < 5 minutes for complete elimination at highest concentrations |
| Colistimethate Sodium | 16x MIC | Required up to 24 hours to achieve complete elimination |
| Data interpreted from Li et al., Antimicrobial Agents and Chemotherapy.[5] |
Colistin sulfate demonstrated extremely rapid, concentration-dependent killing, whereas colistimethate sodium's bactericidal activity was significantly slower and required higher multiples of its MIC to be effective within a 24-hour period.[5]
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical relationship and the standard method for evaluating in vitro efficacy, the following diagrams are provided.
Caption: Hydrolysis of inactive colistimethate sodium (CMS) to its active colistin form.
The diagram above illustrates the essential conversion step for CMS. In an in vitro setting, the rate of this hydrolysis reaction is a critical limiting factor for its observed antibacterial effect.
Caption: Standard workflow for Broth Microdilution (BMD) susceptibility testing of colistin.
This workflow highlights the standardized process for determining the MIC of colistin, which exclusively uses the active colistin sulfate form to ensure accurate and reproducible results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro efficacy. Below are summaries of the key experimental protocols used to generate the comparative data.
Broth Microdilution (BMD) for MIC Determination
This is the internationally recognized reference method for colistin susceptibility testing.
-
Preparation of Antibiotic: Colistin sulfate is dissolved in sterile distilled water. Two-fold serial dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh (18-24 hour) culture. This suspension is further diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of colistin sulfate that completely inhibits visible bacterial growth.
Time-Kill Assay Protocol
This assay evaluates the bactericidal activity of an antibiotic over time.
-
MIC Determination: The MIC of the test organism against colistin sulfate and/or colistimethate sodium is first determined using the BMD method.
-
Assay Setup: Large tubes containing CAMHB are prepared with the antibiotic at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 4x, 16x MIC). A growth control tube without any antibiotic is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube. The samples are serially diluted in sterile saline and plated onto nutrient agar (B569324) plates.
-
Incubation and Counting: The agar plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]
Conclusion
The in vitro evidence is unequivocal: colistin sulfate is the potent, active form of the drug, while colistimethate sodium is an inactive prodrug with substantially lower and slower antibacterial activity in a laboratory setting. This distinction is critical for researchers; in vitro susceptibility testing must be performed with colistin sulfate to accurately guide therapeutic expectations. The higher MICs and delayed bactericidal action of CMS in vitro are a direct result of its reliance on slow chemical hydrolysis to become active, a process that is not fully realized within the constraints of standard testing protocols. Therefore, for all in vitro research and susceptibility testing purposes, colistin sulfate is the appropriate and necessary compound to use.
References
- 1. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
Cross-Resistance Between Colistin and Polymyxin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of polymyxin (B74138) antibiotics, particularly colistin (B93849) and polymyxin B, as last-resort treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria has brought the issue of cross-resistance to the forefront of antimicrobial research. This guide provides an objective comparison of colistin and polymyxin B, focusing on the mechanisms of cross-resistance, supporting experimental data, and detailed methodologies for key experiments.
Executive Summary
Colistin (polymyxin E) and polymyxin B are structurally and functionally similar polypeptide antibiotics. Their bactericidal activity stems from their ability to disrupt the outer membrane of Gram-negative bacteria by interacting with the lipid A moiety of lipopolysaccharide (LPS). Due to this shared mechanism of action, there is a high degree of cross-resistance between the two drugs. Resistance primarily arises from modifications to the bacterial LPS, which reduce the binding affinity of polymyxins. This guide will delve into the specifics of this cross-resistance, providing quantitative data and procedural insights for research and development.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for colistin and polymyxin B against various Gram-negative pathogens. The data is compiled from multiple studies and illustrates the high degree of cross-resistance.
| Bacterial Species | Isolate Type | Colistin MIC (µg/mL) | Polymyxin B MIC (µg/mL) | Reference |
| Acinetobacter baumannii | Susceptible | ≤2 | ≤2 | [1] |
| Acinetobacter baumannii | Resistant | >2 | >2 | [1] |
| Pseudomonas aeruginosa | Susceptible | ≤2 | ≤2 | [1] |
| Pseudomonas aeruginosa | Resistant | >2 | >2 | [1] |
| Klebsiella pneumoniae | Susceptible | ≤2 | ≤2 | [2] |
| Klebsiella pneumoniae | Resistant (mcr-1) | 8 | 8 | [2] |
| Escherichia coli | Susceptible | ≤2 | ≤2 | [3] |
| Escherichia coli | Resistant | >2 | >2 | [3] |
Note: MIC breakpoints for susceptibility are generally ≤2 µg/mL for both colistin and polymyxin B for most Gram-negative bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]
Mechanisms of Cross-Resistance
The primary mechanism of acquired resistance to both colistin and polymyxin B involves the modification of the lipid A component of LPS. This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin molecules.
Signaling Pathways for LPS Modification
Two-component regulatory systems, primarily PmrA-PmrB and PhoP-PhoQ , play a central role in sensing environmental signals and upregulating the genes responsible for LPS modification.
Caption: PmrA-PmrB and PhoP-PhoQ signaling pathways leading to polymyxin resistance.
Activation of these systems leads to the upregulation of operons such as arnBCADTEF (also known as pmrHFIJKLM) and pmrC, which catalyze the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (PEtN) to the lipid A, respectively.[5]
Plasmid-Mediated Resistance
The emergence of plasmid-mediated colistin resistance genes, particularly the mcr gene family (mcr-1, mcr-2, etc.), is a significant public health concern. These genes encode phosphoethanolamine transferases that also modify lipid A, conferring resistance to both colistin and polymyxin B. The horizontal transfer of these plasmids can rapidly disseminate resistance among different bacterial species.
Experimental Protocols
Accurate determination of polymyxin susceptibility is crucial for both clinical and research purposes. The recommended reference method is broth microdilution (BMD) .[6][7]
Broth Microdilution (BMD) Protocol for Polymyxin Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polymyxin B and Colistin sulfate (B86663) powders
-
Sterile 96-well microtiter plates (polystyrene, U- or V-bottom)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of colistin sulfate and polymyxin B in sterile, deionized water.
-
Preparation of Antibiotic Working Solutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate containing 50 µL of the appropriate antibiotic dilution. This will result in a final volume of 100 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Important Considerations:
-
Use of polysorbate-80 is not recommended as it can interfere with the activity of polymyxins.[8]
-
Polymyxins can adhere to plastic surfaces; therefore, consistent use of polystyrene plates is recommended.
Experimental Workflow for Determining Cross-Resistance
The following workflow outlines the key steps in assessing cross-resistance between colistin and polymyxin B in a research setting.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
The evidence strongly indicates a high level of cross-resistance between colistin and polymyxin B. This is primarily due to their similar mechanisms of action and the shared resistance pathways that bacteria employ. For researchers and drug development professionals, it is imperative to consider this cross-resistance when designing new therapeutic strategies or interpreting susceptibility data. The continued surveillance for and understanding of resistance mechanisms, particularly plasmid-mediated resistance, is crucial in preserving the efficacy of this important class of last-resort antibiotics. The standardized broth microdilution method remains the gold standard for accurately determining polymyxin susceptibility and should be meticulously followed in all experimental settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance | MDPI [mdpi.com]
- 6. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 7. International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM), and Society of Infectious Diseases Pharmacists (SIDP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility Testing for the Polymyxins: Two Steps Back, Three Steps Forward? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Colistin Susceptibility Testing with Quality Control Strains
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and reliable susceptibility testing. However, the unique cationic properties of the colistin molecule present significant challenges for many routine testing methods. This guide provides an objective comparison of available methods, supported by performance data, and outlines the essential role of quality control (QC) strains in validating test results.
Recommended Quality Control Strains
Validation of any colistin susceptibility testing method begins with the use of well-characterized QC strains. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend specific strains with established Minimum Inhibitory Concentration (MIC) ranges.[1][2] The inclusion of both a susceptible and a resistant strain is crucial for ensuring the method can accurately detect both ends of the susceptibility spectrum.[1][3]
Table 1: Recommended Quality Control Strains for Colistin Susceptibility Testing
| QC Strain | Type | Organization | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Susceptible | CLSI / EUCAST | 0.25 - 2[1] |
| Pseudomonas aeruginosa ATCC® 27853™ | Susceptible | CLSI / EUCAST | 0.5 - 4[1] |
| Escherichia coli NCTC 13846 | Resistant (mcr-1 positive) | EUCAST | 2 - 8 (Target: 4)[1][4] |
Performance Comparison of Susceptibility Testing Methods
The reference method for colistin susceptibility testing, recommended by a joint CLSI-EUCAST working group, is Broth Microdilution (BMD).[1][2][5] The performance of other methods is evaluated against this "gold standard." Key performance metrics include:
-
Essential Agreement (EA): The percentage of MICs that are within ±1 two-fold dilution of the reference method.
-
Categorical Agreement (CA): The percentage of results that fall into the same susceptibility category (Susceptible, Intermediate, or Resistant) as the reference method.
-
Very Major Errors (VME): The percentage of isolates falsely found to be susceptible by the test method. This is the most serious type of error.
-
Major Errors (ME): The percentage of isolates falsely found to be resistant by the test method.
Acceptable performance criteria are generally defined as ≥90% for both EA and CA, ≤1.5% for VME, and ≤3% for ME.[6][7]
Table 2: Performance Comparison of Various Colistin Susceptibility Testing Methods Against Reference Broth Microdilution (BMD)
| Method | Principle | Performance Summary |
| Broth Microdilution (BMD) | Serial dilution of colistin in broth | Reference Method. Considered the gold standard by CLSI and EUCAST.[1][2] |
| Commercial BMD Panels (e.g., SensiTest Colistin) | Pre-prepared, lyophilized antibiotic panels | High Agreement. Generally shows excellent EA (96%) and CA (98.9%) with low error rates (VME: 1.46%, ME: 0.93%).[8] |
| Colistin Broth Disk Elution (CBDE) | Elution of colistin from a disk into broth | High Agreement. Endorsed by CLSI. Studies show excellent performance with CA and EA often reaching 100% and no reported VMEs or MEs.[6] |
| Automated Systems (e.g., VITEK® 2) | Automated colorimetric or turbidimetric analysis | Variable Performance. Results can be unreliable.[1] Studies report high VME rates (e.g., 28.5% to 36%) and CA often below the acceptable 90% threshold.[6][9] Strict QC is essential. |
| Gradient Diffusion (e.g., E-test) | Antibiotic gradient on a plastic strip | Unreliable. Not recommended.[1] Known to underestimate MICs, leading to unacceptably high VME rates (e.g., 31.1% to 40%).[9][10] EUCAST has issued warnings against their use.[11] |
| Disk Diffusion (DD) | Antibiotic-impregnated paper disk on agar | Unreliable. Not recommended by CLSI or EUCAST.[1][2] The large colistin molecule diffuses poorly in agar, leading to high error rates and an inability to distinguish susceptible from resistant isolates.[12][13] |
| Agar Dilution (AD) | Serial dilution of colistin in agar | Variable Performance. Not recommended by the joint CLSI-EUCAST working group.[1] Can produce higher MICs than BMD, leading to major errors.[12] |
Experimental Protocol: Reference Broth Microdilution (BMD)
This protocol is based on the ISO-20776-1 standard recommended by CLSI and EUCAST.[4][8]
Materials:
-
Colistin sulfate (B86663) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, untreated 96-well polystyrene microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, E. coli NCTC 13846)
Procedure:
-
Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.
-
Serial Dilution: Perform two-fold serial dilutions of the colistin stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.25 to 16 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and bacteria, no colistin) and a sterility control well (broth only).
-
Incubation: Seal the plates and incubate at 35±1°C for 18±2 hours in ambient air.[4]
-
Result Interpretation: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. The results for the QC strains must fall within their established acceptable ranges for the test run to be considered valid.
Validation Workflow
The following diagram illustrates the logical workflow for validating a colistin susceptibility testing method using QC strains against the reference BMD method.
References
- 1. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjima.org [mjima.org]
- 3. szu.gov.cz [szu.gov.cz]
- 4. ecdc.europa.eu [ecdc.europa.eu]
- 5. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Clinical Systems for Polymyxin Susceptibility Testing of Clinical Gram-Negative Bacteria in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of Colistin Susceptibility Testing Methods among Carbapenem-Nonsusceptible Klebsiella pneumoniae and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: Colistin susceptibility testing [eucast.org]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. researchgate.net [researchgate.net]
Colistin Sulfate: A Comparative Analysis of Monotherapy vs. Combination Therapy in In Vitro Settings
For Immediate Release
In the ongoing battle against multidrug-resistant (MDR) Gram-negative bacteria, the utility of colistin (B93849) sulfate (B86663), a last-resort antibiotic, is a subject of intense research. This guide provides a comparative analysis of the in vitro efficacy of colistin sulfate monotherapy versus its use in combination with other antimicrobial agents. The data presented herein, derived from various scientific studies, aims to equip researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and therapeutic strategies.
The primary takeaway from multiple in vitro studies is that colistin sulfate in combination with other antibiotics frequently demonstrates superior bactericidal activity and synergistic effects compared to colistin monotherapy, particularly against resistant strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2] Combination therapy may also play a role in suppressing the development of colistin resistance.[3]
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the quantitative data from key in vitro studies, highlighting the synergistic potential of various colistin-based combinations. Synergy is typically determined by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.
Table 1: Checkerboard Assay Results for Colistin Combination Therapy against Acinetobacter baumannii
| Combination Agent | Number of Isolates | Synergy (FICI ≤ 0.5) | Partial Synergy (0.5 < FICI < 1) | Indifference (1 ≤ FICI < 2) | Antagonism (FICI ≥ 2) | Reference |
| Meropenem | 56 | 68% | - | - | - | [3] |
| Meropenem | 35 | 51.4% | - | 22.9% | - | [4] |
| Imipenem | 56 | 36% | - | - | - | [3] |
| Rifampicin | 80 | 93.75% | - | 2.5% | - | [5] |
| Doxycycline | 26 | 60% | - | - | - | [6] |
| Doripenem | 26 | 30% | - | - | - | [6] |
| Vancomycin | 10 | 90% | - | - | 0% | [7][8] |
| Sulbactam | 10 | 50% | - | - | 0% | [7] |
Table 2: Checkerboard Assay Results for Colistin Combination Therapy against Pseudomonas aeruginosa
| Combination Agent | Number of Isolates | Synergy (FICI ≤ 0.5) | Partial Synergy (0.5 < FICI < 1) | Indifference (1 ≤ FICI < 2) | Antagonism (FICI ≥ 2) | Reference |
| Doripenem | 23 | 30% | - | - | - | [6] |
| Doxycycline | 23 | 90% | - | - | - | [6] |
| Rifampicin | 23 | 20% | - | - | - | [6] |
| Resveratrol | 8 | Apparent dose-dependent synergy | - | - | - | [9] |
Table 3: Time-Kill Assay Results for Colistin Combination Therapy
| Organism | Combination Agent | Concentration | Result | Reference |
| K. pneumoniae | Trimethoprim | 0.5x MIC | Synergy, sustained bactericidal activity at 2h | [1] |
| K. pneumoniae | Trimethoprim-sulfamethoxazole | 0.5x MIC | Synergy, sustained bactericidal activity at 2h | [1] |
| Colistin-Resistant Enterobacteriaceae | Minocycline | 0.5 µg/ml Colistin + 0.25 µg/ml Minocycline | Synergy and bactericidal activity | [10] |
| E. coli | Oxethazaine | 0.5x MIC Colistin + 20 µg/mL Oxethazaine | Rapid reduction in bacterial count (>2log10 CFU) | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of colistin monotherapy and combination therapy.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.[12]
-
Bacterial Inoculum Preparation: Select 3-5 colonies from an overnight culture plate and suspend them in a sterile saline solution. Adjust the suspension to a 0.5 McFarland standard, which is equivalent to approximately 10^8 CFU/mL. Further dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of about 5 x 10^5 CFU/mL in the assay wells.[12][13]
-
Preparation of Antibiotic Dilutions: Prepare stock solutions of colistin sulfate and the second antimicrobial agent. In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, colistin is diluted horizontally across the plate, while the other antibiotic is diluted vertically.[12] This results in each well containing a unique combination of concentrations of the two drugs.
-
Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include control wells for bacterial growth (no antibiotic) and sterility (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.[13][14]
-
Data Analysis and Interpretation: After incubation, determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone. The results are interpreted as follows:
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of bacterial killing by an antimicrobial agent or combination over time.[12]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.[12]
-
Experimental Setup: Set up culture tubes containing the bacterial inoculum and the antimicrobial agents at specific concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC) alone and in combination.[1] A growth control tube without any antibiotic is also included.
-
Sampling and Plating: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from each tube.[1][11] Perform serial dilutions of the samples and plate them onto agar (B569324) plates for colony counting.
-
Data Analysis: After incubating the plates, count the number of colonies (CFU/mL) at each time point. Plot the log10 CFU/mL against time for each condition.
Visualizing the Process and Potential Mechanisms
To better illustrate the experimental workflow and a hypothetical mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Hypothetical mechanism of colistin synergy.
References
- 1. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin monotherapy vs. combination therapy: evidence from microbiological, animal and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of colistin in antimicrobial combination against carbapenem-resistant Acinetobacter baumannii isolated from patients with ventilator-associated pneumonia in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of colistin monotherapy versus combination therapy with other antimicrobials against carbapenem-resistant Acinetobacter baumannii ST2 isolates [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing colistin efficacy with combination therapies for multidrug-resistant P. aeruginosa and A. baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro synergism of combinations of colistin with selected antibiotics against colistin-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro synergism of combinations of colistin with selected antibiotics against colistin-resistant Acinetobacter baumannii | Publisso [books.publisso.de]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of colistin in combination with various antimicrobials against Acinetobacter baumannii species, a report from South Iran - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Colistin Resistance Mechanisms in Escherichia coli and Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of colistin (B93849) resistance mechanisms in two clinically significant Gram-negative pathogens: Escherichia coli and Klebsiella pneumoniae. The content delves into the genetic determinants, biochemical modifications, and phenotypic expressions of resistance, supported by experimental data and detailed methodologies.
Introduction
Colistin, a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing prevalence of colistin resistance threatens its clinical efficacy. Understanding the nuances of resistance mechanisms in different bacterial species is crucial for the development of effective surveillance strategies and novel therapeutic interventions. This guide focuses on a side-by-side comparison of colistin resistance in E. coli and K. pneumoniae, two common etiological agents of nosocomial and community-acquired infections.
Core Resistance Mechanisms: A Comparative Overview
Colistin resistance in both E. coli and K. pneumoniae is primarily achieved through the modification of the lipid A moiety of the lipopolysaccharide (LPS) in the outer membrane. This modification reduces the net negative charge of the bacterial cell surface, thereby decreasing its affinity for the positively charged colistin molecule. Two principal mechanisms mediate this modification: plasmid-mediated resistance and chromosomal alterations.
Plasmid-Mediated Colistin Resistance: The Role of mcr Genes
The emergence of mobile colistin resistance (mcr) genes, located on transferable plasmids, has significantly contributed to the global spread of colistin resistance. These genes encode phosphoethanolamine transferases that catalyze the addition of a phosphoethanolamine (pEtN) group to lipid A.
While several variants of mcr genes have been identified (mcr-1 to mcr-10), mcr-1 remains the most prevalent. Epidemiological data suggests a higher prevalence of mcr-1 in E. coli compared to K. pneumoniae.[1][2][3]
Table 1: Comparative Prevalence of mcr-1 in Colistin-Resistant E. coli and K. pneumoniae Clinical Isolates
| Bacterial Species | Prevalence of mcr-1 in Colistin-Resistant Isolates | Reference |
| Escherichia coli | 29.7% | [1] |
| Klebsiella pneumoniae | 1.4% | [1] |
| Escherichia coli | 16.6% | [3][4] |
| Klebsiella pneumoniae | Not detected in the study | [3][4] |
Chromosomal Resistance Mechanisms: Mutations in Regulatory Systems
Chromosomal mutations leading to colistin resistance involve the constitutive activation of two-component regulatory systems (TCS), namely PhoP/PhoQ and PmrA/PmrB. These systems upregulate the expression of genes involved in the modification of lipid A with phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N).
A key difference between the two species lies in the primary mutational targets. In K. pneumoniae, inactivation of the mgrB gene, a negative regulator of the PhoP/PhoQ system, is the most common mechanism of acquired colistin resistance.[5][6][7][8][9] In contrast, mutations directly within the phoP, phoQ, pmrA, and pmrB genes are more frequently observed in colistin-resistant E. coli.
Table 2: Predominant Chromosomal Resistance Mechanisms and Their Frequencies
| Resistance Mechanism | Klebsiella pneumoniae | Escherichia coli |
| Primary Target | Inactivation of the mgrB gene | Mutations in phoP/Q and pmrA/B genes |
| Frequency | Mutations in mgrB are found in approximately 65% of colistin-resistant clinical isolates.[5][6][7] | Mutations in pmrA/B and phoP/Q are frequently reported, though precise prevalence figures vary across studies. |
Phenotypic Manifestations: Minimum Inhibitory Concentration (MIC)
The level of colistin resistance, determined by the Minimum Inhibitory Concentration (MIC), can vary depending on the underlying mechanism and the bacterial species.
Table 3: Comparative Colistin MIC Ranges for E. coli and K. pneumoniae
| Bacterial Species | Colistin MIC Range (mg/L) | Reference |
| Escherichia coli | 0.5 - 32 | [1][10][11] |
| Klebsiella pneumoniae | 0.25 - >128 | [1][10][11] |
| E. coli with mcr-1 | 4 - 32 | [1][11] |
| K. pneumoniae with mcr-1 | 4 - 64 | [1][11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in colistin resistance, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways of Chromosomal Colistin Resistance
References
- 1. Prevalence of the colistin resistance gene mcr-1 in colistin-resistant Escherichia coli and Klebsiella pneumoniae isolated from humans in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic resistance and detection of plasmid mediated colistin resistance mcr-1 gene among Escherichia coli and Klebsiella pneumoniae isolated from clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Global prevalence of mutation in the mgrB gene among clinical isolates of colistin-resistant Klebsiella pneumoniae: a systematic review and meta-analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Global prevalence of mutation in the mgrB gene among clinical isolates of colistin-resistant Klebsiella pneumoniae: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. jmatonline.com [jmatonline.com]
- 11. researchgate.net [researchgate.net]
The Synergistic Power of Colistin Sulfate and Carbapenems Against Multidrug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. With limited therapeutic options, researchers are increasingly turning to combination therapies to overcome resistance and improve clinical outcomes. This guide provides a comprehensive evaluation of the synergistic effect of colistin (B93849) sulfate (B86663), a last-resort polymyxin (B74138) antibiotic, with carbapenems, a potent class of beta-lactam antibiotics. By presenting key experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to effectively explore and utilize this promising combination.
Unveiling the Synergy: How the Combination Works
The primary mechanism behind the synergy between colistin and carbapenems lies in their distinct but complementary modes of action.[1][2] Colistin acts as a detergent, disrupting the integrity of the bacterial outer membrane by interacting with lipopolysaccharide (LPS).[1] This disruption increases the permeability of the outer membrane, effectively creating entry points for carbapenems to reach their target—penicillin-binding proteins (PBPs)—located in the periplasmic space.[2][3] By facilitating carbapenem (B1253116) entry, colistin enhances their efficacy, even against strains that have developed resistance mechanisms such as carbapenemase production or loss of outer membrane porins.[3]
Caption: Proposed mechanism of synergy between colistin and carbapenems.
Comparative Efficacy: A Look at the Data
In vitro studies consistently demonstrate the synergistic potential of colistin-carbapenem combinations against a range of clinically important pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The following tables summarize key findings from checkerboard and time-kill assays, two of the most common methods for evaluating antibiotic synergy.
Checkerboard Assay Results
The checkerboard assay determines the Fractional Inhibitory Concentration Index (FICI), which quantifies the degree of synergy. A FICI of ≤ 0.5 is considered synergistic.
| Pathogen | Carbapenem | Number of Isolates | Synergy (FICI ≤ 0.5) | Reference |
| Acinetobacter baumannii | Imipenem | 6 | 83.3% (5/6) | |
| Acinetobacter baumannii | Meropenem | 11 | 54.5% (6/11) | [4] |
| Acinetobacter baumannii | Meropenem | 25 | 72% (18/25) | |
| Pseudomonas aeruginosa | Meropenem | 11 | 27.3% (3/11) | [4] |
| Pseudomonas aeruginosa | Meropenem | 25 | 24% (6/25) | |
| Klebsiella pneumoniae | Meropenem | 105 | 48% | [5][6] |
| Klebsiella pneumoniae (KPC) | Doripenem (B194130) | 12 | 50% (6/12) | [7] |
| Enterobacteriaceae (Colistin-Resistant) | Meropenem | 15 (CRE) | 13.3% (2/15) | [8] |
Time-Kill Assay Results
Time-kill assays measure the rate of bacterial killing over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
| Pathogen | Carbapenem | Key Finding | Reference |
| Acinetobacter baumannii (CRAB) | Meropenem | Synergy in 90% (45/50) of isolates. | [9] |
| Pseudomonas aeruginosa (MDR) | Imipenem | Additivity/synergy in >50% of cases at 24 and 48 hours. | [3] |
| Pseudomonas aeruginosa | Doripenem | Combinations achieved up to 9.38 log10 greater killing compared to monotherapy. | [10] |
| Klebsiella pneumoniae (Colistin-Resistant) | Doripenem | All tested combinations were synergistic at 0.5x MIC. | [1] |
| Klebsiella pneumoniae (KPC) | Doripenem | Bactericidal against 75% (9/12) of isolates. | [7] |
| Klebsiella pneumoniae (CRKP) | Meropenem | Synergistic action observed, completely killing bacteria without regrowth. | [11] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Checkerboard Broth Microdilution Assay
This method is used to determine the FICI and assess for synergy, additivity, indifference, or antagonism between two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Protocol Steps:
-
Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of colistin sulfate along the x-axis and the chosen carbapenem along the y-axis in cation-adjusted Mueller-Hinton broth (CAMHB).[1][4][12] The concentration ranges should typically span from 1/32 to 8 or 32 times the MIC of each drug.[2]
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18 to 24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).
Time-Kill Assay
This dynamic method assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Caption: Workflow for the time-kill synergy assay.
Protocol Steps:
-
Preparation: Prepare tubes with CAMHB containing the antibiotics alone and in combination at desired concentrations (often at sub-inhibitory levels like 0.25x or 0.5x MIC).[1] Include a drug-free growth control.
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.[3][13]
-
Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.[9]
-
Quantification: Perform serial dilutions of the samples and plate them onto appropriate agar plates (e.g., Mueller-Hinton agar) to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9][14] Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9]
Clinical Perspective and Future Directions
While in vitro studies provide strong evidence for the synergistic activity of colistin-carbapenem combinations, clinical data has been more varied.[15][16][17] Meta-analyses of randomized controlled trials have not consistently shown a mortality benefit for combination therapy over colistin monotherapy for carbapenem-resistant Gram-negative bacterial infections.[15][16] However, some studies suggest that for specific patient populations or infection types, such as pneumonia caused by A. baumannii, synergistic combination therapy may be associated with improved clinical outcomes, such as lower rates of clinical failure.[14][18]
The discrepancy between in vitro and in vivo results highlights the complexity of treating these infections and underscores the need for further research. Future studies should focus on optimizing dosing regimens, understanding the impact of different resistance mechanisms, and conducting large-scale clinical trials to deliniate the specific scenarios where this combination therapy is most beneficial.[1][19]
References
- 1. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Combination of Carbapenems and Colistin against P. aeruginosa and A. baumannii [scirp.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Synergistic Combination of Carbapenems and Colistin against P. aeruginosa and A. baumannii [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of carbapenem resistance mechanisms in Klebsiella pneumoniae and in vitro synergy of the colistin-meropenem combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Combination of Doripenem and Colistin Is Bactericidal and Synergistic against Colistin-Resistant, Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Synergy of Colistin in Combination with Meropenem or Tigecycline against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin and doripenem combinations against Pseudomonas aeruginosa: profiling the time course of synergistic killing and prevention of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synergetic Effects of Combined Treatment of Colistin With Meropenem or Amikacin on Carbapenem-Resistant Klebsiella pneumoniae in vitro [frontiersin.org]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. In Vitro Activity of Imipenem and Colistin against a Carbapenem-Resistant Klebsiella pneumoniae Isolate Coproducing SHV-31, CMY-2, and DHA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Synergistic Therapy Between Colistin and Meropenem on Outcomes of Patients With Pneumonia or Bloodstream Infection Due to Carbapenem-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn1.redemc.net [cdn1.redemc.net]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Research Portal [scholarship.miami.edu]
- 19. In-vitro evaluation of different antimicrobial combinations with and without colistin against carbapenem-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: In Vitro Activity of Colistin Sulfate Versus Novel Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health, compelling the re-evaluation of last-resort antibiotics such as colistin (B93849) sulfate (B86663). Concurrently, the scientific community is vigorously exploring novel therapeutic avenues, with antimicrobial peptides (AMPs) emerging as a particularly promising class of molecules. This guide provides an objective comparison of the in vitro activity of colistin sulfate against a selection of novel antimicrobial peptides, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison of In Vitro Activity
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values of colistin sulfate and several novel antimicrobial peptides against key Gram-negative pathogens. Data has been compiled from multiple studies to provide a comparative overview.
| Antimicrobial Agent | Organism | MIC Range (µg/mL) | Key Findings |
| Colistin Sulfate | Acinetobacter baumannii | 0.5 - >128 | Effective against susceptible strains, but high MICs observed in resistant isolates.[1] |
| Pseudomonas aeruginosa | ≤0.5 - 4 | Generally susceptible, though resistance is an increasing concern.[2] | |
| Klebsiella pneumoniae | 2 - >128 | Activity varies, with significant resistance reported in clinical isolates.[3] | |
| Escherichia coli | 2 - 16 | Susceptibility is variable among clinical isolates.[4] | |
| Melittin | Acinetobacter baumannii | 2 - 8 | Demonstrates good activity against both colistin-susceptible and colistin-resistant strains.[5] |
| Indolicidin | Acinetobacter baumannii | 4 - 16 | Shows activity against both colistin-susceptible and colistin-resistant isolates.[5] |
| Mastoparan | Acinetobacter baumannii | 2 - 8 | Exhibits potent activity against both colistin-susceptible and colistin-resistant strains.[5] |
| AA139 | Klebsiella pneumoniae | Not specified | Effective against colistin-resistant strains.[5] |
| SET-M33 | Klebsiella pneumoniae | Not specified | Maintained susceptibility in strains that developed colistin resistance.[5] |
| CDP-B11 | Escherichia coli (MCR-1) | Not specified | Inhibits growth at lower concentrations when combined with colistin.[6] |
| LL-37 | Pseudomonas aeruginosa | Not specified | Exhibits synergistic effects when combined with colistin.[7] |
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to the evaluation of novel antimicrobial agents. The following are detailed methodologies for two key experiments used to assess the efficacy of colistin and antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10) and is adapted for the testing of cationic antimicrobial peptides.[8][9][10][11]
a. Materials:
-
Test antimicrobial agents (Colistin Sulfate, novel AMPs)
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile polypropylene (B1209903) tubes for dilutions
-
Spectrophotometer or microplate reader
-
Sterile diluents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptide stability)
b. Procedure:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies from a fresh agar (B569324) plate into saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared. For peptides, using a diluent containing acetic acid and BSA can prevent adhesion to plastic surfaces. Serial two-fold dilutions of each agent are prepared in CAMHB in the 96-well plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time and is performed in accordance with CLSI guideline M26-A.
a. Materials:
-
Test antimicrobial agents
-
Log-phase bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks or tubes for incubation
-
Sterile saline for serial dilutions
-
Mueller-Hinton Agar (MHA) plates
-
Incubator and shaker
b. Procedure:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in fresh CAMHB from a mid-logarithmic phase bacterial culture.
-
Assay Setup: The test antimicrobial agent is added to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antimicrobial is run in parallel.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: Each aliquot is serially diluted in sterile saline, and a specific volume is plated onto MHA plates. The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The number of colonies on each plate is counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining in vitro activity and the distinct mechanisms of action of colistin sulfate and novel antimicrobial peptides.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
Caption: Comparative Mechanisms of Action: Colistin vs. AMPs.
Conclusion
While colistin sulfate remains a critical tool in the fight against MDR Gram-negative infections, its efficacy is increasingly compromised by the rise of resistance. Novel antimicrobial peptides represent a diverse and promising alternative, often demonstrating efficacy against colistin-resistant strains through distinct mechanisms of action. The data and protocols presented in this guide are intended to provide a foundational resource for researchers engaged in the vital work of developing the next generation of antimicrobial therapeutics. Continued investigation into the synergistic potential of combining colistin with novel AMPs may also yield valuable therapeutic strategies.
References
- 1. Susceptibility of Colistin-Resistant, Gram-Negative Bacteria to Antimicrobial Peptides and Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Comparative Accuracy Analysis of the In Vitro Activity of Colistin Against Multidrug-Resistant (MDR) Non-Fermenters Using Broth Microdilution, Disk Elution, and Agar Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. protocols.io [protocols.io]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. emerypharma.com [emerypharma.com]
- 11. scribd.com [scribd.com]
The Enduring Efficacy of Colistin Sulfate: A Comparative Analysis of its Post-Antibiotic Effect Against Multidrug-Resistant Pathogens
For researchers, scientists, and drug development professionals grappling with the escalating threat of multidrug-resistant (MDR) infections, understanding the pharmacodynamic properties of last-resort antibiotics is paramount. Colistin (B93849) sulfate (B86663), a polymyxin (B74138) antibiotic, has re-emerged as a critical therapeutic option. This guide provides an objective comparison of the post-antibiotic effect (PAE) of colistin sulfate against key MDR pathogens, supported by experimental data and detailed methodologies, to inform research and development efforts in the ongoing battle against antibiotic resistance.
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. A longer PAE allows for less frequent dosing intervals, potentially reducing toxicity and the development of resistance. Colistin sulfate has demonstrated a significant and concentration-dependent PAE against several challenging Gram-negative MDR pathogens.
Comparative Post-Antibiotic Effect of Colistin Sulfate
The following tables summarize the in vitro PAE of colistin sulfate against common MDR pathogens, compared with other antibiotics. The data is compiled from various studies employing the viable count method.
Table 1: Post-Antibiotic Effect of Colistin Sulfate against Acinetobacter baumannii
| Antibiotic | Concentration (x MIC) | PAE Duration (hours) | Reference |
| Colistin Sulfate | 1 | 3.90 (mean) | [1] |
| 4 | 4.48 (mean) | [1] | |
| 0.5 | ~3 | [2] | |
| 1 | ~4 | [2] | |
| 2 | >7 | [2] | |
| 4 | >7 | [2] | |
| Tigecycline | - | 0.05 - 1.40 | [3] |
| Levofloxacin | - | 0.35 - 2.45 | [3] |
Table 2: Post-Antibiotic Effect of Colistin Sulfate against Pseudomonas aeruginosa
| Antibiotic | Concentration | PAE Duration (hours) | Reference |
| Colistin Sulfate | - | 0.9 - 1.5 (planktonic cells) | [4] |
| - | -0.9 to -2.1 (biofilm) | [4] | |
| Imipenem | 4 mg/kg | -2.8 (planktonic cells) | [4] |
| 64 mg/kg | 12 (planktonic cells) | [4] | |
| - | -2.4 to -3 (biofilm) | [4] |
Note: A negative PAE indicates that the antibiotic-exposed bacteria resumed growth faster than the unexposed control, which can occur in biofilm studies.
Experimental Protocols
The determination of the post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The viable count method is a widely accepted technique for this purpose.
Detailed Methodology: Viable Count Method for PAE Determination
This protocol outlines the steps for determining the in vitro PAE of an antibiotic.
1. Bacterial Strain and Culture Preparation:
-
Select the desired multidrug-resistant bacterial strain.
-
From a fresh overnight culture on an appropriate agar (B569324) plate, inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
2. Antibiotic Exposure:
-
Prepare two sets of tubes: a "test" tube containing the antibiotic at a specified multiple of its Minimum Inhibitory Concentration (MIC) and a "control" tube without the antibiotic.
-
Inoculate both the test and control tubes with the logarithmic phase bacterial culture to achieve a starting bacterial density of approximately 10^6 CFU/mL.
-
Incubate both tubes for a predetermined period, typically 1 to 2 hours, at 37°C with shaking.
3. Antibiotic Removal:
-
To remove the antibiotic, centrifuge the "test" tube at a speed sufficient to pellet the bacteria (e.g., 10,000 x g for 10 minutes).
-
Discard the supernatant containing the antibiotic.
-
Resuspend the bacterial pellet in fresh, pre-warmed MHB.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the antibiotic.
-
The "control" tube should undergo the same washing procedure to account for any effects of the centrifugation and resuspension on bacterial growth.
4. Post-Exposure Growth Monitoring:
-
Following the final resuspension, take samples from both the "test" and "control" tubes at regular time intervals (e.g., every hour for 8-10 hours).
-
Perform serial dilutions of each sample in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count at each time point.
5. PAE Calculation:
-
Plot the logarithm of the viable counts (log10 CFU/mL) against time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log10 above its initial count after the washing procedure.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the viable count method for determining the post-antibiotic effect.
Conclusion
The available data consistently demonstrates that colistin sulfate exhibits a prolonged post-antibiotic effect against key multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. This effect is notably concentration-dependent, with higher multiples of the MIC generally leading to a longer duration of growth suppression. When compared to some other classes of antibiotics, colistin's PAE appears to be more robust against these challenging organisms.
For researchers and drug development professionals, these findings underscore the continued importance of colistin sulfate in the therapeutic arsenal (B13267) against MDR infections. Further research focusing on the PAE of colistin in combination with other agents could reveal synergistic interactions that may enhance its efficacy and combat the emergence of resistance. The detailed experimental protocol provided in this guide serves as a foundational method for conducting such crucial investigations.
References
- 1. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
The Correlation of In Vitro Colistin Susceptibility with In Vivo Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Colistin (B93849) has re-emerged as a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the correlation between in vitro susceptibility, typically determined by the minimum inhibitory concentration (MIC), and in vivo therapeutic success is not always straightforward. This guide provides an objective comparison of available data from animal models to elucidate this critical relationship, offering insights for researchers in the field of antimicrobial drug development and evaluation.
Data Summary: In Vitro MIC vs. In Vivo Efficacy
The relationship between the in vitro activity of colistin and its efficacy in animal infection models is significantly influenced by the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug. The free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) has been identified as the PK/PD index that best predicts colistin's efficacy.[1] The following table summarizes findings from key studies in neutropenic mouse models, which are standard for evaluating antimicrobial efficacy.
| Bacterial Species | Strain | Colistin MIC (mg/L) | Animal Model | Key In Vivo Outcome | fAUC/MIC Target for 1-log Kill | fAUC/MIC Target for 2-log Kill | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 | Neutropenic Mouse Thigh | Bacterial Load Reduction (log10 CFU) | 15.6 | 27.6 | [1] |
| Pseudomonas aeruginosa | PAO1 | 1.0 | Neutropenic Mouse Thigh | Bacterial Load Reduction (log10 CFU) | 22.8 | 36.1 | [1] |
| Pseudomonas aeruginosa | 19056 | 1.0 | Neutropenic Mouse Thigh | Bacterial Load Reduction (log10 CFU) | 20.7 | 34.0 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 | Neutropenic Mouse Lung | Bacterial Load Reduction (log10 CFU) | 12.2 | 36.9 | [1] |
| Pseudomonas aeruginosa | PAO1 | 1.0 | Neutropenic Mouse Lung | Bacterial Load Reduction (log10 CFU) | 16.7 | 45.9 | [1] |
| Pseudomonas aeruginosa | FADDI-PA022 | 1.0 | Neutropenic Mouse Lung (Intratracheal delivery) | Bacterial Load Reduction (log10 CFU) | Stasis Target (ELF): 684-1050 | Not Reported | [2][3] |
Note: The data highlights that even for strains with the same MIC, the required fAUC/MIC target for a specific bactericidal effect can vary. Furthermore, the site of infection significantly impacts efficacy, with lung infections generally requiring higher exposures for a similar effect compared to thigh infections.[1][4]
The Challenge of Heteroresistance
A significant factor confounding the correlation between in vitro and in vivo results is colistin heteroresistance. This phenomenon, where a bacterial population contains subpopulations with varying levels of colistin resistance, is not readily detected by standard MIC testing.[5][6][7] In an animal model, the susceptible majority may be killed off by initial colistin treatment, allowing the resistant subpopulation to proliferate, potentially leading to therapeutic failure despite a "susceptible" MIC report.[6][8] Studies have shown that colistin heteroresistance is a frequent occurrence in clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae.[5][8] In a murine pneumonia model, colistin treatment of an A. baumannii infection led to the evolution of heteroresistant and fully resistant mutants.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The following protocols are summarized from the cited literature.
In Vitro Susceptibility Testing
The reference method for determining colistin MIC is broth microdilution (BMD).[10][11]
-
Preparation of Colistin Stock Solution: Colistin sulfate (B86663) is dissolved in sterile, deionized water to create a stock solution.
-
Preparation of Microtiter Plates: Serial twofold dilutions of colistin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of colistin that completely inhibits visible bacterial growth.
It is important to note that other methods like gradient tests can be unreliable for colistin, often underestimating the true MIC and leading to false susceptible results.[10]
In Vivo Animal Models of Infection
The neutropenic mouse thigh and lung infection models are widely used to study the PK/PD of antibiotics.[1][2]
-
Induction of Neutropenia: Mice (e.g., Swiss Webster or BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.
-
Infection:
-
Thigh Infection Model: Mice are inoculated via an intramuscular injection into the thigh with a bacterial suspension (e.g., 10^6 to 10^7 CFU) of the test organism.[1]
-
Lung Infection Model: Mice are anesthetized, and a bacterial suspension is delivered via intranasal or intratracheal instillation.[1][2][3]
-
-
Treatment: Colistin therapy (or a placebo) is initiated at a set time post-infection (e.g., 2 hours). Dosing regimens are varied to cover a range of total daily doses and administration frequencies to allow for PK/PD analysis.[1]
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized. The infected tissues (thighs or lungs) are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to quantify the bacterial burden (CFU/g of tissue or CFU/lung). The efficacy is determined by the change in bacterial count compared to the initial burden at the start of therapy.
Visualizing the Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow and the complex interplay of factors that determine the in vivo efficacy of colistin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics/Pharmacodynamics of Pulmonary Delivery of Colistin against Pseudomonas aeruginosa in a Mouse Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Colistin [ouci.dntb.gov.ua]
- 5. Prevalence and Clinical Consequences of Colistin Heteroresistance and Evolution into Full Resistance in Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Heteroresistance Is Associated With in vitro Regrowth During Colistin Treatment in Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 9. Resistance, heteroresistance and fitness costs drive colistin treatment failure during Acinetobacter baumannii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Colistin Susceptibility Testing: A Head-to-Head Comparison of Commercial Platforms
The resurgence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has placed a critical emphasis on accurate and reliable susceptibility testing. However, the unique physicochemical properties of colistin pose significant challenges for many routine testing methods. This guide provides a comprehensive, data-driven comparison of various commercial platforms for colistin susceptibility testing, offering researchers, scientists, and drug development professionals a clear overview of their performance to guide informed decisions in both clinical and research settings.
The gold standard for determining colistin susceptibility is the broth microdilution (BMD) method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] However, this method is labor-intensive and not easily adaptable for high-throughput clinical laboratories.[4] This has led to the development and use of various commercial systems, including automated platforms, gradient diffusion strips, and commercial BMD panels. This guide will delve into the performance of these systems, referencing their agreement and error rates compared to the reference BMD method.
Performance Metrics of Commercial Colistin Susceptibility Testing Platforms
The performance of various commercial systems for colistin susceptibility testing has been evaluated in numerous studies, with results often varying by the platform, bacterial species tested, and the prevalence of resistance mechanisms. The following table summarizes key performance indicators from multiple studies, including categorical agreement (CA), essential agreement (EA), very major errors (VME), and major errors (ME).
| Platform | Organism(s) | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Error (VME) Rate | Major Error (ME) Rate | Citation(s) |
| Automated Systems | ||||||
| Vitek 2 (bioMérieux) | Enterobacterales | 88% - 99.4% | 83.4% - 93.4% | 5.88% - 36% | 0.41% - 1% | [5][6][7][8][9] |
| A. baumannii | 89.7% - 95.3% | 88.9% | 9.9% - 55% | 1.1% - 8% | [10][11][12] | |
| P. aeruginosa | 97% | 71.5% | 1% | 2.68% | [6] | |
| BD Phoenix (BD) | Enterobacterales | 89.3% | 89.3% | 22.1% | 0% | [13] |
| A. baumannii | 88.9% | 91.5% | 41.4% | 1.1% | [10][14] | |
| MicroScan WalkAway (Beckman Coulter) | Enterobacterales | 88.2% - 92.7% | - | 4% - 10.7% | 6.1% | [8][15][16] |
| Commercial Broth Microdilution | ||||||
| Sensititre (Thermo Fisher Scientific) | Enterobacterales | >90% | 89.5% | Low | Low | [4][8] |
| A. baumannii | 99.1% | Low | Low | Low | [11] | |
| K. pneumoniae | - | 92.5% | 22.6% (Initial) | - | [17] | |
| SensiTest Colistin (Liofilchem) | Mixed Gram-negatives | 98.9% | 96.0% | 1.46% | 0.93% | [18][19] |
| MICRONAUT-S (Merlin Diagnostika) | Enterobacterales | 99.6% | 92.4% | Low | Low | [2][20] |
| Gradient Diffusion Strips | ||||||
| Etest® (bioMérieux) | Enterobacterales | 86.4% | 75.0% - 77.3% | 12% - 53.6% | 0% | [2][8][15] |
| A. baumannii & K. pneumoniae | - | - | 39.3% | Low | [21] |
Note: Performance metrics can vary significantly between studies due to differences in isolate collections and methodologies. The reference method for all comparisons is broth microdilution (BMD).
Experimental Protocols
The foundational method for evaluating the performance of these commercial platforms is the reference broth microdilution (BMD) test, performed according to the international standard ISO 20776-1.[2]
Reference Broth Microdilution (BMD) Protocol
-
Preparation of Colistin Stock Solution: A stock solution of colistin sulfate (B86663) is prepared in sterile, deionized water.[18]
-
Preparation of Microdilution Plates: Two-fold serial dilutions of the colistin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[3][18]
-
Inoculum Preparation: Bacterial colonies from an 18- to 24-hour culture on non-selective agar (B569324) are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 × 10^5 CFU/mL in each well.[18]
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[18]
-
Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[3] Quality control is performed using reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[3]
The protocols for the commercial systems evaluated generally follow the manufacturer's instructions. Automated systems like the Vitek 2, BD Phoenix, and MicroScan WalkAway utilize proprietary cards or panels and instrumental reading of bacterial growth.[22] Commercial BMD plates such as Sensititre, SensiTest Colistin, and MICRONAUT-S provide pre-prepared dilutions of colistin in microtiter plates, simplifying the BMD process.[2][18] Gradient diffusion strips like Etest® involve placing a plastic strip with a predefined antibiotic gradient onto an inoculated agar plate.
Visualizing the Workflow
The following diagram illustrates the typical workflow for colistin susceptibility testing, from sample processing to result interpretation and confirmatory testing for discrepant results.
Caption: Workflow of Colistin Susceptibility Testing.
Discussion and Conclusion
The data clearly indicates that while automated systems offer convenience and high throughput, they often exhibit unacceptably high very major error rates, particularly for Acinetobacter baumannii and certain Enterobacterales.[5][10][12] This can lead to the false reporting of a resistant isolate as susceptible, with serious clinical implications. Gradient diffusion methods have also shown poor performance with high VME rates and are generally not recommended for colistin susceptibility testing.[15][21]
Commercial broth microdilution panels, such as Sensititre, SensiTest Colistin, and MICRONAUT-S, have demonstrated better overall performance with higher categorical and essential agreement and lower error rates compared to automated and gradient diffusion methods.[2][11][18][19][20] These platforms offer a more reliable and practical alternative to the labor-intensive reference BMD method for most clinical laboratories.
References
- 1. pagepressjournals.org [pagepressjournals.org]
- 2. Evaluation of six commercial products for colistin susceptibility testing in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjima.org [mjima.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Vitek®2 performance for colistin susceptibility testing for Gram-negative isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmronline.org [ijmronline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Performance Evaluation of the VITEK2 and Sensititre Systems to Determine Colistin Resistance and MIC for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Commercial Products for Colistin and Polymyxin B Susceptibility Testing for mcr-Positive and Negative Escherichia coli and Klebsiella pneumoniae in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of two automated systems for colistin susceptibility testing of carbapenem-resistant Acinetobacter baumannii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the MicroScan Colistin Well and Gradient Diffusion Strips for Colistin Susceptibility Testing in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the MicroScan Colistin Well and Gradient Diffusion Strips for Colistin Susceptibility Testing in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Sensititre Broth Microdilution Plate for determining the susceptibility of carbapenem-resistant Klebsiella pneumoniae to polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Evaluation of Colistin Susceptibility Testing Methods among Carbapenem-Nonsusceptible Klebsiella pneumoniae and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Colistin Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of colistin (B93849) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this last-resort antibiotic. Adherence to these protocols is vital to minimize workplace hazards and prevent the release of active pharmaceutical ingredients into the environment, which could contribute to the development of antimicrobial resistance.
Immediate Safety and Handling Precautions
Colistin sulfate is classified as toxic if swallowed. Therefore, stringent safety measures must be observed during handling and disposal to prevent exposure.
Personnel and Environmental Protection:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling colistin sulfate. This includes:
-
Gloys: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of aerosolization or if working outside of a certified chemical fume hood.
-
-
Engineering Controls: All handling of colistin sulfate powder should be conducted in a chemical fume hood to prevent inhalation of the substance.
-
Spill Management: In the event of a spill, avoid generating dust. The area should be cleaned using a wet method or a HEPA-filtered vacuum. Do not dry sweep. The collected waste must be disposed of as hazardous material.
Step-by-Step Disposal Procedure
The recommended method for the disposal of colistin sulfate is high-temperature incineration. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Waste Identification and Segregation:
-
All materials contaminated with colistin sulfate, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials from spills, must be segregated from general laboratory waste.
-
These materials should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
-
-
Packaging for Disposal:
-
The hazardous waste container must be securely sealed to prevent any leakage or release of contents during storage and transport.
-
Label the container clearly as "Hazardous Waste" and include the specific chemical name, "Colistin Sulfate."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and incineration of the hazardous waste.
-
Ensure that the waste disposal company is certified to handle and incinerate pharmaceutical waste in accordance with all local, state, and federal regulations.
-
Colistin Sulfate Stability and Degradation
Understanding the stability of colistin sulfate is crucial for its effective use in experiments and for managing its disposal. The following table summarizes its stability under various conditions. Degradation can be influenced by factors such as pH, temperature, and the medium in which it is dissolved.[1][2]
| Condition | Medium | Temperature | Duration | Stability/Degradation |
| pH | Aqueous Solution | Ambient | - | More stable in acidic conditions (pH 2-6); degradation increases above pH 6.[2] |
| Temperature | Purified Water | 4°C | 60 days | Stable (97.4% of colistin A and 105.3% of colistin B remaining).[2] |
| Purified Water | 37°C | 120 hours | No significant degradation observed.[1][2] | |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | - | Significant degradation observed.[1][2] | |
| Tryptic Soy Broth (TSB) | 37°C | 12 days | Considerable degradation observed.[2] | |
| Mueller-Hinton Broth (MHB) | 35°C | 120 hours | Stable.[2] |
Recommended Inactivation and Disposal Parameters
The primary method for the complete destruction of colistin sulfate is high-temperature incineration. This process breaks down the complex chemical structure of the antibiotic.
| Parameter | Recommended Condition | Notes |
| Primary Combustion Chamber Temperature | ≥ 850°C | Ensures initial breakdown of the waste material.[3] |
| Secondary Combustion Chamber (Afterburner) Temperature | 1000°C - 1200°C | Necessary for the complete destruction of hazardous chemical compounds.[4] |
| Residence Time in Secondary Chamber | ≥ 2 seconds | Ensures that any volatile compounds are fully combusted.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of colistin sulfate.
Caption: Workflow for the safe disposal of colistin sulfate.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of colistin sulfate, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Colistin Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Colistin sulfate (B86663). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
Colistin sulfate is classified as acutely toxic if swallowed, necessitating stringent adherence to safety protocols to minimize exposure risks.[1][2][3][4][5][6] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods.
Quantitative Toxicity Data
While specific occupational exposure limits for Colistin sulfate have not been established, the following acute toxicity data underscores the need for careful handling.[7][8]
| Parameter | Value | Species |
| LD50 Oral | 121 mg/kg | Rat[1][7] |
| LD50 Oral | 720 mg/kg | Mouse[7] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with Colistin sulfate. The following table summarizes the recommended PPE.
| Body Area | Recommended PPE | Specifications and Best Practices |
| Respiratory | NIOSH/MSHA approved respirator | Required when handling the powder form, if dust may be generated, or if working outside of a chemical fume hood.[4][8][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. It is recommended to wear two pairs of gloves.[7][10] Remove and dispose of the outer pair immediately after handling the substance. |
| Eyes | Safety glasses with side shields or chemical safety goggles | Essential to protect against splashes or airborne particles.[4][7][11][12] |
| Body | Laboratory coat or disposable gown | Should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[9][10] |
Experimental Protocol: Safe Handling of Colistin Sulfate
Adherence to a strict, step-by-step protocol is vital for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Handle Colistin sulfate in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4][8]
-
Ensure a calibrated and certified eyewash station and safety shower are readily accessible.[5]
-
Before beginning work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
When weighing or transferring the powder, do so carefully to avoid generating dust.[2][4] If possible, use a ventilated balance enclosure.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area to clean the spill.[3]
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[13] Carefully sweep or vacuum the material into a sealed, labeled waste container.[4]
-
For liquid spills, absorb with an inert material and place in a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of Colistin sulfate and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Colistin sulfate waste is considered hazardous waste.[2]
-
Segregation: Do not mix Colistin sulfate waste with other waste streams.[9]
-
Containers: All waste, including unused product, contaminated labware, and PPE, must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[2][5][9]
-
Disposal Method: The recommended method for disposal is incineration at a licensed hazardous waste facility.[9] Always adhere to local, regional, and national environmental regulations for hazardous waste disposal.[1][2][3][5][6]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the necessary steps for safely handling Colistin sulfate, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of Colistin sulfate.
References
- 1. westliberty.edu [westliberty.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. carlroth.com [carlroth.com]
- 12. benchchem.com [benchchem.com]
- 13. ehs.wvu.edu [ehs.wvu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
